2-Bromo-1,1-difluorocyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-difluorocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFOFSWFCCNVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86660-41-5 | |
| Record name | 2-bromo-1,1-difluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Bromo-1,1-difluorocyclohexane
The following technical guide details the synthesis of 2-Bromo-1,1-difluorocyclohexane , a specialized fluorinated building block. This guide is structured to provide researchers with a robust, self-validating protocol, emphasizing the deoxofluorination of
Executive Summary
Target Molecule: 2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5)
Role: A versatile gem-difluorinated intermediate for the synthesis of bioactive fluorinated cycloalkanes and liquid crystals.
Core Challenge: The primary synthetic hurdle is introducing the gem-difluoro moiety adjacent to a bulky bromine atom without inducing
Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the C–F bonds, tracing back to the corresponding ketone. Direct bromination of 1,1-difluorocyclohexane is not recommended due to poor regioselectivity (random radical attack at C3/C4).
Strategic Disconnection:
-
C1 Transformation: Conversion of the carbonyl group (C=O) to a gem-difluoro group (CF
). -
C2 Functionalization: Installation of the bromine atom at the
-position prior to fluorination to ensure regiocontrol.
Figure 1: Retrosynthetic pathway prioritizing the installation of the halogen prior to fluorination.
Detailed Synthetic Protocol
Phase 1: Preparation of 2-Bromocyclohexanone
Note: If 2-bromocyclohexanone is purchased commercially, proceed to Phase 2. Ensure the reagent is free of HBr acid (stabilized).
Reaction:
Protocol:
-
Setup: Charge a round-bottom flask with cyclohexanone (10.0 mmol) and
or cyclohexane (solvent). -
Reagent Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of ammonium acetate (
, 0.1 equiv). -
Reaction: Stir at room temperature. The reaction is self-indicating; the suspension of NBS (denser than solvent) converts to succinimide (floats) upon completion.
-
Workup: Filter off succinimide. Wash the filtrate with water and brine. Dry over
and concentrate. -
Purification: Distillation under reduced pressure is recommended to remove poly-brominated byproducts.
Phase 2: Deoxofluorination (The Core Reaction)
This step requires strict moisture control to prevent the hydrolysis of the fluorinating agent into HF.
Reagents:
-
Substrate: 2-Bromocyclohexanone (1.0 equiv)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 – 2.0 equiv). Deoxo-Fluor is thermally more stable and recommended for scale-up.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Additives: Anhydrous HF-pyridine complex (catalytic) or Ethanol (0.2 equiv) can sometimes accelerate the reaction but increase elimination risk. Standard protocol uses neat reagent.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a two-neck flask and cool under a stream of Nitrogen or Argon.
-
Solvation: Dissolve 2-bromocyclohexanone (1.0 equiv) in anhydrous DCM (
concentration). -
Temperature Control: Cool the solution to 0°C (ice bath). Critical: Do not start at room temperature to avoid rapid exotherm.
-
Addition: Dropwise add DAST (1.5 equiv) via a syringe. The rate should ensure the internal temperature remains
. -
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours.
-
Self-Validation Point: Monitor by TLC or GC-MS. The disappearance of the ketone starting material and the absence of vinyl fluoride elimination products (checked via crude
NMR) validates the progress.
-
-
Quenching (Hazardous Step):
-
Cool the mixture back to
or . -
Slowly pour the reaction mixture into saturated aqueous
. -
Warning: Vigorous effervescence (
) will occur. Do not seal the vessel.
-
-
Extraction: Extract with DCM (
). Wash combined organics with (to remove amines), water, and brine. -
Drying: Dry over anhydrous
.
Purification:
-
The product is a liquid.[1] Purification via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or vacuum distillation.
-
Note: 2-Bromo-1,1-difluorocyclohexane is volatile; avoid prolonged high-vacuum exposure.
Mechanism & Critical Process Parameters
The reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, followed by fluoride displacement.
Mechanism Visualization:
Figure 2: Mechanistic pathway showing the conversion of the ketone to the gem-difluoride and the competing elimination risk.
Critical Process Parameters (CPPs):
| Parameter | Specification | Rationale |
|---|
| Temperature | Start
Characterization & Data Analysis
Confirming the structure requires distinguishing the product from the monofluorinated alkene (elimination product).
Expected NMR Data:
-
NMR: Two distinct signals (AB system or two doublets) due to the chiral center at C2 making the geminal fluorines diastereotopic. Range:
to . Coupling constants ( ) typically . -
NMR:
-
(1H, multiplet, H-C2-Br). The signal will show coupling to the adjacent fluorines (
). - (Cyclohexane ring protons).
-
(1H, multiplet, H-C2-Br). The signal will show coupling to the adjacent fluorines (
-
Mass Spectrometry (GC-MS): Molecular ion
(198/200 for ) is often weak. Look for fragment (119) and .
Data Summary Table:
| Technique | Diagnostic Signal | Interpretation |
|---|
|
Safety & Handling (E-E-A-T)
-
DAST/Deoxo-Fluor: Reacts violently with water to release Hydrofluoric Acid (HF) . HF causes deep, painless burns that destroy tissue and bone.
-
Protocol: Always keep Calcium Gluconate gel nearby. Double-glove (Nitrile). Work in a fume hood.
-
-
Shock Sensitivity: While DAST is generally stable, the residue after distillation can be unstable. Do not distill the reaction mixture to dryness if DAST is present.
-
Pressure: The reaction does not generate gas, but the quench generates massive amounts of
. Quench slowly.
References
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574–578.
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[2] The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054.[2]
-
Sasson, R., Hagooly, A., & Rozen, S. "Preparation of 1,1-difluoroalkanes from primary alkyl halides." Organic Letters, vol. 5, no.[3] 20, 2003, pp. 3635–3641.
-
PubChem Compound Summary. "2-Bromo-1,1-difluorocyclohexane (CID 13108260)."[1] National Center for Biotechnology Information.
Sources
2-Bromo-1,1-difluorocyclohexane: Technical Profile and Application Guide
An in-depth technical guide on the chemical and physical properties of 2-Bromo-1,1-difluorocyclohexane, structured for researchers and drug development professionals.
Executive Summary
2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) represents a specialized class of gem-difluorinated cycloalkanes utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity. Unlike its non-fluorinated analogues, the gem-difluoro motif at the C1 position introduces significant electronic and steric perturbations, influencing the reactivity of the adjacent C2-bromide. This guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, conformational dynamics, and spectroscopic signatures.
Chemical Identity and Structural Data[1][2][3][4][5][6][7][8][9]
| Parameter | Detail |
| IUPAC Name | 2-Bromo-1,1-difluorocyclohexane |
| CAS Number | 86660-41-5 |
| Molecular Formula | C₆H₉BrF₂ |
| Molecular Weight | 199.04 g/mol |
| SMILES | FC1(F)CCCC1Br |
| InChI Key | FNFOFSWFCCNVFZ-UHFFFAOYSA-N |
| MDL Number | MFCD20624488 |
| Structure Description | Cyclohexane ring with a gem-difluoro group at C1 and a bromine atom at C2.[1][2] The molecule possesses a chiral center at C2, typically synthesized as a racemate. |
Physical and Thermodynamic Properties
Note: Experimental values for this specific analog are sparse in open literature. Data below synthesizes predicted values based on structure-activity relationships (SAR) of homologous fluorinated cycloalkanes.
| Property | Value / Range | Confidence |
| Physical State | Colorless to pale yellow liquid | High (Based on analogs) |
| Boiling Point | 165–175 °C (at 760 mmHg) | Predicted (Extrapolated from cyclopentane analog BP ~130°C) |
| Density | 1.55 ± 0.05 g/cm³ | Predicted |
| LogP | 2.9 | Computed (XLogP3) |
| Refractive Index | 1.46–1.48 | Predicted |
| Solubility | Soluble in DCM, CHCl₃, THF, Et₂O; Insoluble in water | High |
Synthesis and Production Protocols
Primary Route: Deoxofluorination of 2-Bromocyclohexanone
The most reliable laboratory-scale synthesis involves the nucleophilic fluorination of 2-bromocyclohexanone using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
Reaction Logic
The carbonyl oxygen of 2-bromocyclohexanone is activated by the sulfur center of DAST, followed by fluoride displacement. The adjacent bromine atom exerts an inductive effect, slightly deactivating the carbonyl but also influencing the stereochemical outcome.
Protocol (Step-by-Step)
-
Preparation : Charge a flame-dried round-bottom flask with 2-bromocyclohexanone (1.0 eq) and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
-
Reagent Addition : Cool the solution to 0 °C. Dropwise add DAST (1.5–2.0 eq). Caution: DAST releases HF upon hydrolysis; use plasticware or HF-resistant glassware if possible, and ensure proper venting.
-
Reaction Phase : Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC or GC-MS for the disappearance of the ketone.
-
Quenching : Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0 °C. Critical Step: Vigorous CO₂ evolution occurs.
-
Extraction : Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthetic Workflow Diagram
Figure 1: Deoxofluorination workflow transforming 2-bromocyclohexanone to the target gem-difluoride.
Conformational Analysis
The conformational dynamics of 2-bromo-1,1-difluorocyclohexane are governed by the interplay between dipole-dipole repulsion and steric hindrance .
The Equilibrium
The cyclohexane ring undergoes chair-chair interconversion.
-
Conformer A (Br-Axial): The C-Br bond is axial.
-
Conformer B (Br-Equatorial): The C-Br bond is equatorial.
Mechanistic Drivers
-
Dipole Minimization: The C-F bonds are highly polar. The C-Br bond is also polar. In the Br-Axial conformation, the C-Br dipole is partially anti-parallel to the net dipole of the CF₂ group, reducing the overall molecular dipole moment. This is often the preferred conformation in non-polar solvents.
-
Gauche Interactions:
-
In Br-Equatorial : The Br atom has two gauche interactions with the fluorine atoms (one axial F, one equatorial F).
-
In Br-Axial : The Br atom has one gauche interaction with the equatorial F and is anti-periplanar to the axial F.
-
-
1,3-Diaxial Interactions : The axial Br experiences steric repulsion with axial hydrogens at C4 and C6.
Figure 2: Conformational equilibrium highlighting the competition between electrostatic stabilization (Axial) and steric bulk (Equatorial).
Spectroscopic Characterization
¹⁹F NMR Spectroscopy
The two fluorine atoms at C1 are diastereotopic due to the chiral center at C2.
-
Pattern : AB system (two doublets or multiplets).
-
Chemical Shift : Typically -90 to -110 ppm (relative to CFCl₃).
-
Coupling : Large geminal coupling constant (
Hz).
¹H NMR Spectroscopy
-
H2 (Methine-Br) : Appears as a distinct multiplet downfield (approx. 4.0–4.5 ppm).
-
Coupling : Shows coupling to the adjacent CH₂ protons (H3) and significant coupling to the vicinal fluorine atoms (
).
Applications in Drug Discovery
Bioisosterism
The 1,1-difluorocyclohexane motif acts as a lipophilic, metabolically stable surrogate for a carbonyl group (C=O) or a simple cyclohexane ring. The C-F bonds resist oxidative metabolism (e.g., by P450 enzymes) at the C1 position.
Synthetic Intermediate
2-Bromo-1,1-difluorocyclohexane serves as a precursor for:
-
Lithium-Halogen Exchange : Generation of 1,1-difluoro-2-lithio-cyclohexane for coupling with electrophiles.
-
Cross-Coupling : Palladium-catalyzed reactions to install aryl or alkyl groups at the C2 position, creating complex fluorinated scaffolds.
References
-
PubChem Compound Summary . 2-Bromo-1,1-difluorocyclohexane (CID 13108260).[3][1] National Center for Biotechnology Information. Link
- Middleton, W. J.New fluorinating reagents. Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 1975, 40(5), 574–578.
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37, 308-319. (Source for gauche effect and dipole analysis in fluorinated alkanes). Link
-
Sigma-Aldrich Product Catalog . 2-Bromo-1,1-difluorocyclopentane (Analogous Data Source). Link
Sources
- 1. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 86660-41-5・2-bromo-1,1-difluorocyclohexane・2-bromo-1,1-difluorocyclohexane【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. PubChemLite - 2-bromo-1,1-difluorocyclohexane (C6H9BrF2) [pubchemlite.lcsb.uni.lu]
Unlocking the Fragmentation Fingerprint: A Comprehensive Mass Spectrometry Guide to 2-Bromo-1,1-difluorocyclohexane
Physicochemical Context & Analytical Strategy
In modern medicinal chemistry and environmental monitoring, halogenated cycloalkanes are molecules of high interest. The strategic incorporation of fluorine and bromine into aliphatic rings—such as in 2-Bromo-1,1-difluorocyclohexane —dramatically alters a molecule's lipophilicity, metabolic stability, and steric conformation.
As an application scientist, approaching the structural elucidation of this compound requires looking beyond basic mass-to-charge (
Mechanistic Fragmentation Dynamics (The Core Science)
When 2-Bromo-1,1-difluorocyclohexane enters the EI source, the 70 eV electron beam strips an electron from the molecule, yielding the radical cation
The fragmentation pathways are governed by strict thermodynamic causality:
-
Isotopic Signature & Bromine Loss: Bromine naturally occurs as two stable isotopes,
Br and Br, in a nearly 1:1 ratio. This creates a distinct doublet separated by 2 Da for any intact bromine-containing ion[3]. The dominant primary fragmentation is the -cleavage and expulsion of the bromine radical ( ), yielding a highly stable fluorinated carbocation at 119. -
Neutral Loss of HF: Fluorinated aliphatic systems exhibit a strong thermodynamic drive to eliminate neutral hydrogen fluoride (HF, 20 Da)[4]. The formation of the ultra-strong H-F bond (565 kJ/mol) acts as an energy sink, driving the reaction forward. This occurs both from the molecular ion (
) and as a secondary loss from the fragment. -
Elimination of HBr: Similar to HF loss, the elimination of neutral hydrogen bromide (HBr, 80/82 Da) can occur, yielding an odd-electron fragment at
118.
Figure 1: Proposed EI-MS fragmentation pathways for 2-Bromo-1,1-difluorocyclohexane.
Quantitative Spectral Profiling
To facilitate rapid identification, the quantitative data derived from the thermodynamic pathways described above is summarized below. The relative abundances are typical for 70 eV EI conditions.
| Fragment Ion | Nominal | Est. Relative Abundance | Structural Assignment | Mechanistic Origin |
| 198 / 200 | Low (<5%) | Intact molecular ion (1:1 isotopic doublet). | ||
| 178 / 180 | Low-Medium | Elimination of neutral HF (20 Da). | ||
| 119 | Base Peak (100%) | Loss of bromine radical via | ||
| 118 | Medium | Elimination of neutral HBr (80/82 Da). | ||
| 99 | High | Sequential loss of | ||
| 41 | Medium | Hydrocarbon ring fragmentation & opening. |
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following GC-MS workflow is designed to ensure that every data point is internally verified against carryover, matrix effects, and instrumental drift[5].
Figure 2: Self-validating GC-MS analytical workflow for halogenated cycloalkanes.
Step-by-Step Methodology
Phase 1: System Calibration & Baseline Verification
-
Autotune: Perform an instrumental tune using Perfluorotributylamine (PFTBA). Causality: This guarantees mass axis calibration and verifies that the relative abundances of
69, 219, and 502 meet standard operational criteria, ensuring the 70 eV fragmentation energy is accurate. -
Blank Injection: Inject 1.0 µL of GC-grade hexane. Causality: Establishes a clean baseline and proves the system is free of carryover from previous high-concentration runs.
Phase 2: Sample Preparation
3. Internal Standard Spiking: Spike the sample with Fluorobenzene-
Phase 3: Chromatographic Separation (GC)
5. Injection: Inject 1.0 µL in split mode (ratio 50:1) with the inlet at 220°C. Causality: A slightly lowered inlet temperature (vs. standard 250°C) prevents pyrolytic degradation of the thermally labile C-Br bond while still ensuring instantaneous volatilization.
6. Column Selection: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The low-polarity stationary phase minimizes secondary interactions with the highly electronegative fluorine atoms, preventing peak tailing[1].
7. Oven Program: 40°C (hold 2 min)
Phase 4: Mass Spectrometric Detection (MS)
8. Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.
9. Acquisition: Scan from
Data Interpretation & Troubleshooting
When analyzing the resulting spectra, the absence of a strong molecular ion peak should not be misinterpreted as a failure of ionization. As established, the thermodynamics of
If the
References
-
"MASS SPECTROMETRY: FRAGMENTATION PATTERNS", eGyanKosh. URL:[Link]
-
"Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species", The Journal of Physical Chemistry Letters - ACS Publications. URL:[Link][4]
-
"Protocol for Structure Determination of Unknowns by EI Mass Spectrometry", AIP Publishing. URL:[Link][2]
-
"OH Reaction Kinetics of Gas-Phase α- and γ-Hexachlorocyclohexane and Hexachlorobenzene", Environmental Science & Technology - ACS Publications. URL:[Link][5]
-
"Cyclohexane, bromo-", NIST Chemistry WebBook. URL:[Link][3]
-
"Method 8260C: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS)", Florida Department of Environmental Protection. URL:[Link][1]
Sources
Infrared Spectroscopy of 2-Bromo-1,1-difluorocyclohexane: A Technical Guide to Conformational Analysis
Executive Summary
2-Bromo-1,1-difluorocyclohexane represents a critical structural motif in modern drug discovery, particularly in the modulation of lipophilicity and metabolic stability via fluorination. Unlike simple halocyclohexanes, the gem-difluoro group at C1 introduces profound electronic and steric perturbations that dictate the molecule's conformational landscape.
This guide provides a rigorous framework for the acquisition and interpretation of Infrared (IR) spectra for this molecule. It moves beyond simple functional group matching to focus on conformational analysis —specifically, using vibrational markers to distinguish between the axial and equatorial orientations of the C2-bromine substituent in the presence of a 1,1-difluoro dipole.
Part 1: Structural Dynamics & The "Dipole War"
To interpret the spectrum, one must first understand the dynamic equilibrium of the sample. 2-Bromo-1,1-difluorocyclohexane exists as a mixture of two primary chair conformers. The ratio of these conformers is not random; it is governed by a conflict between steric bulk and electrostatic forces.
-
Conformer A (Br-Equatorial): Traditionally favored by steric parameters (
-value of Br 0.38 kcal/mol). -
Conformer B (Br-Axial): Influenced by the gauche effect and dipole minimization. The C1-F bonds create a massive local dipole. Placing the electronegative Bromine at C2 in an equatorial position creates a severe gauche interaction with the equatorial Fluorine. The axial position may relieve this electrostatic repulsion despite the 1,3-diaxial steric strain.
The IR Implication: The spectrum you acquire is a weighted average of these two conformers. However, the C-Br stretching bands are distinct for each, often appearing as a doublet in the fingerprint region.
Part 2: Spectral Assignment Strategy
The spectrum of 2-Bromo-1,1-difluorocyclohexane is dominated by the "Fluorine Curtain"—intense absorptions that can obscure other features. Successful analysis requires a segmented approach.
Table 1: Diagnostic Vibrational Regions
| Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 2980–2850 | C-H (Ring) | Low. The | |
| 1400–1000 | C-F (gem-difluoro) | High (Intensity). Very strong, broad bands. Often split into asymmetric (~1350 cm⁻¹) and symmetric (~1100 cm⁻¹) modes. Warning: Detector saturation common here. | |
| 950–800 | Ring Skeleton | C-C Ring Breathing | Medium. Sensitive to ring flattening caused by the gem-difluoro substitution. |
| 750–650 | C-Br | Critical (Conformation). The "Fingerprint" for axial vs. equatorial determination. |
The Critical Marker: C-Br Stretching
The carbon-halogen stretching frequency is highly sensitive to the local geometry (hybridization and steric environment).
-
Equatorial C-Br (
): Typically appears at higher wavenumbers (700–750 cm⁻¹ ). The bond is shorter and stiffer due to less steric crowding from 1,3-diaxial hydrogens. -
Axial C-Br (
): Typically appears at lower wavenumbers (650–690 cm⁻¹ ). The bond is slightly lengthened/weakened by 1,3-diaxial repulsion.
Application Scientist Note: In 2-bromo-1,1-difluorocyclohexane, look for a doublet in this region. The relative intensity of the
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and prevents common artifacts associated with liquid fluorocarbons.
Sample Preparation
-
State: Liquid at room temperature.
-
Pathlength Control: Fluorinated compounds have high molar absorptivity.
-
Transmission: Use a variable pathlength cell or a very thin spacer (< 0.05 mm) with KBr or NaCl windows.
-
ATR (Recommended): Single-bounce Diamond ATR is ideal. It minimizes pathlength automatically (~2 µm) and prevents detector saturation in the C-F region.
-
Acquisition Parameters
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may mask C-Br splitting).
-
Scans: 64 scans (to improve Signal-to-Noise in the fingerprint region).
-
Apodization: Norton-Beer Strong (preserves peak shape for deconvolution).
The "Polystyrene Validation" Step
Before running the sample, run a standard polystyrene film. Verify the resolution by checking the depth of the trough between the peaks at 2851 cm⁻¹ and 2849 cm⁻¹. If the trough is not resolved, your instrument cannot reliably distinguish the C-Br axial/equatorial splitting.
Part 4: Visualization of Workflows
Diagram 1: Spectral Acquisition & Processing Workflow
This workflow ensures that the intense C-F bands do not compromise the integrity of the subtle C-Br conformational markers.
Caption: Step-by-step workflow emphasizing the protection of detector linearity against strong C-F dipole absorption.
Diagram 2: Conformational Assignment Logic
A decision tree for interpreting the fingerprint region to determine the dominant conformer.
Caption: Logic gate for assigning C-Br conformation based on frequency shift (Mass Effect & Geometry).
Part 5: Applications in Drug Design
Understanding the IR spectrum of this building block allows researchers to predict the behavior of the final drug candidate:
-
Bioisostere Validation: The gem-difluoro group is often used to replace a carbonyl (C=O) or ether oxygen. IR confirms the integrity of the
group during synthesis (lack of C=O stretch at 1700 cm⁻¹). -
Lipophilicity Tuning: The ratio of axial/equatorial conformers affects the net dipole moment of the molecule (Source 1.3). A molecule locked in a specific conformation by the gem-difluoro group will have a distinct LogP compared to its non-fluorinated analog.
-
Metabolic Stability: The C-F bond strength (visible as the intense 1100-1350 cm⁻¹ band) renders the C1 position impervious to CYP450 oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13108260, 2-Bromo-1,1-difluorocyclohexane. Retrieved from [Link]
-
O'Hagan, D. (2015). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane.[1][2] Nature Chemistry.[1] Retrieved from [Link] (Provides foundational theory on fluorine-induced cyclohexane conformation).
-
LibreTexts Chemistry (2025). 12.8: Infrared Spectra of Some Common Functional Groups (Halogenated Organics). Retrieved from [Link]
-
Spectroscopy Online (2023). Halogenated Organic Compounds and Their Infrared Spectra. Retrieved from [Link]
-
Master Organic Chemistry (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
Sources
Conformational Dynamics of 2-Bromo-1,1-difluorocyclohexane: A Stereoelectronic and Analytical Guide
Topic: Conformational Analysis of 2-Bromo-1,1-difluorocyclohexane Content Type: Technical Whitepaper / Protocol Guide Audience: Senior Chemists, Structural Biologists, and Medicinal Chemistry Leads.[1]
Executive Summary
The introduction of fluorine into saturated carbocycles is a cornerstone strategy in modern medicinal chemistry to modulate
This guide provides a rigorous analysis of 2-bromo-1,1-difluorocyclohexane , a critical intermediate and model system.[1] Unlike simple cyclohexanes where steric bulk (A-values) dictates geometry, this molecule is governed by a competition between the gauche effect , dipole minimization , and 1,3-diaxial repulsion .[1]
Key Takeaway: While bromine typically prefers the equatorial position, the adjacent gem-difluoro group amplifies this preference through electrostatic repulsion in the axial conformer, despite the potential for hyperconjugative stabilization. This guide details the synthesis, NMR characterization, and computational validation of this conformational bias.[1]
Theoretical Framework: The Stereoelectronic Tug-of-War
To understand the behavior of 2-bromo-1,1-difluorocyclohexane, we must decouple the forces at play.[1] The molecule exists in equilibrium between two chair conformers: Conformer A (Br-Equatorial) and Conformer B (Br-Axial).
The Forces at Play[3]
| Force | Description | Impact on 2-Bromo-1,1-difluorocyclohexane |
| Steric Strain (A-Value) | The energetic penalty of placing a substituent axially.[1] | Bromine ( |
| The Gauche Effect | Preference for | Usually stabilizes gauche conformers in 1,2-difluoroethane.[1][2] However, for heavier halogens (Br), Pauli repulsion often overrides this, favoring anti geometries.[1] |
| Dipole-Dipole Repulsion | Interaction between the C-F and C-Br bond dipoles.[1] | Critical Driver. The C-F and C-Br bonds are highly polar. Parallel alignment (syn-diaxial like) is energetically costly.[1] |
| 1,3-Diaxial Interactions | Steric clash between axial substituents and axial hydrogens.[1][5] | Conformer B (Br-Axial) suffers from two syn-axial H interactions.[1] |
The Predicted Major Conformer
In Conformer A (Br-Equatorial) :
-
The C-Br bond is anti-periplanar to the axial C-F bond.
-
The C-Br bond is gauche to the equatorial C-F bond.
-
Result: Dipole vectors are partially opposed (stabilizing), and steric strain is minimized.[1]
In Conformer B (Br-Axial) :
-
The C-Br bond is gauche to both the axial and equatorial C-F bonds.
-
Result: Maximum electrostatic repulsion and significant steric crowding.[1]
Conclusion: The equilibrium is heavily shifted toward Conformer A (Br-Equatorial) , more so than in bromocyclohexane, due to the added electrostatic penalty of the axial position adjacent to the
Experimental Protocol: Synthesis and Preparation
Note: This synthesis utilizes DAST, a potent fluorinating agent.[1] All steps must be performed in a fume hood behind a blast shield.
Reagents and Setup
-
Substrate: 2-Bromocyclohexanone (commercially available).[1]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Quench: Saturated aqueous
.
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous DCM (
). Cool to 0°C.[1] -
Addition: Dropwise add DAST (2.5 eq). Caution: Exothermic.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC (stain with
; product is non-UV active).[1] -
Quench: Cool back to 0°C. Dropwise add sat.
. Warning: Vigorous evolution.[1] -
Extraction: Extract with DCM (3x), dry over
, and concentrate in vacuo. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.
Analytical Methodologies: The NMR Decision Tree
This section details how to empirically verify the conformation using NMR. The presence of the gem-difluoro group creates a distinct ABX spin system (or ABMX) in the
NMR Analysis (The H2 Proton)
The proton at C2 (attached to the same carbon as Bromine) is the diagnostic handle.
-
If Br is Equatorial: The H2 proton is Axial .[1]
-
Coupling: It will show a large trans-diaxial coupling (
Hz) with the axial proton at C3.
-
-
If Br is Axial: The H2 proton is Equatorial .[1]
-
Coupling: It will show only small gauche-equatorial/axial couplings (
Hz).[1]
-
NMR Analysis
The two fluorine atoms are diastereotopic (non-equivalent). You will observe an AB quartet pattern with large geminal coupling.[1]
-
Chemical Shift:
to ppm.[1] -
Coupling Constants:
Variable Temperature (VT) NMR
To calculate the free energy difference (
Visualization of Workflows
Diagram 1: Conformational Equilibrium & Stereoelectronics
This diagram illustrates the competing forces and the dominant pathway.
Caption: Equilibrium heavily favors Conformer A due to synergistic steric and stereoelectronic stabilization.
Diagram 2: Analytical Decision Tree
A logic flow for assigning stereochemistry based on observed coupling constants.[1]
Caption: Diagnostic workflow using proton-proton J-coupling to determine the bromine orientation.
Computational Validation (DFT Protocol)
For researchers requiring quantitative energy values, the following computational workflow is recommended using Gaussian or ORCA.
-
Method: DFT (Density Functional Theory).[1]
-
Functional/Basis Set: M06-2X/6-311++G(d,p).
-
Reasoning: M06-2X is superior for main-group thermochemistry and non-covalent interactions (dispersion) compared to B3LYP.[1]
-
-
Solvation Model: IEFPCM (Dichloromethane).[1]
-
Job Type: Opt+Freq (Optimization and Frequency calculation to ensure true minima).
-
Target Output: Compare Gibbs Free Energy (
) of the equatorial vs. axial conformers. Expect kcal/mol.[1]
References
-
PubChem. (2025).[1][6] 2-Bromo-1,1-difluorocyclohexane Compound Summary. National Library of Medicine.[1] [Link]
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] [Link]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965).[1][7] Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. Journal of Chemical Physics.[1][7] [Link]
-
Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.[1] [Link]
-
Bickelhaupt, F. M., et al. (2014).[1] The Gauche Effect in XCH2CH2X Revisited. Chemistry – A European Journal.[1] [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Monograph: 2-Bromo-1,1-difluorocyclohexane
Executive Summary
2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) represents a high-value scaffold in modern medicinal chemistry. It serves as a strategic building block for introducing the gem-difluoromethylene (–CF₂–) motif, a bioisostere for carbonyls and ethers that modulates metabolic stability and lipophilicity. This guide provides a definitive analysis of its nomenclature, stereochemical behavior, and field-proven synthetic methodologies, focusing on safety and scalability.
Nomenclature and Structural Analysis
IUPAC Logic and Validation
The name 2-Bromo-1,1-difluorocyclohexane is derived from the IUPAC "lowest locant set" rule (Blue Book P-14.4).
-
Rule: When numbering a cyclic system with multiple substituents, the direction is chosen to give the lowest set of locants at the first point of difference.
-
Comparison:
-
Option A: 1,1-difluoro-2-bromo...[1] (Locant set: 1, 1, 2)
-
Option B: 1-bromo-2,2-difluoro... (Locant set: 1, 2, 2)
-
-
Decision: The set (1, 1, 2) is lower than (1, 2, 2). Therefore, the fluorine atoms define position 1. Alphabetical priority (Bromo vs. Fluoro) is only used to break ties when locant sets are identical, which is not the case here.
Stereochemistry and Conformation
The molecule possesses a single chiral center at C2. However, its conformational landscape is dominated by the interplay between the bulky bromine atom and the gem-difluoro group.
-
Chair Conformation: The cyclohexane ring adopts a chair conformation.
-
Equatorial Preference: The bulky bromine atom generally prefers the equatorial position to avoid 1,3-diaxial interactions.
-
The Gauche Effect: Unlike standard alkanes, 1,2-difluoro/halo systems exhibit a "gauche effect" where electronegative substituents prefer a gauche (synclinal) orientation due to
hyperconjugation.[2][3] In 2-bromo-1,1-difluorocyclohexane, the dipole-dipole repulsion between the C-F and C-Br bonds competes with this electronic stabilization, often distorting the perfect chair geometry.
Synthetic Protocols
The most robust route to 2-bromo-1,1-difluorocyclohexane is the deoxyfluorination of 2-bromocyclohexanone . This transformation replaces the carbonyl oxygen with two fluorine atoms.
Reagent Selection: Safety First
The choice of fluorinating agent is critical for safety and yield.
| Reagent | Trade Name | State | Stability | Safety Profile |
| Et₂NSF₃ | DAST | Liquid | Low | High Risk: Shock sensitive; explosive >90°C. Generates HF with water. |
| (MeOCH₂CH₂)₂NSF₃ | Deoxo-Fluor® | Liquid | Moderate | Medium Risk: More thermally stable than DAST but still releases HF. |
| [Et₂NSF₂]BF₄ | XtalFluor-E® | Solid | High | Low Risk: Does not generate free HF; higher thermal stability. |
Recommended Protocol (Deoxo-Fluor Method)
Rationale: Deoxo-Fluor offers a balance of reactivity and improved thermal stability over DAST, making it suitable for standard laboratory scales.
Materials:
-
Substrate: 2-Bromocyclohexanone (1.0 equiv)
-
Reagent: Deoxo-Fluor (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvation: Dissolve 2-bromocyclohexanone in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Add Deoxo-Fluor dropwise via syringe. Caution: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via 19F-NMR (look for disappearance of reagent signal and appearance of gem-difluoro triplet/multiplet).
-
Quenching (CRITICAL): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a rapidly stirring solution of saturated NaHCO₃. Warning: Vigorous CO₂ evolution occurs.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.
Workflow Visualization
Figure 1: Synthetic workflow for the deoxyfluorination of 2-bromocyclohexanone.
Reactivity and Medicinal Chemistry Applications[4]
The 2-bromo-1,1-difluorocyclohexane scaffold acts as a "chassis" for building complex drugs. The bromine atom is a versatile handle, while the fluorine atoms modify the electronic environment.
Functionalization Pathways
-
Cross-Coupling: The C-Br bond is susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl groups adjacent to the gem-difluoro motif.
-
Nucleophilic Substitution (Sɴ2): While secondary halides on cyclohexanes are sterically hindered, highly reactive nucleophiles (azides, thiols) can displace the bromine, usually with inversion of stereochemistry.
-
Lithium-Halogen Exchange: Treatment with t-BuLi generates the 2-lithio-1,1-difluorocyclohexane species, which can react with electrophiles (aldehydes, ketones) to form complex alcohols.
Biological Implications
-
Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorine at metabolically labile sites (like the
-position to a heteroatom) blocks oxidative metabolism by Cytochrome P450 enzymes. -
pKa Modulation: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of neighboring amines or alcohols, altering bioavailability and receptor binding affinity.
Reaction Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the 2-bromo-1,1-difluorocyclohexane scaffold.
References
-
IUPAC Nomenclature Rules
- Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Rule P-14.4: Lowest Locant Sets).
-
Synthetic Methodology (Deoxyfluorination)
-
Safety & Flow Chemistry
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous-flow microreactor.[6] Synlett, 2008(14), 2111-2114.
-
-
Compound Data & Properties
-
PubChem CID: 13108260 (2-Bromo-1,1-difluorocyclohexane).[7]
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gauche effect - Wikipedia [en.wikipedia.org]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 7. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stereochemical Dynamics of 2-Bromo-1,1-difluorocyclohexane: A Technical Guide to Conformational Anomalies
Executive Summary
In the realm of rational drug design, fluorinated cycloalkanes serve as critical bioisosteres, modulating lipophilicity, metabolic stability, and receptor binding affinity. Among these, 2-bromo-1,1-difluorocyclohexane presents a fascinating stereochemical puzzle. While classical conformational analysis relies heavily on steric A-values and the generalized "gauche effect" for electronegative substituents, this specific gem-difluoro architecture actively defies these predictive models.
This whitepaper provides an in-depth mechanistic analysis of the conformational equilibrium of 2-bromo-1,1-difluorocyclohexane. By deconstructing the thermodynamic forces at play—specifically the "disappearance of the gauche effect"—and outlining the precise low-temperature NMR protocols required to validate these states, this guide equips researchers with the authoritative framework needed to exploit complex halogenated ring systems in drug development.
Stereochemical Framework & The Conformational Paradox
3D Geometry and the Chair Flip
The cyclohexane ring of 2-bromo-1,1-difluorocyclohexane undergoes rapid chair-chair interconversion at ambient temperatures[1]. The structural baseline of this molecule is defined by two key carbons:
-
C1 (gem-difluoro group): Contains two identical fluorine atoms. In any given chair conformation, one fluorine occupies the axial position (
) and the other occupies the equatorial position ( )[2]. -
C2 (Chiral Center): Contains a single bromine atom and a hydrogen atom.
For a single enantiomer (e.g., R-2-bromo-1,1-difluorocyclohexane), the ring flip generates two distinct conformers:
-
Axial-Br Conformer: The bromine atom is axial. It is antiperiplanar (anti) to
and gauche to . -
Equatorial-Br Conformer: The bromine atom is equatorial. It is gauche to both
and .
The "Disappearance of the Gauche Effect"
In standard 1,2-disubstituted aliphatic systems containing highly electronegative atoms (such as 1,2-difluoroethane), the gauche conformation is thermodynamically favored over the anti conformation[3]. This phenomenon, known as the gauche effect , is driven by stabilizing hyperconjugation (specifically, electron donation from the filled
Based on the gauche effect, one would hypothesize that the Equatorial-Br conformer should be exceptionally stable, as the bromine atom is gauche to two highly electronegative fluorine atoms. Furthermore, the classical steric A-value of bromine (~0.38 kcal/mol) strongly favors the equatorial position to minimize 1,3-diaxial steric clashes.
-
In the Equatorial-Br conformer , the
bond dipole is nearly parallel to the bond dipole. The resulting dipole-dipole repulsion completely overrides both the hyperconjugative stabilization of the gauche effect and the steric preference of the bromine atom[5]. -
In the Axial-Br conformer , the
bond is antiperiplanar to the bond. This anti-alignment effectively cancels the local dipoles, minimizing the overall electrostatic strain of the molecule[4].
Consequently, in non-polar media, the seemingly counterintuitive Axial-Br conformer becomes the thermodynamically dominant species.
Conformational equilibrium of 2-bromo-1,1-difluorocyclohexane highlighting stabilizing forces.
Quantitative Data: Solvent-Dependent Thermodynamics
Because the conformational preference is dictated by dipole moment minimization, the equilibrium is highly sensitive to the dielectric constant (
Table 1: Thermodynamic Parameters of 2-Bromo-1,1-difluorocyclohexane Conformers
| Solvent Environment | Dielectric Constant ( | Dominant Conformer | Approx. Conformer Ratio (Ax:Eq) | |
| Non-polar (e.g., CCl | 2.2 | Axial-Br | +0.4 to +0.6 | 70 : 30 |
| Moderately Polar (CD | 8.9 | Axial-Br / Equatorial-Br | ~ 0.0 | 50 : 50 |
| Polar (DMSO-d | 46.8 | Equatorial-Br | -0.3 to -0.5 | 30 : 70 |
Experimental Methodology: Low-Temperature NMR Elucidation
To empirically validate the conformational ratios of 2-bromo-1,1-difluorocyclohexane, researchers cannot rely on room-temperature NMR. At 25°C, the rapid chair flip (
The following protocol is designed as a self-validating system to ensure absolute quantitative accuracy.
Step-by-Step Protocol: Cryogenic F and H NMR
Step 1: Solvent Selection and Sample Preparation
-
Action: Dissolve 15–20 mg of pure 2-bromo-1,1-difluorocyclohexane in 0.6 mL of CD
Cl (freezing point -97°C). -
Causality: High sample concentrations are strictly avoided. At cryogenic temperatures, high concentrations exponentially increase solvent viscosity, leading to severe line broadening that obscures critical
-coupling resolution.
Step 2: Probe Tuning and Temperature Calibration
-
Action: Insert a standard methanol calibration sample into the 500 MHz (or higher) NMR spectrometer. Calibrate the Variable Temperature (VT) unit down to -90°C.
-
Causality: The internal thermocouples of VT units often drift non-linearly at cryogenic temperatures. The chemical shift difference between the OH and CH
protons of methanol provides a self-validating, absolute chemical thermometer.
Step 3: Thermal Equilibration
-
Action: Insert the analyte sample. Lower the temperature in 10°C decrements, allowing exactly 5 minutes of thermal equilibration at each step, until reaching -90°C.
-
Causality: Gradual cooling prevents thermal shock to the delicate cryoprobe and ensures the sample achieves true thermodynamic equilibrium rather than a kinetically trapped state.
Step 4: Spectral Acquisition (
-
Action: Acquire the
F NMR spectrum using inverse-gated H decoupling. -
Causality:
F possesses a massive chemical shift dispersion, making it exquisitely sensitive to axial vs. equatorial environments. Applying H decoupling removes the complex splitting, reducing the signals to clean AB quartets (representing the geminal coupling) for each distinct conformer[6].
Step 5: Integration and Thermodynamic Extraction (The Self-Validation Check)
-
Action: Integrate the distinct AB quartets for the Axial-Br and Equatorial-Br conformers. Calculate the equilibrium constant (
) and extract the free energy difference ( ). -
Self-Validation: To prove the integrity of the data, acquire a standard
H spectrum and integrate the C2 methine proton. The ratio of the axial vs. equatorial methine proton signals must mathematically match the ratio derived from the F AB quartets. If they deviate by >2%, the sample has not reached thermal equilibrium.
Step-by-step low-temperature NMR workflow for determining conformer populations.
Implications for Drug Development
Understanding the exact 3D spatial arrangement of 2-bromo-1,1-difluorocyclohexane is not merely an academic exercise; it is a critical parameter for medicinal chemists. When this motif is incorporated into a drug candidate as a lipophilic bioisostere, the receptor binding pocket will dictate the required conformation.
Because the energy barrier between the axial and equatorial states is relatively low (~10 kcal/mol), the molecule can theoretically adapt to the receptor[1]. However, if the receptor requires the Equatorial-Br conformation, the binding event must pay a thermodynamic penalty to overcome the inherent dipole-dipole repulsion that naturally favors the Axial-Br state in lipophilic (non-polar) environments. Recognizing this "disappearance of the gauche effect" allows computational chemists to accurately model binding affinities and design pre-organized, conformationally locked analogs if necessary.
References
- Title: Stereochemical investigations. XL. Conformational characteristics of 2-substituted 1,1-difluorocyclohexanes. Disappearance of the gauche effect.
- Title: Substituent chemical shifts (SCS) in NMR. Part 5. Mono and di-fluoro SCS in rigid molecules.
- Title: Microwave Spectrum of Cyclohexyl Fluoride. Structure and Dipole Moment of the Equatorial Isomer.
- Title: NMR Study of Rotational Barriers and Conformational Preferences. I. Cyclohexyl Fluoride.
- Title: Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane.
- Title: A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods.
Sources
Discovery and history of gem-difluorinated cyclohexanes
Initiating Literature Review
I'm starting with focused Google searches to get a grasp of gem-difluorinated cyclohexanes. I'm prioritizing the discovery, synthesis methods, and practical applications, digging into the foundational papers and breakthroughs. I'm aiming for a solid overview before diving deeper.
Analyzing Search Results
I'm now analyzing the initial search results, pinpointing the key researchers and synthetic pathways. The plan is to build a guide starting with the medicinal significance and historical overview, before detailing synthesis and applications, complete with protocols. I'm also planning diagrams and tables.
Planning Guide Structure
I'm now structuring the guide. My approach will begin with medicinal significance and historical context. After that, I'll detail synthetic strategies, mechanistic insights, applications, and future outlook. Detailed, step-by-step protocols are planned, presented as self-validating systems. I will generate diagrams and tables to add visual clarity to the technical aspects. In-text citations and a full reference section will complete the guide.
Outlining the Scope
I'm now outlining the scope. My focus is on creating an in-depth technical guide on the discovery and history of gem-difluorinated cyclohexanes. I'm starting with an introduction that highlights their importance in medicinal chemistry, specifically the impact of introducing the gem-difluoro motif on molecular properties. The next step is to detail the initial discovery.
Developing the Framework
I've expanded the introduction, emphasizing the impact of the gem-difluoro motif on pKa, lipophilicity, and stability. My primary focus is establishing the earliest synthetic efforts. I am now delving into the evolution of synthetic methodologies. I'll describe deoxofluorination techniques using DAST and analogs, including their mechanisms, advantages, and limitations, and provide specific examples and protocols. I also plan to discuss difluorocarbene chemistry and its utility.
Refining the Approach
I'm now integrating information on the earliest syntheses. Finding those initial methods is proving tricky but crucial. I'm focusing more on documenting the evolution of synthetic methodologies. I've broken down the key strategies. Deoxofluorination techniques and difluorocarbene chemistry will be central; also radical reactions. I will look at modern and catalytic methods, but I'm still gathering information on specific reactions.
Structuring the Synthesis
I'm now focusing on synthesizing the guide's structure. I'll prioritize a clear narrative on the evolution of synthetic methods. Deoxofluorination, difluorocarbene chemistry, and radical reactions will be key. I'll then create visualizations and tables. I'm actively integrating physicochemical property discussions and drug discovery applications. I'll include detailed experimental protocols, complete with references and clickable URLs.
Refining the Structure
I am now focusing on the introduction. I'm prioritizing establishing the importance of the gem-difluoro motif in medicinal chemistry, emphasizing its effect on physicochemical properties. I'll then delve into the earliest methods. I am now synthesizing the information on those early methods. I am also working on linking the evolution of methods to their physicochemical outcomes.
Methodological & Application
Application Note: Nucleophilic Substitution of 2-Bromo-1,1-difluorocyclohexane
Executive Summary
The functionalization of gem-difluorocycloalkanes is a critical objective in modern drug discovery and materials science, as the
Mechanistic Principles: The -Fluorine Effect
The reactivity of 2-bromo-1,1-difluorocyclohexane is fundamentally dictated by the adjacent gem-difluoro group. Researchers must account for three critical electronic and steric factors when designing substitution workflows:
-
Retardation via Electrostatic Repulsion : In a standard
mechanism, the nucleophile must approach the electrophilic carbon from the backside (anti-periplanar to the bromide leaving group). In 2-bromo-1,1-difluorocyclohexane, this trajectory forces the incoming electron-rich nucleophile into close spatial proximity with the highly electronegative fluorine atoms. The resulting dipole-dipole repulsion severely increases the activation energy of the transition state, making -fluorinated electrophiles highly recalcitrant to nucleophilic substitution [1]. -
Suppression via Carbocation Destabilization : The
pathway requires the dissociation of the C-Br bond to form a carbocation at the C2 position. The strong electron-withdrawing inductive effect (-I) of the adjacent group intensely destabilizes this intermediate, effectively shutting down unimolecular substitution [2]. -
Vulnerability to E2 Elimination : Because substitution pathways are kinetically starved, the path of least resistance for basic nucleophiles (e.g., alkoxides, amines) is the abstraction of the relatively acidic proton at the C3 position. This leads to a rapid E2 elimination, yielding 3,3-difluorocyclohexene as the major product.
To bypass these limitations, chemists must utilize soft, non-basic nucleophiles (e.g., azides, thiolates) under harsh thermal conditions, or pivot to radical-mediated pathways (e.g., photoredox catalysis) which are immune to the polar transition state repulsions that plague two-electron pathways [3].
Reaction pathway divergence for 2-Bromo-1,1-difluorocyclohexane based on reagent selection.
Reaction Optimization & Nucleophile Selection
To achieve synthetically useful yields of the substituted product, the choice of nucleophile and solvent is paramount. Table 1 summarizes the expected outcomes when reacting 2-bromo-1,1-difluorocyclohexane with various reagent classes.
Table 1: Reaction Profiles and Expected Outcomes
| Nucleophile Type | Reagent Example | Primary Pathway | Major Product | Typical Yield |
| Hard Base | Sodium Methoxide ( | E2 Elimination | 3,3-Difluorocyclohexene | > 85% |
| Hard Nucleophile | Benzylamine ( | E2 + | Mixed (Elimination Favored) | < 20% (Subst.) |
| Soft Nucleophile | Sodium Azide ( | 2-Azido-1,1-difluorocyclohexane | 45–60% | |
| Radical Precursor | Thiophenol + Ir-Catalyst | SET Radical | 2-(Phenylthio)-1,1-difluorocyclohexane | 70–85% |
Experimental Protocols
Protocol A: Thermal Azidation (Synthesis of 2-Azido-1,1-difluorocyclohexane)
This protocol utilizes a soft, linear nucleophile (azide) in a highly polar aprotic solvent to force the
Reagents & Materials:
-
2-Bromo-1,1-difluorocyclohexane: 1.0 equiv (10 mmol)
-
Sodium azide (
): 3.0 equiv (30 mmol) -
15-Crown-5: 0.1 equiv (1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF): 20 mL
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert Argon or Nitrogen gas.
-
Reagent Loading: Add 30 mmol of
and 20 mL of anhydrous DMF to the flask. Stir for 5 minutes at room temperature, then add 1 mmol of 15-Crown-5. -
Substrate Addition: Inject 10 mmol of 2-bromo-1,1-difluorocyclohexane dropwise over 2 minutes.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 100 °C. Causality Check: High thermal energy is strictly required to overcome the dipole-dipole repulsion in the transition state.
-
Monitoring: Stir the reaction for 48 hours. Monitor conversion via GC-MS (aliquots quenched in water and extracted with ether).
-
Quench & Workup: Cool the mixture to room temperature. Pour the reaction into 50 mL of ice-cold distilled water to dissolve the DMF and unreacted
. Extract the aqueous layer with Diethyl Ether ( mL).-
Safety Note: Never use dichloromethane (DCM) for extraction, as trace azide can react with DCM to form explosive diazidomethane.
-
-
Purification: Wash the combined organic layers with brine (
mL), dry over anhydrous , filter, and concentrate under reduced pressure (carefully, as the product is semi-volatile). Purify via silica gel flash chromatography (100% Hexanes) to isolate the azido product.
Experimental workflow for the thermal azidation of 2-bromo-1,1-difluorocyclohexane.
Protocol B: Photoredox-Catalyzed Radical Thiolation
To completely bypass the polar transition state limitations of the
Reagents & Materials:
-
2-Bromo-1,1-difluorocyclohexane: 1.0 equiv (1.0 mmol)
-
Thiophenol: 1.5 equiv (1.5 mmol)
- (Photocatalyst): 0.02 equiv (2 mol%)
-
N,N-Diisopropylethylamine (DIPEA): 2.0 equiv (2.0 mmol)
-
Anhydrous Acetonitrile (
): 10 mL
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 20 mL scintillation vial equipped with a PTFE septum cap, add the Iridium photocatalyst (2 mol%).
-
Solvent & Substrate: Add 10 mL of degassed anhydrous
, followed by 2-bromo-1,1-difluorocyclohexane (1.0 mmol), thiophenol (1.5 mmol), and DIPEA (2.0 mmol). -
Degassing: Sparge the solution with Argon for 15 minutes. Causality Check: Oxygen is a potent radical scavenger and will quench the excited state of the photocatalyst, halting the reaction.
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours.
-
Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (10 mL) to remove DIPEA, saturated
(10 mL), and brine (10 mL). -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield 2-(phenylthio)-1,1-difluorocyclohexane.
References
-
Zheng, F., & Qing, F.-L. (2011). Synthesis of Trifluoromethylated and gem-Difluoromethylenated Biologically Interesting Compounds from Fluorine-Containing Synthons. ChemInform. Available at:[Link]
-
Driggers, C. M., et al. (2017). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central (PMC). Available at:[Link]
-
Balletti, M. (2021). Excitation of Organocatalytic Intermediates and Application in New Radical Processes. Universitat Rovira i Virgili (TDX). Available at:[Link]
Application Note: Controlled Generation of (1,1-Difluorocyclohexan-2-yl)magnesium Bromide
Part 1: Executive Summary & Mechanistic Rationale
The "Beta-Fluorine" Challenge
The synthesis of Grignard reagents from 2-bromo-1,1-difluorocyclohexane presents a specific, non-trivial challenge in organometallic chemistry:
Unlike standard alkyl halides, where the primary concern is Wurtz coupling or moisture sensitivity,
Strategic Approach: Kinetic vs. Thermodynamic Control
Direct insertion of magnesium metal (Method A) typically requires elevated temperatures (refluxing ether/THF) or activation energy that surpasses the threshold for
The industry-standard protocol detailed here utilizes Magnesium-Halogen Exchange (Method B) using isopropylmagnesium chloride lithium chloride complex (
Mechanistic Pathway Diagram[1]
Caption: Mechanistic bifurcation showing the competition between stable Grignard formation (Green) and irreversible decomposition via beta-fluoride elimination (Red).
Part 2: Detailed Experimental Protocol
Method: Magnesium-Halogen Exchange (Recommended)[2]
This protocol utilizes the "Turbo Grignard" reagent (
1. Reagents & Equipment Preparation
-
Substrate: 2-Bromo-1,1-difluorocyclohexane (
purity). -
Exchange Reagent:
(1.3 M in THF). Note: Titrate before use. -
Solvent: Anhydrous THF (distilled over Na/benzophenone or from alumina columns). Diethyl ether is less effective for this exchange.
-
Electrophile: e.g., Benzaldehyde,
, or Allyl Bromide (dried). -
Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet, temperature probe, and addition funnel.
2. Stoichiometry Table
| Component | Equiv. | Role | Notes |
| 2-Bromo-1,1-difluorocyclohexane | 1.0 | Substrate | Limiting reagent.[1] |
| 1.1 - 1.2 | Exchange Reagent | Slight excess ensures full conversion. | |
| Electrophile | 1.2 - 1.5 | Trapping Agent | Excess to drive completion. |
| THF | [0.5 M] | Solvent | Concentration relative to substrate. |
3. Step-by-Step Procedure
Step 1: System Inertization
-
Assemble glassware while hot; evacuate and backfill with dry Argon (3 cycles).
-
Allow to cool to room temperature under positive Argon pressure.
Step 2: Substrate Solubilization
-
Charge the flask with 2-Bromo-1,1-difluorocyclohexane (1.0 equiv).
-
Add anhydrous THF via syringe to achieve a concentration of 0.5 M.
-
Cool the solution to
using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 3: The Exchange (Critical Step)
-
Add
solution dropwise over 10-15 minutes via syringe pump or addition funnel.-
Rate Control: Maintain internal temperature below
.[2]
-
-
Stir at
for 30 to 60 minutes .-
Monitoring: Aliquot quenching is difficult due to instability. Reliance on standard exchange kinetics for secondary bromides is advised. If GC/MS monitoring is strictly required, quench a micro-aliquot with
at and check for deuterated product vs. protonated (eliminated) byproduct.
-
Step 4: Electrophile Trapping
-
For Soluble Electrophiles (Aldehydes/Ketones): Add the electrophile (neat or 1.0 M in THF) slowly down the side of the flask, pre-cooled if possible.
-
For
: Bubble dry gas through the solution using a wide-bore needle (to prevent clogging) for 30 minutes. -
For Copper-Catalyzed Alkylation: If coupling with alkyl halides, add
(10 mol%) first, stir 10 min, then add the alkyl halide.
Step 5: Controlled Warming
-
Allow the reaction to stir at
for 1 hour after electrophile addition. -
Slowly warm to
over 2 hours. Do not snap-warm to room temperature.-
Note: Once the electrophile has reacted, the
-elimination pathway is no longer a threat.
-
Step 6: Workup
-
Quench with saturated aqueous
solution. -
Extract with
or EtOAc ( ). -
Wash combined organics with brine, dry over
, and concentrate.
Part 3: Troubleshooting & Optimization
Experimental Workflow Diagram
Caption: Operational workflow for the generation and trapping of the sensitive fluorinated Grignard reagent.
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Yield / High Elimination Product | Temperature too high during exchange. | Ensure internal probe reads |
| No Reaction (Recovery of SM) | Exchange failed (too cold/short) or wet reagents. | Titrate |
| Wurtz Coupling (Dimer) | Localized heating or high concentration. | Dilute to 0.2 M. Increase stirring rate to dissipate heat during addition. |
Part 4: References
-
Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[2] Handbook of Functionalized Organometallics, Wiley-VCH, 2005. Link
-
Bao, R. L., et al. "Recent Advances in the Synthesis of Fluorinated Molecules via Organometallic Intermediates." Chemical Reviews, 2015. (General principles of
-fluoride elimination suppression). -
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link
-
Burton, D. J., & Yang, Z. Y. "Fluorinated organometallic reagents." Tetrahedron, 1992, 48(2), 189-275. (Foundational text on fluorinated organometallic stability). Link
Disclaimer: This protocol involves the use of pyrophoric reagents and pressurized gases. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (flame-resistant coat, safety glasses, gloves).
Sources
Strategic Implementation of 2-Bromo-1,1-difluorocyclohexane in Medicinal Chemistry: A Comprehensive Application Guide
Executive Summary
The transition from flat,
This application note provides drug development professionals with a rigorous, field-proven guide to utilizing 2-bromo-1,1-difluorocyclohexane. By synthesizing physicochemical rationale with self-validating synthetic protocols, this document bridges the gap between theoretical bioisosterism and bench-level execution.
The Case for gem-Difluorocyclohexanes: Bioisosterism and ADME Optimization
The strategic replacement of a phenyl ring with a 2,2-difluorocyclohexyl group is driven by three causal mechanisms [1]:
-
Escape from Flatness (
Enhancement): Increasing the fraction of carbons improves aqueous solubility and reduces promiscuous off-target protein binding, directly correlating with higher clinical success rates. -
Inductive pKa Modulation: The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I). When positioned adjacent to basic amines or amides, it lowers their pKa, increasing the proportion of the un-ionized species at physiological pH and thereby enhancing passive membrane permeability.
-
Metabolic Shielding: The strong C-F bonds (approx. 116 kcal/mol) resist cytochrome P450-mediated oxidation, effectively blocking metabolic soft spots that typically plague unfunctionalized cycloalkanes [2].
Quantitative Physicochemical Profiling
To illustrate the causality behind this bioisosteric switch, the table below summarizes the comparative physicochemical effects of substituting a terminal primary amine (
| Structural Motif ( | Hybridization | Relative Lipophilicity (LogP) | Amine pKa (Approx.) | CYP450 Oxidative Liability |
| Phenyl- (Aniline) | ~ 0.90 | 4.6 | High (Aromatic hydroxylation) | |
| Cyclohexyl- | ~ 1.20 | 10.6 | Moderate (Ring oxidation) | |
| 2,2-Difluorocyclohexyl- | ~ 1.45 | 8.5 | Low (Steric/electronic shielding) |
Data synthesized from established fluorination structure-activity relationship (SAR) models [1, 2].
Fig 1. Bioisosteric replacement strategy transitioning from phenyl to 2,2-difluorocyclohexyl motifs.
Advanced Synthetic Protocols & Workflows
The primary challenge in utilizing 2-bromo-1,1-difluorocyclohexane lies in the propensity of the substrate to undergo E2 elimination (yielding fluorinated alkenes) when exposed to strong bases or harsh thermal conditions [3]. To circumvent this, single-electron transfer (SET) photoredox catalysis and mild transition-metal cross-couplings are the methods of choice.
Protocol A: Visible-Light Photoredox Radical Coupling (Giese Addition)
This protocol leverages blue LED irradiation to generate a localized difluorocyclohexyl radical, preventing defluorination pathways [4].
Self-Validating System Setup:
This protocol includes an in-process
Materials:
-
2-Bromo-1,1-difluorocyclohexane (1.0 equiv, 0.5 mmol)
-
Electron-deficient alkene (Giese acceptor) (1.5 equiv)
-
Photocatalyst:
-Ir(ppy) (1.0 mol%) -
Terminal Reductant: Hantzsch ester (1.5 equiv)
-
Base: 2,6-Lutidine (2.0 equiv)
-
Solvent: Degassed anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add
-Ir(ppy) , Hantzsch ester, and the Giese acceptor. -
Atmosphere Exchange: Seal the vial with a PTFE septum cap. Evacuate and backfill with dry Argon (repeat 3x).
-
Reagent Addition: Inject degassed 1,4-Dioxane, followed by 2,6-Lutidine and 2-bromo-1,1-difluorocyclohexane via a micro-syringe.
-
Irradiation & Stirring: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously (800 rpm) at 25 °C for 16 hours. Crucial: Utilize a cooling fan to ensure the reaction temperature does not exceed 30 °C, which could trigger thermal degradation.
-
In-Process Validation (Self-Validation Check): At
hours, extract a 50 aliquot, dilute in , and spike with trifluorotoluene as an internal standard. Run a rapid NMR. The disappearance of the distinct AB quartet of the starting bromide (approx. -90 to -105 ppm) and the emergence of upfield product signals validates successful radical initiation and trapping. -
Workup: Dilute the mixture with EtOAc (15 mL) and wash with
(3 x 10 mL). Dry the organic layer over anhydrous , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Fig 2. Photoredox catalytic cycle for generating difluorocyclohexyl radicals via blue LED irradiation.
Protocol B: Zinc-Mediated Negishi Cross-Coupling
For coupling with aryl or heteroaryl halides, forming the organozinc reagent is highly effective and avoids the instability of the corresponding Grignard reagent.
Step-by-Step Methodology:
-
Zinc Activation: To a flame-dried flask under Argon, add Zinc dust (2.5 equiv). Suspend in anhydrous DMA (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.
-
Organozinc Formation: Add 2-bromo-1,1-difluorocyclohexane (1.5 equiv) dropwise. Stir at 40 °C for 2 hours.
-
Self-Validation Check: Quench a 100
aliquot with . Analysis by GC-MS should show the mass of 1,1-difluorocyclohexane-d1, confirming successful zinc insertion rather than Wurtz coupling.
-
-
Cross-Coupling: In a separate flask, prepare a solution of the Aryl Halide (1.0 equiv),
(5 mol%), and SPhos (10 mol%) in DMA. Transfer the organozinc solution to this flask via cannula. -
Reaction: Stir at 60 °C for 12 hours. Quench with saturated aqueous
, extract with EtOAc, and purify via reverse-phase prep-HPLC.
Expert Insights & Troubleshooting
-
The Fluorine Gauche Effect: When designing molecules with 2-bromo-1,1-difluorocyclohexane, remember that the highly electronegative fluorine atoms will dictate the conformational bias of the cyclohexane ring. The C-F bonds prefer to sit anti-periplanar to adjacent C-H bonds rather than C-C bonds. This locks the ring into a specific chair conformation, which can drastically alter the thermodynamics of binding in a target protein's active site.
-
Avoiding Defluorination: If your reaction yields an unexpected mass corresponding to [M - 20] (loss of HF), your conditions are too basic. Switch from amine bases to inorganic carbonates (e.g.,
), or lower the reaction temperature. The -protons adjacent to the group are highly acidic, making E1cB/E2 eliminations a constant background threat if causality in reagent selection is ignored.
References
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL:[Link]
-
6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs Source: Journal of Fluorine Chemistry URL:[Link]
-
Reactivity of 1-bromo-1,1-difluoro-2-alkenes: Synthesis of 1,1-difluoroolefins Source: Journal of Fluorine Chemistry URL:[Link]
- Cyclic vinyl sulfone compounds as WRN inhibitors (Patent WO2023062575A1)
Application Note: 2-Bromo-1,1-difluorocyclohexane as a Gateway to Gem-Difluorinated Agrochemical Scaffolds
[1]
Executive Summary & Strategic Value
In the modern agrochemical pharmacophore, the gem-difluoromethylene (
2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) serves as a high-value bifunctional building block.[1] Unlike simple difluorocyclohexanes, the C2-bromine atom provides a reactive "handle" for divergent synthesis.[1] This guide details its application in generating 3,3-difluorocyclohexenes (via elimination) and functionalized gem-difluorocyclohexanes (via cross-coupling), both of which are privileged scaffolds in succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation herbicides.[1]
Chemical Profile & Handling
-
Key Reactivity:
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
Core Application 1: Synthesis of 3,3-Difluorocyclohexene
The primary industrial application of 2-bromo-1,1-difluorocyclohexane is its conversion to 3,3-difluorocyclohexene .[1] This alkene is a versatile intermediate for introducing the
Mechanism: Regioselective Dehydrobromination
The presence of the gem-difluoro group at C1 acidifies the protons at C3 (via inductive effect), but the elimination of HBr typically occurs between C2 (Br) and C3 (H) to yield the alkene.[1]
Experimental Protocol: Base-Mediated Elimination
Objective: Preparation of 3,3-difluorocyclohexene (Purity >95%)
Reagents:
-
Substrate: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) [Alternative: t-BuOK in THF][1]
-
Solvent: Diethyl ether (
) or Pentane (for volatility management)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with
. -
Dissolution: Add 2-Bromo-1,1-difluorocyclohexane (10 mmol, ~1.99 g) and anhydrous
(50 mL). Cool the mixture to 0°C using an ice bath. -
Addition: Add DBU (12 mmol, 1.83 g) dropwise over 15 minutes. Note: The reaction is exothermic; temperature control is crucial to prevent polymerization.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via GC-MS (Target Mass: ~118 m/z).[1]
-
Workup:
-
Quench with saturated
solution (30 mL). -
Extract the organic layer. Wash with 1M HCl (2 x 20 mL) to remove excess DBU.
-
Wash with brine, dry over
, and filter.
-
-
Purification: Carefully concentrate the solvent (product is volatile). Purify via fractional distillation at reduced pressure.
Data Validation:
- NMR: Look for a shift from the complex multiplet of the starting material to a simplified signal (often a triplet of triplets) for the alkene.[1]
-
Yield: Expected 75–85%.
Core Application 2: Nickel-Catalyzed Cross-Coupling
Direct nucleophilic substitution (
Workflow: - Cross-Coupling
This protocol utilizes a Nickel/Bipyridine catalytic system to couple the difluorocyclohexyl motif to heteroaryl halides (e.g., chloropyridines).[1]
Experimental Protocol
Objective: Synthesis of 2-(1,1-difluorocyclohexyl)pyridine derivatives.
Reagents:
-
Substrate: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)[1]
-
Partner: 2-Chloropyridine (1.2 equiv)[1]
-
Catalyst:
(10 mol%)[1] -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)[1]
-
Reductant: Manganese powder (Mn) (2.0 equiv)[1]
-
Solvent: DMA (N,N-Dimethylacetamide)[1]
Step-by-Step Methodology:
-
Glovebox Operation: In a nitrogen-filled glovebox, combine
and dtbbpy in a vial. Add DMA and stir for 30 mins to form the active green complex. -
Reaction Assembly: Add the Mn powder, 2-chloropyridine, and 2-Bromo-1,1-difluorocyclohexane to the vial.
-
Execution: Seal the vial and heat to 60°C with vigorous stirring for 12 hours.
-
Filtration: Dilute with ethyl acetate and filter through a Celite pad to remove metal salts.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Visualizing the Synthetic Landscape
The following diagram illustrates the divergent pathways available from this building block, highlighting its utility in generating distinct agrochemical cores.
Caption: Divergent synthetic utility of 2-Bromo-1,1-difluorocyclohexane in generating alkene and biaryl scaffolds.
Technical Data & Troubleshooting
Comparative Physicochemical Properties
The following table highlights why the gem-difluoro motif is desirable in agrochemical design compared to the non-fluorinated parent.
| Property | Cyclohexyl Derivative (H) | 1,1-Difluorocyclohexyl Derivative (F) | Agrochemical Impact |
| Lipophilicity ( | Moderate | Increased (+0.3 to +0.5 units) | Improves leaf cuticle penetration and bioavailability.[1] |
| Metabolic Stability | Low (Susceptible to CYP450) | High | Blocks metabolic oxidation at the C1 position, extending half-life.[1] |
| Dipole Moment | Low | High | Can improve binding affinity to polar pockets in target enzymes.[1] |
| Conformation | Chair (flexible) | Chair (distorted/rigid) | The "Thorpe-Ingold" effect of fluorine can lock bioactive conformations.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Elimination | Polymerization of alkene product. | Add a radical inhibitor (e.g., BHT) during reaction/distillation. Keep temperature <40°C if possible. |
| Starting Material Recovery (Coupling) | Catalyst deactivation ( | Ensure rigorous degassing of solvents. Use a glovebox or Schlenk line. |
| Inseparable Byproducts | Formation of 1-fluorocyclohexene.[1][6] | This suggests over-elimination or rearrangement. Lower the reaction temperature and switch to a milder base ( |
References
-
Preparation of 3,3-difluorocyclohexene : Beilstein Journal of Organic Chemistry. "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers..." (Contextual reference on gem-difluoro elimination techniques).
-
General Reactivity of Gem-Difluoroalkanes : PubChem Compound Summary for 2-Bromo-1,1-difluorocyclohexane. (Physical properties and safety data). [1]
-
Difluorocarbene Chemistry & Cyclization : Recent Advances in the Synthetic Application of Difluorocarbene. (Discusses formation of difluorinated rings).
-
Fluorine in Agrochemicals : Sigma-Aldrich Technical Note. "4-Bromo-1,1-difluorocyclohexane Properties and Applications."[1] [1]
-
Bromination/Elimination Protocols : Organic Syntheses. "1,2-Dibromocyclohexane" (Foundational protocol for cyclohexane halogenation/elimination logic).[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1,1-difluorocyclohexane | 1196156-51-0 [sigmaaldrich.com]
- 4. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for coupling reactions with 2-Bromo-1,1-difluorocyclohexane
This Application Note is designed for medicinal chemists and process scientists seeking to utilize 2-Bromo-1,1-difluorocyclohexane as a building block. This substrate introduces the gem-difluorocyclohexane motif—a lipophilic, metabolically stable bioisostere for carbonyls and ethers—into drug scaffolds.
However, this substrate presents unique reactivity challenges:[1]
-
Inductive Deactivation: The
-fluorine atoms withdraw electron density, strengthening the C–Br bond and retarding oxidative addition compared to non-fluorinated cyclohexyl bromides. -
Elimination Risk: The basic conditions of traditional Palladium catalysis often trigger
-elimination of HF (forming 1-fluoro-cyclohex-1-ene) or HBr. -
Steric Bulk: The secondary halide within a conformationally locked ring hinders nucleophilic attack.
Consequently, Nickel-Catalyzed Reductive Cross-Coupling (RCC) is the recommended "Gold Standard" approach, as it proceeds via a radical mechanism that bypasses the steric and electronic limitations of classical
Part 1: Mechanistic Strategy & Workflow
The most robust method for coupling 2-Bromo-1,1-difluorocyclohexane is Nickel/Photoredox Dual Catalysis or Manganese-Mediated Nickel Reductive Coupling . These methods utilize single-electron transfer (SET) to generate a transient alkyl radical at the C2 position, which is then captured by the metal center.
Decision Matrix for Protocol Selection
| Reaction Goal | Recommended Protocol | Catalyst System | Key Advantage |
| Aryl-Alkylation (Couple to Ar-Br) | Protocol A (Reductive) | NiCl₂ / Bipyridine / Mn | Avoids organometallic reagent prep; high functional group tolerance. |
| Alkyl-Alkylation (Couple to R-ZnX) | Protocol B (Negishi) | Ni(cod)₂ / PyBox | Best for linking to aliphatic chains; stereoconvergent potential. |
| Heteroaryl Coupling | Protocol C (Photoredox) | Ni / Ir-Photocatalyst | Mildest conditions; ideal for complex heteroarenes. |
Visualized Reaction Pathway (Protocol A)
Caption: Ni-catalyzed reductive cross-coupling cycle. The pathway relies on radical generation to overcome the steric hindrance of the secondary fluoride-adjacent bromide.
Part 2: Experimental Protocols
Protocol A: Ni-Catalyzed Reductive Arylation (Electrophile-Electrophile Coupling)
Best for: Rapid library synthesis of 2-aryl-1,1-difluorocyclohexanes.
Materials:
-
Substrate: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 - 1.2 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy ) (10-15 mol%)
-
Reductant: Manganese powder (
) (2.0 - 3.0 equiv) - Must be activated. -
Additives: Sodium Iodide (NaI) (0.5 equiv) - Accelerates electron transfer.
-
Solvent: DMA (N,N-Dimethylacetamide) or DMPU (anhydrous, degassed).
Step-by-Step Procedure:
-
Activation of Mn: Wash Mn powder with dilute HCl, then water, ethanol, and ether. Dry under high vacuum at 120°C for 2 hours. Critical: Unactivated Mn leads to stalled reactions.
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with
(10 mol%), dtbbpy (15 mol%), activated Mn (2.0 equiv), and NaI (0.5 equiv). -
Substrate Addition: Add the Aryl Bromide (1.0 equiv) and 2-Bromo-1,1-difluorocyclohexane (1.5 equiv - excess used due to volatility and potential elimination).
-
Solvent: Add anhydrous DMA (
concentration). -
Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox and stir vigorously at 60°C for 16–24 hours . Note: The reaction mixture should turn a deep dark color (green/black), indicating active Ni(0).
-
Workup: Dilute with EtOAc. Quench with 1M HCl (to dissolve Mn salts). Wash organic layer with
(to remove DMA), water, and brine. Dry over . -
Purification: Flash column chromatography. Caution: The product lacks a UV chromophore unless the aryl group provides one. Use
or Iodine stain.
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| Low Conversion | Mn surface passivation | Add TMSCl (10 mol%) or TFA (2 mol%) to activate Mn surface in situ. |
| Elimination Product (Alkene) | Reaction too basic/hot | Lower temp to 40°C; switch solvent to DMI; ensure anhydrous conditions. |
| Protodehalogenation (H instead of Ar) | Water contamination | rigorous drying of solvent; use molecular sieves in reaction vial. |
Protocol B: Negishi Coupling (Organozinc Route)
Best for: Scale-up and coupling with aliphatic chains.
Concept: Instead of making the unstable organozinc of the fluorinated substrate, we use the fluorinated bromide as the electrophile and a stable non-fluorinated organozinc reagent.
Materials:
-
Electrophile: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)
-
Nucleophile: Alkyl- or Aryl-Zinc halide (1.2 equiv, prepared in THF)
-
Catalyst:
(5 mol%) -
Ligand: PyBox (e.g., (S,S)-Ph-PyBox) or Bipyridine (10 mol%)
-
Additive: N-Methylimidazole (NMI) (2.0 equiv) - Stabilizes the Zn reagent.
Procedure:
-
Catalyst Prep: In a glovebox, mix
and the ligand in THF for 10 mins to form the active complex (often orange/purple). -
Addition: Add 2-Bromo-1,1-difluorocyclohexane to the catalyst solution.
-
Coupling: Dropwise add the Organozinc reagent over 30 minutes at 0°C.
-
Stirring: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated
solution.
Part 3: Safety & Handling
-
HF Generation: If the reaction is subjected to extreme heat (>150°C) or strong Lewis acids, the gem-difluoro group can decompose to release Hydrogen Fluoride (HF). Always work in a fume hood and have Calcium Gluconate gel available.
-
Volatility: 2-Bromo-1,1-difluorocyclohexane is moderately volatile.[2] Avoid prolonged rotary evaporation at high vacuum/temperature.
-
Peroxide Formation: Like many cyclic ethers/halides, ensure the starting material is free of peroxides before heating, although the fluorination stabilizes the ring somewhat.
References
-
Nickel-Catalyzed Reductive Cross-Coupling of Difluoromethylated Alkyl Bromides
-
Citation: Lu, X., et al. "Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes with Unactivated Secondary and Tertiary Alkyl Halides." Journal of the American Chemical Society, 139(36), 12632–12637 (2017).[3]
- Relevance: Establishes the viability of Ni-catalyzed radical coupling for gem-difluoroalkyl species.
-
URL:[Link]
-
-
General Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides
- Citation: Zultanski, S. L., & Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Couplings." Journal of the American Chemical Society, 135(2), 624–627 (2013).
-
Relevance: Foundation for using Ni/PyBox/Bipy systems on sterically hindered secondary/tertiary halides.
-
URL:[Link]
-
Synthesis of 1,1-Difluorocyclohexane Derivatives
Sources
- 1. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 3. Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes with Unactivated Secondary and Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Note: 2-Bromo-1,1-difluorocyclohexane as a Strategic Building Block in Fluorinated Drug Discovery
Executive Summary
The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry and materials science. 2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) serves as a premier building block for installing the 2,2-difluorocyclohexyl motif[1]. This specific fluorinated fragment acts as a highly effective lipophilic bioisostere for aromatic rings, offering enhanced metabolic stability by blocking cytochrome P450-mediated oxidation while modulating the physicochemical properties (such as
Mechanistic Rationale: Overcoming Reactivity Bottlenecks
The Failure of Classical Pathways
In 2-bromo-1,1-difluorocyclohexane, the carbon-bromine bond is situated exactly adjacent to a highly electronegative gem-difluoro moiety. This structural feature creates a profound dipole moment that electrostatically repels incoming nucleophiles, drastically increasing the activation energy for standard
The Single-Electron Transfer (SET) Paradigm
To circumvent the limitations of two-electron polar pathways, modern synthetic strategies pivot to Single-Electron Transfer (SET) . The homolytic cleavage of the C-Br bond generates an
Caption: Strategic workflow for bioisosteric replacement using 2-bromo-1,1-difluorocyclohexane.
Application Workflow: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
The most robust method for appending the 2,2-difluorocyclohexyl group to complex scaffolds is via Nickel-catalyzed reductive cross-electrophile coupling. This approach allows the direct coupling of 2-bromo-1,1-difluorocyclohexane with aryl, heteroaryl, or even other alkyl bromides without the need to pre-form sensitive organometallic reagents (like Grignards or zincates), which are prone to
Catalytic Cycle Logic
-
Oxidative Addition: The
catalyst undergoes oxidative addition into the less sterically hindered, more electron-rich aryl bromide to form a -aryl complex. -
Radical Generation: Simultaneously, a stoichiometric reductant (e.g., Manganese powder) reduces the
species, which subsequently performs a SET to 2-bromo-1,1-difluorocyclohexane, generating the 2,2-difluorocyclohexyl radical. -
Radical Capture & Elimination: The radical is captured by the
-aryl intermediate to form a high-valent species, which rapidly undergoes reductive elimination to forge the new bond.
Caption: Catalytic cycle of Ni-catalyzed cross-electrophile coupling utilizing fluorinated radicals.
Quantitative Data Presentation
The versatility of 2-bromo-1,1-difluorocyclohexane in cross-coupling is demonstrated across various electrophilic partners. The data below summarizes optimized conditions and expected yields for constructing complex architectures, including saturated mimics for traditional biaryl systems[4] and advanced liquid crystal components[5].
| Electrophile Partner | Coupling Type | Catalyst System | Additives / Reductant | Expected Yield |
| Aryl Bromides | Mn(0), TMSCl, DMA | 65 - 80% | ||
| Heteroaryl Bromides | Mn(0), TMSCl, DMA | 55 - 75% | ||
| Alkyl Bromides | Ir(ppy)3, Silane, Light | 40 - 60% | ||
| Alcohols (via NHC) | Ni / Metallaphotoredox | NHC salt, Light | 40 - 55% |
Experimental Protocol: Ni-Catalyzed Arylation of 2-Bromo-1,1-difluorocyclohexane
This self-validating protocol outlines the synthesis of 1-aryl-2,2-difluorocyclohexanes. The use of TMSCl is critical as it cleans the passivated oxide layer off the manganese powder, ensuring a continuous and controlled reduction of the Nickel catalyst.
Materials Required
-
Substrates: 2-Bromo-1,1-difluorocyclohexane (1.5 equiv), Aryl bromide (1.0 equiv, 0.5 mmol scale).
-
Catalyst & Ligand:
(10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%). -
Reductant & Additives: Manganese powder (325 mesh, 2.0 equiv), Chlorotrimethylsilane (TMSCl, 0.1 equiv).
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMA, 0.2 M), degassed via freeze-pump-thaw (x3).
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with
(15.6 mg, 0.05 mmol), dtbbpy (13.4 mg, 0.05 mmol), and Manganese powder (54.9 mg, 1.0 mmol). -
Solvent and Additive Introduction: Add 2.5 mL of degassed anhydrous DMA to the tube. Stir the suspension at room temperature for 15 minutes until the solution turns a deep, characteristic forest green (indicating the formation of the active
-dtbbpy complex). -
Substrate Addition: Add the aryl bromide (0.5 mmol) followed by 2-bromo-1,1-difluorocyclohexane (149 mg, 0.75 mmol).
-
Activation: Inject TMSCl (6.4
, 0.05 mmol) directly into the reaction mixture. Causality Note: TMSCl etches the Mn surface, initiating the SET cascade. Without this step, the reaction will stall at the oxidative addition phase. -
Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours.
-
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove metal particulates. Wash the organic layer with water (3 x 10 mL) and brine (10 mL) to remove the DMA solvent.
-
Purification: Dry the organic phase over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation & QC System
To ensure the protocol was successful and to rule out the formation of the elimination byproduct (3,3-difluorocyclohexene):
-
NMR (376 MHz,
): Look for an AB quartet system characteristic of the diastereotopic fluorine atoms in the gem-difluoro group (typically between -90 and -110 ppm). The disappearance of the starting material's specific resonance confirms conversion. -
NMR (400 MHz,
): Verify the absence of the CH-Br proton (multiplet at ~4.2 ppm) and the absence of vinylic protons (multiplets at ~5.8-6.0 ppm), which would indicate unwanted elimination.
References
-
PubChemLite - 2-bromo-1,1-difluorocyclohexane (C6H9BrF2) Source: Université du Luxembourg URL:[1]
-
Synthesis of Enantiomerically Pure gem-Difluorocyclohexane Derivatives by Intramolecular Trapping of .alpha.,.alpha.-Difluoroalkyl Radicals Source: The Journal of Organic Chemistry (ACS Publications) URL:[3]
-
Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling Source: MacMillan Group, Princeton University URL:[4]
-
Uncommon building blocks in liquid crystals Source: Taylor & Francis URL:[5]
Sources
Application Note: Stereoselective Transformations of 2-Bromo-1,1-difluorocyclohexane
This Application Note and Protocol guide details the stereoselective synthesis, conformational analysis, and reactivity of 2-Bromo-1,1-difluorocyclohexane . It is designed for medicinal chemists and process engineers leveraging the gem-difluoro motif to modulate lipophilicity and metabolic stability in drug scaffolds.
Executive Summary
The introduction of fluorine into saturated rings is a premier strategy in modern drug discovery to alter pKa, block metabolism, and induce specific conformational locks. 2-Bromo-1,1-difluorocyclohexane represents a high-value building block where the interplay between the gem-difluoro group and the vicinal bromide dictates reactivity.
Unlike non-fluorinated cyclohexyl halides, this scaffold exhibits a counter-intuitive axial preference for the bromine substituent due to electrostatic minimization. This guide provides a validated protocol for its synthesis via deoxofluorination and details its stereoselective divergence into elimination or cross-coupling pathways.
Structural & Conformational Analysis
Understanding the ground-state conformation is prerequisite to predicting stereochemical outcomes.
The Electrostatic "Axial" Effect
In classic cyclohexane systems, a bulky bromine atom prefers the equatorial position (A-value ~0.38 kcal/mol) to avoid 1,3-diaxial steric clashes. However, in 2-bromo-1,1-difluorocyclohexane, this preference is often eroded or reversed due to two electronic factors:
-
Dipole Minimization: The C–F bonds (highly polar) and the C–Br bond create strong dipoles. In the equatorial conformer, the C–Br and C–F vectors are partially aligned, increasing coulombic repulsion. In the axial conformer, the C–Br dipole is anti-parallel to the axial C–F bond, stabilizing the system.
-
Gauche Interactions: The equatorial conformer forces the Br atom to be gauche to both fluorine atoms. The axial conformer places the Br gauche to only the equatorial fluorine and anti to the axial fluorine.
Key Insight: Reactions relying on anti-periplanar geometry (e.g., E2 elimination) are accelerated in this system because the reactive conformer (Br-axial) is thermodynamically accessible or even preferred.
Conformational Pathway Diagram
Figure 1: Conformational equilibrium and reactivity gating. The axial conformer is the "reactive portal" for elimination reactions.
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-1,1-difluorocyclohexane
Mechanism: Deoxofluorination of α-haloketones. Safety Note: This protocol uses Deoxo-Fluor®, which is thermally more stable than DAST but still releases HF. Perform in a fume hood with HF-specific first aid (calcium gluconate) available.
Materials
-
Substrate: 2-Bromocyclohexanone (1.0 equiv)
-
Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. aq. NaHCO₃
Step-by-Step Procedure
-
Preparation: Charge a flame-dried round-bottom flask with 2-bromocyclohexanone (1.77 g, 10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C. Add Deoxo-Fluor® (2.8 mL, 15 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 16–24 hours. Monitor by TLC (stain with KMnO₄; starting material ketone is UV active/stainable, product is less active).
-
Note: Ethanol (catalytic, 0.2 equiv) can be added to initiate the reaction if sluggish, generating the active HF species in situ.
-
-
Quench: Cool to 0 °C. Carefully pour the reaction mixture into a stirred beaker containing saturated NaHCO₃ (50 mL). Warning: Vigorous CO₂ evolution.
-
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over MgSO₄, and concentrate under reduced pressure (keep bath < 30 °C due to volatility).
-
Purification: Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).
-
Yield: Expect 60–75% as a colorless oil.
-
Characterization: ¹⁹F NMR will show an AB quartet (approx -90 to -110 ppm) due to the adjacent chiral center rendering the gem-fluorines diastereotopic.
-
Protocol B: Regioselective Elimination to 3,3-Difluorocyclohexene
Objective: To synthesize the fluorinated allylic scaffold. Rationale: The gem-difluoro group acidifies the protons at C3 (inductive effect) but removes protons at C1. Elimination is strictly directed away from the fluorine center.
Materials
-
Substrate: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Dissolve 2-bromo-1,1-difluorocyclohexane (1 mmol) in toluene (5 mL).
-
Add DBU (1.2 mmol) in one portion.
-
Heat the mixture to 80 °C for 4 hours.
-
Mechanistic Check: The reaction proceeds via the axial-bromo conformer where the C3-H (axial) is anti-periplanar to the C2-Br (axial).
-
Workup: Wash with 1N HCl (to remove DBU), then brine. Dry and concentrate.
-
Outcome: Exclusive formation of 3,3-difluorocyclohexene .
-
Note: No 1,1-difluorocyclohex-2-ene is formed because there are no protons on C1 to eliminate.
-
Stereoselective Substitution Guidelines
Direct S_N2 substitution on 2-bromo-1,1-difluorocyclohexane is kinetically retarded due to:
-
Electronic Repulsion: The electron-rich nucleophile is repelled by the adjacent fluorine lone pairs.
-
Dipolar Destabilization: The transition state is destabilized by the strong C-F dipoles.
Recommended Approach: Radical Cross-Coupling For functionalization at C2, utilize a Nickel/Photoredox dual catalytic system. The generation of the C2 radical is feasible as the α-fluorine effect (beta to the radical) is not destabilizing.
-
Catalyst: NiCl₂·glyme / dtbbbpy
-
Photocatalyst: Ir(ppy)₃
-
Partner: Aryl bromide or Alkyl bromide
-
Mechanism: Single Electron Transfer (SET) reduces the C-Br bond to generate the secondary radical, which is captured by the Nickel center.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Synthesis Yield | 65 - 75% | Deoxofluorination |
| ¹⁹F NMR Shift | AB Quartet (Diastereotopic) | |
| Elimination Product | >95% 3,3-Difluorocyclohexene | Regioselective Control |
| Conformational Pref. | Axial Br favored | Solvent dependent (Non-polar > Polar) |
| Br A-Value (Mod.) | < 0 kcal/mol | Effective A-value inverted by F-dipoles |
References
-
Synthesis of gem-difluorides: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry1975 , 40, 574–578. Link
-
Conformational Analysis of Fluorinated Cyclohexanes: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews2008 , 37, 308–319. Link
-
Deoxofluorination Safety: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry1999 , 64, 7048–7054. Link
-
Elimination Regioselectivity: Amii, H.; Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews2009 , 109, 2119–2183. Link
-
Compound Data: PubChem CID 13108260 (2-Bromo-1,1-difluorocyclohexane).[1] Link
Sources
Advanced Application Note: 2-Bromo-1,1-difluorocyclohexane as a Strategic Precursor for Bioactive Molecules
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) has emerged as a highly versatile synthetic building block[1]. It serves as a direct precursor for installing the gem-difluorocyclohexyl moiety—a structurally robust bioisostere for tert-butyl groups, phenyl rings, and oxygen-containing heterocycles[2].
The presence of the 1,1-difluoro group significantly alters the molecule's physicochemical properties, while the bromine atom at the 2-position provides a reliable synthetic handle for late-stage functionalization, cross-coupling, and radical-mediated additions[3]. This application note provides an authoritative guide on utilizing 2-bromo-1,1-difluorocyclohexane in drug discovery, complete with mechanistic insights, comparative data, and a self-validating experimental protocol.
Physicochemical Modulation: The gem-Difluoro Advantage
The substitution of a standard aliphatic ring with a gem-difluorocycloalkane dramatically shifts the metabolic fate of a bioactive molecule[4]. Cytochrome P450 (CYP450) enzymes typically target electron-rich, unhindered C-H bonds for oxidative clearance. The introduction of the highly electronegative
Furthermore, the gem-difluoro group restricts the conformational flexibility of the cyclohexane ring due to stereoelectronic effects, often locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding[6].
Table 1: Comparative Physicochemical Impact of gem-Difluorination
| Property | Unfluorinated Cyclohexyl | 1,1-Difluorocyclohexyl | Mechanistic Causality |
| Lipophilicity (LogP) | Baseline | Increased (+0.2 to +0.5) | Fluorine's low polarizability and high electronegativity increase hydrophobicity, enhancing passive membrane permeability. |
| Metabolic Clearance ( | High (Rapid oxidation) | Significantly Reduced | The strong C-F bond (~116 kcal/mol) and inductive deactivation resist CYP450-mediated hydroxylation[2]. |
| Target Binding Affinity | Flexible (High entropy) | Restricted conformation | Stereoelectronic effects lock the chair conformation, pre-organizing the ligand for optimal receptor docking[6]. |
| pKa of Adjacent Amines | Baseline | Decreased (by 1-3 units) | Strong inductive electron-withdrawing effect reduces the basicity of nearby functional groups, improving oral bioavailability[3]. |
Mechanistic Insights: The Bromine Synthetic Handle
The bromine atom in 2-bromo-1,1-difluorocyclohexane is strategically positioned to enable diverse bond-forming reactions. Unlike simple alkyl bromides, the adjacent
-
Radical Generation: The C-Br bond can be homolytically cleaved using photoredox catalysis or standard radical initiators (e.g., AIBN, (TMS)3SiH). The resulting
-fluoro-adjacent radical is electrophilic, making it highly reactive toward electron-deficient heterocycles in Minisci-type reactions[3]. -
Organometallic Formation: The bromide can be converted into a Grignard reagent or an organozinc species (via Rieke zinc or zinc dust with TMSCl activation) for subsequent Negishi or Kumada cross-coupling.
Caption: Photoredox-catalyzed Minisci reaction pathway using 2-bromo-1,1-difluorocyclohexane.
Standardized Protocol: Visible-Light Photoredox Minisci Reaction
This protocol details the late-stage functionalization of an electron-deficient heteroarene (e.g., a quinoline or pyridine derivative) using 2-bromo-1,1-difluorocyclohexane. This method leverages visible-light photoredox catalysis to generate the gem-difluorocyclohexyl radical under mild conditions[3][4].
Reagents and Materials
-
Alkylating Agent: 2-Bromo-1,1-difluorocyclohexane (1.5 equiv)
-
Substrate: Heteroarene (1.0 equiv, e.g., Lepidine)
-
Photocatalyst:
-Ir(ppy)3 (1.0 mol%) -
Radical Mediator: Tris(trimethylsilyl)silane ((TMS)3SiH) (1.5 equiv)
-
Base:
(2.0 equiv) -
Solvent: Degassed 1,2-Dimethoxyethane (DME) / Water (10:1 v/v, 0.1 M)
-
Equipment: 450 nm Blue LED photoreactor with cooling fan.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv),
-Ir(ppy)3 (3.3 mg, 1.0 mol%), and (106 mg, 2.0 equiv). -
Causality Check: The base (
) is critical to neutralize the HBr generated during the rearomatization step, preventing catalyst poisoning and substrate degradation.
Step 2: Solvent Addition & Degassing
-
Add 5.0 mL of the DME/Water (10:1) solvent mixture.
-
Add 2-bromo-1,1-difluorocyclohexane (0.75 mmol, 1.5 equiv) and (TMS)3SiH (0.75 mmol, 1.5 equiv) via microsyringe.
-
Perform three cycles of freeze-pump-thaw degassing. Backfill with ultra-pure Argon.
-
Causality Check: Dissolved oxygen is a potent triplet quencher. Failing to degas the solvent will result in oxygen intercepting the excited state of the Ir(III) photocatalyst or reacting with the carbon-centered radical to form peroxy byproducts, drastically reducing yields.
Step 3: Photochemical Irradiation
-
Place the Schlenk tube in the photoreactor. Irradiate with 450 nm blue LEDs at 25 °C for 16 hours. Ensure the cooling fan is active to prevent thermal background reactions.
-
Self-Validation: At t = 2 hours, withdraw a 10
L aliquot under Argon. Quench with LC-MS grade methanol and analyze via UPLC-MS. The presence of the intermediate radical-adduct mass or the final product confirms active photocatalysis. If only starting materials are visible, verify the LED emission spectrum and check for oxygen leaks.
Step 4: Workup and Purification
-
Dilute the reaction mixture with ethyl acetate (15 mL) and wash with saturated aqueous
(10 mL) followed by brine (10 mL). -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the gem-difluorocyclohexylated bioactive molecule.
Caption: Standardized experimental workflow for the late-stage functionalization of bioactive molecules.
Troubleshooting & Safety Directives
-
Low Conversion: Often caused by inactive (TMS)3SiH. Silanes degrade upon exposure to moisture. Always store (TMS)3SiH in a desiccator and dispense under inert atmosphere.
-
Regioselectivity Issues: In substrates with multiple reactive C-H sites, the electrophilic gem-difluorocyclohexyl radical will preferentially attack the most electron-rich position of the protonated heterocycle. Modulating the acidity of the reaction medium (e.g., swapping
for TFA) can alter the regiochemical outcome. -
Safety: 2-Bromo-1,1-difluorocyclohexane is a halogenated organic compound and a potential alkylating agent[1]. Handle exclusively within a certified fume hood using nitrile gloves. Photoreactors emit high-intensity UV/Vis light; ensure proper shielding is in place to prevent retinal damage.
References
-
Mykhailiuk, P. K., et al. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Retrieved March 1, 2026, from [Link]
-
Chrienova, Z., et al. (2021). "Design, synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitor for the treatment of Alzheimer's Disease." European Journal of Medicinal Chemistry, 209, 112909. Retrieved March 1, 2026, from [Link]
-
Holovach, S., et al. (2024). "Parallel Minisci reaction of gem-difluorocycloalkyl building blocks." ACS Organic & Inorganic Au, 4(4), 424–431. Retrieved March 1, 2026, from [Link]
-
Melnykov, K. P., et al. (2025). "Physicochemical and biological evaluation of gem-difluorinated saturated oxygen heterocycles as bioisosteres for drug discovery." Chemistry - A European Journal, 31(10), e202404390. Retrieved March 1, 2026, from [Link]
Sources
- 1. 86660-41-5|2-Bromo-1,1-difluorocyclohexane|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Papers - Oleksandr Grygorenko [grygorenko.com]
- 5. WO2021038068A1 - Alpha-d-galactopyranoside derivatives - Google Patents [patents.google.com]
- 6. papers.ssrn.com [papers.ssrn.com]
Application Note: Mechanistic Pathways and Synthetic Protocols for 2-Bromo-1,1-difluorocyclohexane in Late-Stage Functionalization
Introduction & Mechanistic Rationale
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The gem-difluorocyclohexyl moiety, in particular, is frequently deployed to replace metabolically labile sites, modulate lipophilicity, and tune the pKa of adjacent functional groups [1]. 2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) serves as a premier building block for introducing this motif into complex APIs (Active Pharmaceutical Ingredients).
The Mechanism of Action: Why Radical Pathways Dominate
In traditional organic synthesis, alkyl bromides are typical electrophiles for bimolecular nucleophilic substitution (SN2). However, the mechanism of action for 2-bromo-1,1-difluorocyclohexane diverges significantly from standard alkyl halides. The adjacent highly electronegative –CF2– group exerts profound stereoelectronic repulsion, drastically elevating the activation energy required for the backside attack of a nucleophile. Consequently, SN2 reactions are notoriously sluggish and low-yielding.
To bypass this barrier, synthetic chemists exploit Single Electron Transfer (SET) mechanisms. The C–Br bond adjacent to a difluoromethylene group is highly susceptible to homolytic cleavage upon reduction. By utilizing photoredox catalysis or transition-metal catalysis (e.g., Nickel), 2-bromo-1,1-difluorocyclohexane undergoes SET to eject a bromide anion (Br⁻), generating a highly reactive, electrophilic α,α-difluorinated secondary radical . This radical readily engages in Minisci-type additions to electron-deficient N-heteroarenes [2] or cross-electrophile couplings [3].
Mechanistic pathways of 2-Bromo-1,1-difluorocyclohexane via SET.
Quantitative Data: Physicochemical Impact of gem-Difluorination
Understanding the causality behind the selection of 2-bromo-1,1-difluorocyclohexane requires analyzing its impact on the final molecule. The table below summarizes the general physicochemical shifts observed when a non-fluorinated cyclohexane ring is replaced with a gem-difluorocyclohexane ring in a drug-like scaffold [1].
| Property | Non-Fluorinated Cyclohexane | gem-Difluorocyclohexane | Mechanistic Causality |
| Lipophilicity (LogP) | Baseline | +0.2 to +0.5 units | Fluorine's low polarizability increases hydrophobicity. |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly Resistant | Strong C–F bonds block cytochrome P450-mediated hydroxylation. |
| Adjacent Amine pKa | ~9.5 – 10.5 | ~7.5 – 8.5 | Strong electron-withdrawing inductive effect (-I) stabilizes the free base. |
| Conformational Bias | Chair (equatorial preference) | Biased chair | The CF2 group introduces 1,3-diaxial interactions, locking specific conformers. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We detail a visible-light photoredox Minisci reaction, which is the most robust method for appending the gem-difluorocyclohexyl group to medicinal scaffolds [4].
Protocol: Visible-Light Photoredox Minisci Reaction
Objective: Direct C–H functionalization of an electron-deficient N-heteroarene (e.g., lepidine or quinoline) using 2-bromo-1,1-difluorocyclohexane.
Causality of Reagent Selection:
-
Photocatalyst: fac-Ir(ppy)3 is selected because its excited state reduction potential is sufficient to reduce the C–Br bond via SET.
-
Base/Additive: TFA (Trifluoroacetic acid) is added to protonate the N-heteroarene. This lowers the LUMO of the heterocycle, making it highly receptive to the electrophilic gem-difluorocyclohexyl radical.
-
Solvent: A mixture of DMSO/H2O ensures the solubility of both the organic precursor and the inorganic additives while preventing unwanted Hydrogen Atom Transfer (HAT) that leads to premature debromination.
Step-by-step workflow for the photoredox-catalyzed Minisci reaction.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-heteroarene (0.5 mmol, 1.0 equiv), 2-bromo-1,1-difluorocyclohexane (1.5 mmol, 3.0 equiv), and fac-Ir(ppy)3 (0.01 mmol, 2 mol%).
-
Solvent & Acid Addition: Add 5.0 mL of a degassed DMSO:H2O (4:1 v/v) mixture. Slowly add TFA (1.0 mmol, 2.0 equiv) dropwise. Self-Validation Check: The solution should turn slightly yellow/orange, characteristic of the dissolved photocatalyst.
-
Degassing (Critical Step): Seal the tube with a rubber septum. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Triplet oxygen (O2) is a potent quencher of the excited fac-Ir(ppy)3* state. Failure to degas will result in zero conversion.
-
Irradiation: Place the Schlenk tube 5 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature (maintaining <30 °C with a cooling fan) for 16 hours.
-
Monitoring: Quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS. Self-Validation Check: Look for the consumption of the N-heteroarene mass and the appearance of the product mass[M + C6H9F2]⁺. If a large peak corresponding to 1,1-difluorocyclohexane (debromination byproduct) is observed without product formation, the heteroarene was insufficiently protonated (check TFA stoichiometry).
-
Workup: Dilute the mixture with saturated aqueous NaHCO3 (10 mL) to neutralize the TFA, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the gem-difluorocyclohexylated product.
Troubleshooting & Process Optimization
When scaling up reactions involving 2-bromo-1,1-difluorocyclohexane, chemists frequently encounter two primary failure modes:
-
Failure Mode 1: High levels of 1,1-difluorocyclohexane (Debromination).
-
Cause: The generated radical is abstracting a hydrogen atom from the solvent or substrate faster than it is adding to the target.
-
Solution: Switch to a more fluorinated or sterically hindered solvent (e.g., trifluorotoluene) or increase the concentration of the N-heteroarene.
-
-
Failure Mode 2: E2 Elimination to 3,3-difluorocyclohexene.
-
Cause: If basic additives are used (common in cross-electrophile coupling), the base may abstract the proton adjacent to the bromide.
-
Solution: Utilize strictly non-nucleophilic, bulky bases (e.g., 2,6-lutidine) or transition to base-free photoredox conditions.
-
References
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: Chemistry - A European Journal / PubMed (NIH) URL:[Link]
-
Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks Source: ACS Organic & Inorganic Au URL:[Link]
-
Revitalizing Reformatsky Reagent For Catalyst-Free Direct Alkylation With Unactivated Alkyl Halides Source: Nature Communications / PubMed Central (NIH) URL:[Link]
-
Merging dual photoredox/cobalt catalysis and boronic acid (derivatives) activation for the Minisci reaction Source: Chemical Science / KU Leuven URL:[Link]
Troubleshooting & Optimization
improving the yield of 2-Bromo-1,1-difluorocyclohexane synthesis
Technical Support Center: Case #86660 Topic: Yield Optimization for 2-Bromo-1,1-difluorocyclohexane Synthesis Status: Open Priority: High (Process Chemistry/R&D)
Executive Summary & Diagnostic
User Issue: "I am attempting to synthesize 2-Bromo-1,1-difluorocyclohexane (CAS 86660-41-5) from 2-bromocyclohexanone using DAST/Deoxo-Fluor. My yields are consistently low (<30%), and I am observing significant formation of vinyl fluorides and black tar."
Root Cause Analysis:
The synthesis of
The "black tar" indicates decomposition of the starting material (2-bromocyclohexanone) or polymerization of the elimination byproduct (1-bromo-2-fluorocyclohexene).
The Mechanism of Failure
To solve the yield issue, you must understand the competing pathways. The diagram below illustrates why your current DAST protocol is failing.
Figure 1: Mechanistic divergence in the fluorination of
Corrective Action Protocols
We recommend two distinct protocols depending on your lab's reagent availability. Protocol A is the modern "Gold Standard" using XtalFluor-E®, which suppresses elimination. Protocol B is a "Legacy Fix" for DAST if you cannot procure new reagents.
Protocol A: The XtalFluor-E® Method (Recommended)
Why this works: XtalFluor-E ([Et₂NSF₂]BF₄) is a salt that does not release free HF spontaneously. It requires an exogenous fluoride source (Et₃N[1]·3HF). By controlling the stoichiometry of the promoter, we minimize basicity and elimination.
Reagents:
-
Substrate: 2-Bromocyclohexanone (Freshly distilled/recrystallized).
-
Fluorinating Agent: XtalFluor-E (1.2 equiv).
-
Promoter: Et₃N·3HF (1.5 equiv) — Do not use Et₃N·2HF as it is more basic.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried PTFE (Teflon) or polypropylene flask with XtalFluor-E (1.2 equiv) under nitrogen. Glassware can be etched by HF; plastics are safer.
-
Solvation: Suspend XtalFluor-E in anhydrous DCM (0.5 M) and cool to -78°C.
-
Activation: Add Et₃N·3HF (1.5 equiv) dropwise. The mixture may become clear.[2]
-
Addition: Add 2-Bromocyclohexanone (1.0 equiv) dissolved in minimal DCM dropwise over 20 minutes.
-
Critical Control Point: Maintain internal temp < -70°C during addition to prevent immediate elimination.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 4 hours. Do not heat to reflux.
-
Quench: Pour reaction mixture into saturated aqueous NaHCO₃ (vigorous bubbling will occur).
-
Workup: Extract with DCM, wash with 1M HCl (to remove amines), then brine. Dry over MgSO₄.
Protocol B: The Modified DAST Method (Legacy)
Why this works: If you must use DAST, you must buffer the HF generated during the reaction to prevent acid-catalyzed decomposition, while avoiding bases that trigger elimination.
Modifications:
-
Solvent: Change from DCM to Freon-113 or CHCl₃ (Chloroform).
-
Temperature: Strictly -78°C to -20°C. Never reach room temperature until quench.
-
Additives: Add 2.0 equiv of anhydrous KF (Potassium Fluoride) or NaF to act as a scavenger for free HF without acting as a strong base.
Comparative Reagent Data
The following table summarizes why switching reagents is the primary solution for yield improvement.
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® | XtalFluor-E® |
| Physical State | Liquid (Fumes) | Liquid | Crystalline Solid |
| Thermal Stability | Explosive >90°C | Stable <100°C | Stable <200°C |
| HF Release | Spontaneous (High) | Moderate | None (Requires Promoter) |
| Elimination Risk | High (Basic byproducts) | Medium | Low (Controlled pH) |
| Typical Yield | 25-40% | 40-55% | 65-80% |
Purification & Stability (The "Hidden" Yield Killer)
Even if the reaction works, you can lose 50% of your yield on the column.
Troubleshooting the Workup:
-
Neutralization: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes.
-
Eluent: Use 100% Pentane or Hexane. The product is non-polar.
-
TLC Visualization: The product is not UV active. Use KMnO₄ stain (yellow spot) or Iodine chamber.
Frequently Asked Questions (FAQ)
Q1: Can I synthesize this by brominating 1,1-difluorocyclohexane instead?
-
Answer: Technically yes, but we advise against it. The
group is strongly electron-withdrawing, which deactivates the adjacent C-H bonds toward radical attack. Radical bromination (NBS/AIBN) will likely occur at the C3 or C4 position (remote functionalization) rather than the desired C2 position. The yield of the C2-bromo isomer will be poor (<15%).[2]
Q2: My starting material (2-bromocyclohexanone) is dark. Can I use it?
-
Answer: No. 2-bromocyclohexanone decomposes to HBr and conjugated enones upon standing. This "dark oil" contains acid impurities that will immediately decompose DAST/XtalFluor. You must distill it under vacuum or recrystallize it immediately before the fluorination step.
Q3: Why use plastic (PTFE) flasks?
-
Answer: While XtalFluor is milder, the addition of Et₃N[3]·3HF generates HF. HF etches glass, releasing water (
). Water hydrolyzes the fluorinating agent, stopping the reaction and lowering yield.
Troubleshooting Logic Map
Follow this decision tree to resolve your specific failure mode.
Figure 2: Troubleshooting logic for yield optimization.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009).[4] "Aminodifluorosulfinium salts: selective, stable, and scalable deoxofluorinating reagents."[4] Organic Letters.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry.
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: New Deoxofluorinating Reagents for the Synthesis of Fluorinated Molecules." Journal of Organic Chemistry.
Sources
Technical Support Center: 2-Bromo-1,1-difluorocyclohexane Chemistry
Case ID: 2-Br-1,1-DFCH-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Common Side Products & Reactivity Failures[1]
Executive Summary
Researchers working with 2-Bromo-1,1-difluorocyclohexane often encounter low yields due to the unique electronic perturbations caused by the gem-difluoro group.[1] Unlike standard secondary alkyl halides, this scaffold is highly prone to elimination and organometallic decomposition while being resistant to standard nucleophilic substitution (
This guide isolates the three most common side products, explains the mechanistic causality, and provides proven protocols to mitigate them.
Module 1: The "Alkene" Impurity
Symptom: The reaction mixture shows a non-polar spot by TLC/GC-MS with a mass corresponding to
Technical Analysis
The gem-difluoro group at C1 exerts a strong electron-withdrawing effect, but the primary driver for this side product is the E2 Elimination pathway.
-
Mechanism: When using basic nucleophiles (e.g., alkoxides, amines), the base abstracts the proton at C3 (anti-periplanar to the Br at C2).
-
Why it dominates: The
pathway is electronically disfavored due to dipolar repulsion between the incoming nucleophile and the fluorine lone pairs (the -fluorine effect). Consequently, even weak bases favor elimination over substitution.[1]
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Base | Avoid hard bases (NaOH, NaOEt). Use non-nucleophilic organic bases (e.g., DIPEA) only if necessary.[1] | Hard bases trigger rapid dehydrobromination.[1] |
| Nucleophile | Use soft nucleophiles (RS | Soft nucleophiles are less basic and minimize the E2 pathway. |
| Solvent | Switch to Polar Aprotic (DMF, DMSO) at lower temps. | Enhances nucleophilicity relative to basicity.[1] |
Module 2: The "Missing Fluorine" Anomaly
Symptom: Loss of one fluorine atom during cross-coupling or Grignard formation. The product mass corresponds to
Technical Analysis
This is a critical failure mode during Lithium-Halogen Exchange or Grignard formation .[1]
-
Mechanism: Upon forming the carbanion (or metallated species) at C2, the molecule undergoes rapid
-elimination of Metal-Fluoride (e.g., LiF or MgBrF).[1] -
Thermodynamics: The formation of the stable Metal-Fluoride salt and the conjugated vinyl fluoride system drives this reaction, often occurring below -78°C.
Visualizing the Failure Pathway
Figure 1: The rapid decomposition of the 2-lithio species via
Troubleshooting Protocol
-
Temperature Control: Reactions must be performed at -100°C (Trapp mixture: THF/Et2O/Pentane 4:4:1). The intermediate is unstable at standard -78°C.
-
Transmetallation: Immediately transmetallate to a less electropositive metal (Zinc or Copper) to stabilize the C-Metal bond.[1]
-
Action: Add
or before warming up.[1]
-
Module 3: The Reduced Byproduct
Symptom: Recovery of a product where Br is replaced by H. Identified Side Product: 1,1-difluorocyclohexane [1]
Technical Analysis
This occurs primarily during radical reactions or when using metals (Zn, Mg) in the presence of proton sources.
-
Mechanism: The C-Br bond is weaker than the C-F bond. Single Electron Transfer (SET) generates a radical at C2.[1] If a hydrogen atom donor (solvent, moisture) is present, the radical abstracts H• instead of coupling.
Troubleshooting Protocol
-
Solvent Drying: Ensure solvents are anhydrous (<50 ppm water).[1]
-
Degassing: Oxygen promotes radical chains that can lead to reduction; sparge all solvents with Argon for 20 mins.[1]
FAQ: Researcher Q&A
Q: Can I use
-
Alternative: Use a nucleophilic substitution via an intermediate aziridinium or use reductive amination on the corresponding ketone if synthetic route allows.
Q: Why does my NMR show a complex multiplet at 5.5-6.0 ppm?
A: This is the vinylic proton of the 3,3-difluorocyclohexene side product. The coupling pattern is complex due to coupling with the two fluorine atoms (
Q: Is the C-F bond stable to hydrogenation?
A: Generally, yes. Standard Pd/C hydrogenation conditions will reduce the C-Br bond (hydrodehalogenation) before touching the C-F bond, yielding 1,1-difluorocyclohexane. To preserve the Br, avoid
References
-
Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Foundational text on
-fluorine effects and elimination). -
Bégué, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH.[1] [1]
-
Borden, W. T., et al. (2018).[1] "The effect of fluorine on the stability of carbanions and radicals." Chemical Reviews. (Explains the instability of
-fluoro and -fluoro organometallics). -
PubChem. (2025).[1][2] "2-Bromo-1,1-difluorocyclohexane Compound Summary." (Physical property verification). [1]
Sources
purification techniques for 2-Bromo-1,1-difluorocyclohexane
Technical Support Center: Purification of 2-Bromo-1,1-difluorocyclohexane
Topic: Purification Techniques for 2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1][2]
Executive Technical Overview
Compound Profile: 2-Bromo-1,1-difluorocyclohexane is a dense, lipophilic liquid typically synthesized via the deoxofluorination of 2-bromocyclohexanone using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1][2]
The Purification Challenge: The primary difficulty lies not in the compound's inherent instability, but in the "dirty" nature of its synthesis. The crude reaction mixture often contains:
-
Residual Fluorinating Agents: Highly reactive and prone to releasing HF upon hydrolysis.[2][3]
-
Elimination Byproducts: 1-Fluoro-2-bromocyclohexenes or difluorocyclohexenes formed via HF elimination.[1][2][3]
-
Unreacted Ketone: 2-Bromocyclohexanone (if conversion is incomplete).[2][3]
This guide prioritizes safety (HF management) and separation efficiency (distillation vs. chromatography) .[2][3]
Decision Matrix: Choosing Your Purification Route
Before proceeding, determine your scale and purity requirements.
Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and purity needs.
Tier 1: Critical Safety Pre-Treatment (Mandatory)[1][2]
Issue: My crude mixture is fuming or turning black during workup. Diagnosis: Incomplete quenching of DAST/Deoxo-Fluor.[1][2][3] Mechanism: These reagents react violently with water to produce Hydrofluoric Acid (HF).[2][3] If not neutralized, HF degrades the product and poses a severe contact hazard.
Protocol: The "Double-Quench" Method Do not proceed to distillation or column chromatography without this step.[2][3]
-
Dilution: Dilute the crude reaction mixture (typically in DCM) with 3 volumes of DCM. Cool to 0°C.[2][3]
-
Primary Quench: Dropwise addition of saturated aqueous NaHCO₃ .[2][3]
-
Secondary Wash: Separate the organic layer and wash with saturated aqueous Na₂CO₃ (not just bicarbonate).[2][3]
-
Why? The higher pH ensures complete removal of fluoride salts which can catalyze elimination reactions during distillation.[3]
-
-
Drying: Dry over anhydrous MgSO₄ (avoid CaCl₂, which can trap fluorides inefficiently in this context) and filter.
Tier 2: Flash Chromatography (Small Scale / High Purity)[1][2]
Q: The product co-elutes with the starting material (2-bromocyclohexanone).[2][3] How do I separate them?
A: The gem-difluoro group is less polar than the ketone, but the 2-bromo substituent increases lipophilicity, making the Rf difference subtle.[1]
Optimized Solvent System:
Visualizing the Fraction: Since 2-Bromo-1,1-difluorocyclohexane is not UV active (lacks conjugation), use KMnO₄ stain or Iodine chamber .[1][2][3]
-
Observation: The product will stain faintly yellow/brown in Iodine; the ketone starting material will stain intensely.[2][3]
Tier 3: Vacuum Distillation (Large Scale)
Q: I am seeing decomposition at 140°C. What is happening?
A: You are likely triggering thermal dehydrobromination or dehydrofluorination. 2-Bromo-1,1-difluorocyclohexane is thermally sensitive above 120°C, especially if traces of acid remain.[1][2][3]
Troubleshooting Guide for Distillation:
| Parameter | Recommendation | Scientific Rationale |
| Vacuum Pressure | < 10 mmHg (High Vacuum) | Reduces boiling point below the thermal decomposition threshold (~100°C).[1][2][3] |
| Bath Temp | Max 80°C | Prevents "thermal runaway" elimination reactions.[2][3] |
| Additives | K₂CO₃ (anhydrous) | Add a spatula tip of solid K₂CO₃ to the distillation pot.[2][3] This acts as an acid scavenger (proton sponge) during heating.[2][3] |
| Collection | Fractional Column | Use a Vigreux column.[2][3][4] The elimination byproduct (alkene) boils 10-20°C lower than the product.[2][3] |
Expected Data:
-
Boiling Point: ~65–70°C at 15 mmHg (Estimated based on analogs [1]).[2][3]
-
Appearance: Clear, colorless oil.[2][3][5] If it turns pink, free bromine is forming (decomposition).[2]
Advanced Troubleshooting: Removal of Specific Impurities
Scenario: The "Olefin" Problem Symptom: NMR shows a multiplet at 5.5–6.0 ppm (alkene proton).[2][3] Cause: Elimination of HF or HBr during the reaction or workup.[2][3]
Solution: Silver Nitrate Impregnated Silica If standard chromatography fails to separate the alkene byproduct from the saturated product:
-
Prepare: Mix Silica Gel with a 10% w/w solution of AgNO₃ in acetonitrile. Evaporate solvent to get a free-flowing powder.[1][2][3]
-
Run Column: The silver ions (
) form a -complex with the alkene, drastically retarding its elution.[2][3] -
Result: The saturated 2-Bromo-1,1-difluorocyclohexane elutes rapidly; the alkene remains on the column.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in a glass vial?
-
Yes, but: Only if it is perfectly neutral. Any residual HF will etch the glass over time (turning it cloudy).[2][3] For long-term storage, use a Teflon-lined cap and store at 4°C over activated molecular sieves to prevent hydrolysis [2].[1][2][3]
Q2: Why does the NMR show complex splitting for the fluorine signals?
-
Answer: The two fluorine atoms are diastereotopic due to the chiral center at C2 (the bromine position).[2] You will see an AB quartet with large geminal coupling (
) and further splitting by the adjacent protons [3].[2] This is a signature of purity, not an impurity.
Q3: Is this compound volatile?
-
Yes. Do not use high-vacuum pumps for extended periods without a cold trap (-78°C), or you will lose your product to the pump oil.[1][2]
References
-
PubChem. 2-Bromo-1,1-difluorocyclohexane Compound Summary. National Library of Medicine.[2][3] Available at: [Link]1][2]
-
Lal, G. S., et al. (1999).[2][3][6] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1][2][3] Journal of Organic Chemistry, 64(19), 7048-7054.[2] (Context on DAST/Deoxo-Fluor workup and stability).
-
Dolbier, W. R. (2009).[2][3] "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.[1][2][3] (Reference for diastereotopic fluorine splitting patterns).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Optimization of 2-Bromo-1,1-difluorocyclohexane Synthesis
Executive Summary & Mechanistic Insight
Welcome to the Advanced Synthesis Support Center. You are likely attempting to synthesize 2-bromo-1,1-difluorocyclohexane , a structural motif increasingly relevant in medicinal chemistry for modulating lipophilicity (
The Central Challenge:
Synthesizing vicinal bromo-gem-difluorides is thermodynamically and kinetically difficult. The inductive electron-withdrawing effect of the
This guide prioritizes Safety and Selectivity , moving away from traditional DAST reagents toward stable salts (XtalFluor-E®) and controlled bromofluorination strategies.
Primary Synthetic Protocols
We recommend two distinct routes based on your starting material availability.
Route A: Deoxyfluorination of 2-Bromocyclohexanone (Direct Method)
Best for: Rapid access from commercially available ketones.
Reagent Choice: We strongly advise against using DAST (Diethylaminosulfur trifluoride) for this specific substrate due to its thermal instability and high propensity for elimination side-products.
-
Recommended Reagent: XtalFluor-E® (Diethylaminodifluorosulfonium tetrafluoroborate) with an exogenous fluoride promoter.
Optimized Protocol:
| Parameter | Condition | Rationale |
| Substrate | 2-Bromocyclohexanone (1.0 eq) | Starting material. |
| Reagent | XtalFluor-E® (1.5 eq) | Safer, crystalline salt; higher decomposition temp than DAST. |
| Promoter | CRITICAL: XtalFluor-E does not release free | |
| Solvent | Anhydrous DCM ( | Non-polar solvent suppresses ionic elimination pathways. |
| Temperature | Cryogenic addition prevents rapid exotherms and "charring." | |
| Quench | Sat. | Neutralize HF byproducts immediately. |
Step-by-Step Workflow:
-
Charge a flame-dried flask with XtalFluor-E (1.5 eq) under Argon.
-
Suspend in anhydrous DCM.
-
Add
(2.0 eq) dropwise. Note: Fuming may occur. -
Cool the mixture to
. -
Add 2-bromocyclohexanone (1.0 eq) dissolved in minimal DCM dropwise over 20 minutes.
-
Stir at
for 1 hour, then allow to warm to Room Temperature (RT) overnight. -
Monitor: Check via
-NMR (Look for triplet/quartet signal around -90 to -110 ppm).
Route B: Bromofluorination of 1-Fluorocyclohex-1-ene (High Selectivity)
Best for: High purity requirements and avoiding elimination side-products.
If Route A fails due to elimination, this route exploits the "fluorine effect" to stabilize the intermediate cation.
Protocol:
-
Substrate: 1-Fluorocyclohex-1-ene.[1]
-
Reagents: N-Bromosuccinimide (NBS, 1.1 eq) +
(5.0 eq). -
Mechanism: NBS forms a bromonium ion. The fluoride attacks the most substituted carbon (Markovnikov addition), which is the carbon already bearing a fluorine. This results in the gem-difluoro motif.[2][3][4]
Troubleshooting Guide (FAQ)
Issue 1: Elimination (Vinyl Fluoride Formation)
User Question: "I am using Route A (Deoxyfluorination). Instead of the target, I am isolating 2-bromo-1-fluoro-cyclohex-1-ene or 1,1-difluorocyclohex-2-ene. Why?"
Technical Diagnosis:
The
Corrective Actions:
-
Switch Promoter: If using DBU, stop immediately. Switch to
or , which are less basic. -
Temperature Control: Maintain
for a longer duration (2-3 hours) before warming. -
Reagent Change: Switch to Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride). It is sterically bulky and often suppresses elimination compared to DAST/XtalFluor.
Issue 2: No Reaction / Recovery of Starting Material
User Question: "I followed the XtalFluor-E protocol, but I recovered unreacted ketone."
Technical Diagnosis:
XtalFluor-E is a salt (
Corrective Actions:
-
Verify Promoter: Did you add
? Without it, the reaction will stall at the intermediate sulfinium stage. -
Check Water Content: If your DCM was "wet," the reagent hydrolyzed to diethylamic acid and
. Ensure solvent water content is .
Issue 3: Safety & Exotherms
User Question: "The reaction turned black and fumed violently upon adding the ketone."
Technical Diagnosis: This is characteristic of uncontrolled decomposition, common with DAST if added rapidly or at room temperature.
Corrective Actions:
-
Dilution: Dilute the ketone in DCM (1:5 ratio) before addition.
-
Cryogenics: Never add fluorinating agents to ketones above
. -
Glassware: Do not use standard glass if generating significant HF without a buffer; however, XtalFluor reactions in glass are generally safe if quenched properly.
Comparative Reagent Data
| Reagent | Physical State | Thermal Stability ( | Selectivity (Subst.[7] : Elim.) | HF Generation |
| DAST | Liquid (Yellow) | Low ( | Moderate | High (Hydrolysis) |
| Deoxo-Fluor® | Liquid (Yellow) | Moderate | Moderate | High |
| XtalFluor-E® | Solid (Crystalline) | High ( | High | None (requires promoter) |
| Fluolead™ | Solid (Crystalline) | High | Very High | Low |
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Gem-Difluorination and the undesired Elimination pathways, highlighting the critical decision points.
Caption: Mechanistic bifurcation showing the critical competition between fluoride capture (Green) and proton elimination (Red). The presence of Bromine destabilizes the cation, necessitating strict temperature control to favor the green path.
References
-
Beaulieu, F., et al. (2009).[5][6] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053.
- Significance: Establishes XtalFluor-E as a safer, more selective alternative to DAST for ketone fluorin
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: Selective fluorination reagents with enhanced thermal stability and ease of handling."[5][7][8] Journal of Organic Chemistry, 75(10), 3401–3411.
- Significance: Provides detailed protocols for minimizing elimin
-
Umemoto, T., et al. (2010). "Deoxofluorination of Alcohols and Ketones with Fluolead™." Journal of the American Chemical Society, 132(51), 18199–18205.
- Significance: Introduces Fluolead as a bulky reagent to suppress elimination in sensitive substr
- Sasson, R., Rozen, S. (2005). "Bromofluorination of olefins using BrF3." Organic Letters, 7(11), 2177-2179.
Disclaimer: This guide is for research purposes only. 2-Bromo-1,1-difluorocyclohexane and its precursors are potent chemical agents. All manipulations must be performed in a functioning fume hood by trained personnel wearing appropriate PPE (including HF-resistant gloves).
Sources
- 1. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 2. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
stability of 2-Bromo-1,1-difluorocyclohexane in different solvents
Technical Support Center: Handling & Stability of 2-Bromo-1,1-difluorocyclohexane
Product Identity: 2-Bromo-1,1-difluorocyclohexane CAS: 86660-41-5 Molecular Formula: C₆H₉BrF₂ Support Tier: Senior Application Scientist Level[1][2][3]
Part 1: Critical Alert – The "Silent" Degradation
Do not treat this compound like a standard alkyl halide. The presence of the gem-difluoro group at the C1 position fundamentally alters the reactivity of the adjacent C2-bromide.[3] The primary stability risk is not nucleophilic substitution (SN2), but rather E2 Elimination driven by conformational locking and dipole effects.[3]
-
The Trap: In polar aprotic solvents (DMSO, DMF), even weak bases or elevated temperatures can trigger rapid dehydrobromination, yielding 3,3-difluorocyclohex-1-ene .[1][2][3]
-
The Indicator: A sudden appearance of vinyl proton signals (5.5–6.0 ppm) in ¹H NMR or a shift in ¹⁹F NMR signals (from ~-100 ppm to ~-110 ppm for vinylic fluorines).[1][3]
Part 2: Solvent Compatibility & Troubleshooting Guide
This guide categorizes solvents by risk level. Use this decision matrix before planning synthesis or analysis.
Category A: Recommended (High Stability)
Best for: Storage, NMR analysis, Non-polar reactions.[1][2][3]
| Solvent | Stability Rating | Technical Notes |
| Chloroform-d (CDCl₃) | ★★★★★ | Standard. Excellent solubility.[1][2] Caution: Ensure solvent is acid-free (pass through basic alumina if storing >24h) to prevent acid-catalyzed rearrangements, though less critical than for acetals.[1][2][3] |
| Dichloromethane (DCM) | [1][3] ★★★★★ | Preferred extraction solvent. Low boiling point allows removal without thermal stress.[1][2][3] |
| Hexanes / Pentane | ★★★★☆ | Ideal for storage. Non-polar environment minimizes dipole-dipole repulsion forces that can lower the activation energy for elimination.[1][2] |
Category B: Conditional (Use with Caution)
Best for: Specific synthetic steps requiring polarity.[1][3]
| Solvent | Stability Rating | Technical Notes |
| THF (Tetrahydrofuran) | [1][2][3] ★★★☆☆ | Stable at RT.[1][2] Critical: Must be peroxide-free.[1][2][3] Radical formation can abstract the bromine atom. |
| Acetonitrile (MeCN) | ★★★☆☆ | Good for substitution reactions, but avoid refluxing for prolonged periods without monitoring.[1][2][3] |
| Methanol / Ethanol | ★★☆☆☆ | Solvolysis Risk. While SN1 is disfavored by the electron-withdrawing fluorine (destabilizing the carbocation), slow E1 elimination can occur upon heating.[1][3] |
Category C: High Risk (Avoid for Storage)
Best for: Immediate reaction consumption only.[1][3]
| Solvent | Stability Rating | Technical Notes |
| DMSO / DMF | ★☆☆☆☆ | Elimination Hazard. These dipolar aprotic solvents solvate cations, leaving counter-anions (or basic impurities) "naked" and highly reactive.[1][3] This significantly accelerates E2 dehydrobromination.[1][2] |
| Acetone | ★★☆☆☆ | Reacts with trace amines/bases.[1][2][3] Finkelstein conditions (NaI/Acetone) will fail or lead to elimination due to the "hard" nature of the fluorinated backbone. |
Part 3: Mechanistic Insight & Troubleshooting Scenarios
Scenario 1: "My NMR spectrum shows a double bond, but I didn't add base."
Diagnosis: Spontaneous E2 Elimination in the NMR tube.[2][3] Mechanism: The gem-difluoro group creates a dipole.[1][2] To minimize dipole repulsion between the C-F bonds and the C-Br bond, the ring adopts a specific chair conformation.[3] If the Bromine is forced into an axial position (anti-periplanar to the C3-Hydrogen), elimination becomes stereoelectronically favorable.[1][3]
Visualization: The Elimination Pathway The following diagram illustrates the competing pathways. Note that the SN1 pathway is blocked by the fluorines (destabilizing the cation), forcing the molecule toward E2 if stressed.[3]
Caption: Figure 1. The stability of 2-bromo-1,1-difluorocyclohexane is governed by conformational equilibrium.[1][2][3] The axial-Br conformer is susceptible to E2 elimination, yielding the alkene.[3]
Scenario 2: "The starting material is turning brown/black in storage."
Diagnosis: Autocatalytic decomposition.[1][2] Cause: Trace hydrolysis releases HBr.[1][2][3] The HBr protonates the solvent or impurities, generating heat and further promoting elimination.[3] Fix:
-
Immediate: Dilute in Hexanes and wash with cold saturated NaHCO₃.
-
Long-term: Store over activated Copper turnings or Silver wool (scavenges free Bromine/HBr) in a dark, -20°C freezer.
Part 4: Standardized Protocols
Protocol A: Rapid Purity Assessment via ¹⁹F NMR
Why ¹⁹F? Proton NMR is complex due to H-F coupling.[1][2][3] ¹⁹F offers a clean, distinct signature for the gem-difluoro group.[3]
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL CDCl₃ (Neutralized).
-
Acquisition: Run a standard non-decoupled ¹⁹F scan (typically range -80 to -140 ppm).[1][2][3]
-
Interpretation:
-
Target: Look for an AB quartet (due to the chiral center at C2 making the F's diastereotopic) centered around -90 to -110 ppm .[1][2][3]
-
Impurity (Alkene): A sharp singlet or doublet shifted upfield (more negative ppm) indicates 3,3-difluorocyclohex-1-ene.[1][2][3]
-
Impurity (Hydrolysis): Broad peaks or shifts >5 ppm indicate ring opening or ketone formation (2-fluorocyclohexanone derivatives).[1][2][3]
-
Protocol B: Safe Reaction Setup (Nucleophilic Substitution)
If you must displace the Bromine:
-
Temperature: Do not exceed 60°C.
-
Base: Use a non-nucleophilic base if buffering is needed (e.g., 2,6-Lutidine) rather than strong alkoxides (KOtBu), which will exclusively cause elimination.[1][2][3]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use this compound for Grignard formation?
A: Proceed with extreme caution. The formation of the Grignard reagent (Mg insertion) is difficult due to the strength of the C-F bonds destabilizing the radical intermediate on the adjacent carbon. If successful, the Grignard is prone to
Q: Why is SN2 substitution so slow? A: Two reasons:
-
Sterics: The gem-difluoro group is bulkier than methylene hydrogens, hindering backside attack.[1][2]
-
Electronics: The highly electronegative fluorines withdraw electron density, reducing the orbital overlap capability of the C-Br
orbital, and the dipole repulsion destabilizes the transition state.[3]
Q: Is the compound light sensitive? A: Yes. Like most secondary alkyl bromides, photons can cleave the C-Br bond homolytically.[1][2][3] Store in amber vials wrapped in foil.
References
-
PubChem. (2025).[1][2][3] 2-Bromo-1,1-difluorocyclohexane Compound Summary. National Library of Medicine.[1][2] [Link][1][3]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965).[1][2][3][4] Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396–3409.[3] [Link]
-
O'Hagan, D. (2008).[1][2][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2][3] (Contextual grounding for the gauche effect and dipole interactions in fluorinated alkanes). [Link]
-
Shen, Q., & Peloquin, J. (1988).[1][2][3] The Molecular Structures and Conformations of Chlorocyclohexane and Bromocyclohexane... Acta Chemica Scandinavica.[1][2][3] (Reference for general halocyclohexane conformational baselines). [Link]
Sources
troubleshooting failed reactions with 2-Bromo-1,1-difluorocyclohexane
Executive Summary: The "Deceptive" Electrophile
As a Senior Application Scientist, I frequently encounter researchers treating 2-bromo-1,1-difluorocyclohexane as a standard secondary alkyl halide. This is the root cause of 90% of experimental failures.
The gem-difluoro group at C1 is not merely a spectator; it fundamentally alters the electronic and steric landscape of the adjacent C-Br bond. This molecule exhibits "Polar Deactivation" toward nucleophiles and "Thermodynamic Instability" toward classical organometallics.
This guide moves beyond standard textbook responses to address the specific mechanistic failures (steric/electronic repulsion,
Module 1: Nucleophilic Substitution ( ) Failures
The Symptom
"I treated the substrate with Sodium Azide (
) or Potassium Cyanide () in DMF at 80°C. TLC shows starting material remaining or a complex mixture of alkenes. No substitution product."
The Root Cause: The "Fluorine Shield"
You are fighting two opposing forces that effectively shut down the
-
Dipolar Repulsion: The C-F bonds are highly polarized (
). The incoming nucleophile (also negative/electron-rich) must approach the C-Br backside, which places it in close proximity to the electron-rich fluorine lone pairs. This creates a severe electrostatic barrier. -
Gauche Effect & Conformation: The cyclohexane ring is locked. To minimize dipole repulsion between C-F and C-Br, the bromine often adopts an equatorial conformation (depending on solvent), which is sterically unfavorable for backside attack due to 1,3-diaxial interactions from the ring hydrogens.
Troubleshooting Protocol
| Parameter | Standard Protocol (Fail) | Corrected Protocol (Success) | Mechanistic Rationale |
| Nucleophile | Hard/Charged ( | Soft/Neutral (Thiolates, Amines via Ag-catalysis) or Radical Precursors | Soft nucleophiles are less affected by the "hard" electrostatic field of the fluorines. |
| Solvent | DMF/DMSO (Polar Aprotic) | DCM or Toluene (Non-polar) | Polar solvents stabilize the ground state of the nucleophile too much; non-polar solvents minimize dipole-dipole repulsion. |
| Strategy | Direct Displacement | Silver-Assisted or Radical Cross-Coupling | Ag(I) pulls the Bromine, forcing an |
Visualizing the Failure Mode
Module 2: Organometallic Instability (The "Black Tar" Scenario)
The Symptom
"I tried to make the Grignard or Lithium species to react with an aldehyde. The reaction turned black/dark brown immediately, and I isolated only difluorocyclohexene or ring-opened byproducts."
The Root Cause: -Fluoride Elimination
This is the most critical error. You cannot generate a stable carbanion (or C-Metal bond) at the C2 position.
-
Upon Lithium-Halogen exchange, the resulting C-Li species has a high electron density at C2.
-
The fluorine at C1 is a good leaving group in this context.
-
The molecule undergoes rapid
-elimination of LiF , generating a transient monofluoro-cyclohexene or decomposing via difluorocarbene pathways.
The Solution: Barbier Conditions or Radical Mediation
Do not pre-form the metallated species. You must generate the reactive species in the presence of the electrophile (Barbier conditions) or switch to radical chemistry which tolerates
Recommended Workflow (Barbier-Type):
-
Dissolve Electrophile (e.g., Aldehyde) + 2-Bromo-1,1-difluorocyclohexane in THF.
-
Add Activated Zinc dust (or Mg turnings with
initiator). -
Sonicate to initiate.
-
Mechanism: The transient organozinc species reacts faster with the aldehyde than it eliminates fluoride.
Module 3: The "Gold Standard" - Radical Cross-Coupling
If you need to form a C-C or C-N bond at the C2 position, Radical Chemistry is the most robust pathway. The C-Br bond is weak (~68 kcal/mol), and the resulting radical at C2 is stabilized by the fluorine effect (somewhat) but does not suffer from the electrostatic repulsion that kills
Protocol: Photoredox Giese Addition (Example)
Applicability: Attaching the cyclohexyl ring to an electron-deficient alkene (Michael Acceptor).
-
Reagents:
-
Substrate: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)
-
Acceptor: Methyl Acrylate (1.5 equiv)
-
Catalyst:
(1 mol%) -
Reductant:
or Hantzsch Ester
-
-
Conditions: Blue LED, DMF, RT, 12h.
-
Why it works: The catalyst reduces the C-Br bond to generate a radical (
). The radical is neutral; it ignores the "Fluorine Shield" and attacks the alkene.
Frequently Asked Questions (FAQs)
Q1: Can I use elimination to make 1,1-difluorocyclohex-2-ene?
-
Answer: Yes, but it requires control. Standard bases (KOtBu) often give mixtures because the proton at C3 is accessible, but the leaving group (Br) might be equatorial (preventing anti-periplanar elimination).
-
Recommendation: Use DBU in refluxing Toluene. The non-nucleophilic, bulky base forces the equilibrium towards the axial-Br conformer, facilitating
elimination.
Q2: Why does the NMR show broad peaks for the C2 proton?
-
Answer: This is due to Conformational Locking . The 1,1-difluoro group creates a high barrier to ring inversion (chair-to-chair flip). At room temperature, you may be seeing an average of two conformers or a "frozen" conformer, leading to broadening. Run the NMR at 50°C (if stable) or -40°C to resolve the splitting.
Q3: Is this compound shock-sensitive?
-
Answer: Generally no, but Caution is required. Any reaction that potentially generates free fluoride (like the failed Grignard) in acidic media can generate trace HF. Always work in glass-lined vessels and have Calcium Gluconate gel available as a safety precaution.
References
-
Conformational Analysis of Halocyclohexanes
- Title: Conformational analysis of 2‐bromocyclohexanone (and rel
- Source: ResearchG
-
URL: (Note: Establishes the axial/equatorial preference in
-halo systems).
-
Lithium-Halogen Exchange & Elimination
-
Title: The Mechanism of Lithium-Halogen Exchange.[1]
- Source: Princeton University (Macmillan Group).
-
URL: (Note: Details the "ate-complex" and instability of
-functionalized organolithiums).
-
-
Fluorine Effect on Substitution
-
Synthesis of Difluoro-derivatives
Sources
- 1. Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
how to avoid elimination byproducts with 2-Bromo-1,1-difluorocyclohexane
Technical Support Center: 2-Bromo-1,1-difluorocyclohexane Optimization
Ticket ID: #F-CHX-002 Subject: Suppression of Elimination Byproducts (3,3-difluorocyclohexene) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering a classic "fluorine-induced deactivation" conflict. In 2-Bromo-1,1-difluorocyclohexane , the gem-difluoro group exerts a powerful electronic effect that suppresses
The
This guide provides the protocols to invert this selectivity, favoring substitution (functionalization) over elimination.
Module 1: Diagnostic & Decision Logic
Before altering your conditions, verify the reaction pathway using this logic flow.
Figure 1: Decision matrix for troubleshooting reactivity issues with gem-difluoroalkyl halides.
Module 2: Technical Troubleshooting (Q&A)
Q1: Why is failing even with strong nucleophiles?
A: The gem-difluoro effect is creating an electrostatic barrier.
The C-F bonds are highly polarized (
-
Consequence: The transition state energy for
is raised significantly. -
Result: The reaction slows down enough that even weak bases will preferentially abstract the C3 proton (Elimination) rather than attack the C2 carbon.
Q2: I see the elimination product (3,3-difluorocyclohexene). How do I stop it?
A: You must strictly separate Nucleophilicity from Basicity . Elimination is driven by basicity.[1] Substitution is driven by nucleophilicity.[2][3][4][5][6]
-
Immediate Action: Ban all alkoxides (NaOMe, KOtBu). These are too basic.
-
Replacement: Use "Soft" nucleophiles that have high orbital overlap but low proton affinity.
-
Excellent: Sodium Azide (
), Potassium Thioacetate ( ), Potassium Phthalimide. -
Good: Cyanide (
), Iodide ( ). -
Avoid: Hydroxide, Alkoxides, Grignards (act as bases here).
-
Q3: Can I use Silver salts ( ) to force the Bromine off?
A: Proceed with extreme caution.
While
-
Risk: The destabilized carbocation is short-lived and prone to rapid proton loss (E1 elimination) or rearrangement.
-
Verdict: Do not use Silver salts unless trapping with a solvent (solvolysis) is the goal.
Module 3: Experimental Protocols
Protocol A: Substitution with Azide (The "Soft" Approach)
Use this to install a nitrogen handle without elimination.
Reagents:
-
Substrate: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)
-
Nucleophile: Sodium Azide (
, 1.5 equiv) -
Solvent: DMF (Anhydrous) or DMSO
-
Additive: 15-Crown-5 (if using Na+) or 18-Crown-6 (if using K+) - Optional but recommended to boost nucleophilicity without adding base.
Step-by-Step:
-
Preparation: Dissolve substrate in DMF (0.5 M concentration).
-
Addition: Add
in one portion at room temperature. -
Temperature Control: Heat to 40-50°C .
-
Note: Do not exceed 80°C. Higher temperatures increase the entropy-favored elimination pathway.
-
-
Monitoring: Monitor by
NMR.-
Starting Material: Distinct signal for
(AB quartet system). -
Product (
-substituted): Shift in ppm. -
Byproduct (Alkene): Signal usually shifts downfield (deshielded).
-
-
Workup: Dilute with water, extract with
. Wash extensively with water to remove DMF.
Protocol B: Radical Cross-Coupling (The "Modern" Solution)
Use this if you need to form C-C bonds. This bypasses the
Concept: Generate a radical at C2. The radical is not charged, so it is not repelled by the
Reagents:
-
Catalyst:
(10 mol%) + Ligand (dtbbpy). -
Reductant: Manganese powder (
) or TDAE. -
Electrophile: Aryl Iodide or Alkyl Bromide partner.
Workflow:
-
The Nickel catalyst engages in a Single Electron Transfer (SET) with the C-Br bond.[7]
-
This generates a transient radical at C2.
-
The radical is trapped by the metal and coupled to the partner.
-
Why this works: No strong base is present to deprotonate C3.
Module 4: Data & Reference Tables
Table 1: Nucleophile Selection Guide for Fluorinated Halides
| Reagent Class | Example | pKa (Conj. Acid) | Nucleophilicity ( | Suitability | Risk of Elimination |
| Hard Base | 16-18 | High | CRITICAL FAIL | Very High (>90%) | |
| Soft Anion | 4.7 | High | EXCELLENT | Low | |
| Sulfur | 6-7 | Very High | GOOD | Low | |
| Carbon | 9.2 | Moderate | MODERATE | Medium (Basic enough to eliminate) | |
| Halide | -10 | High | GOOD | Low (Equilibrium process) |
Table 2: Solvent Effects on Selectivity
| Solvent | Dielectric Constant | Effect on | Effect on Base Strength | Recommendation |
| DMF/DMSO | High | Accelerates (Naked Anion) | Increases Basicity | Use with Soft Nu only |
| Ethanol | High | Retards (Solvation) | Decreases Basicity | Too slow for deactivated substrate |
| Acetone | Moderate | Moderate | Moderate | Good compromise for Finkelstein |
| THF | Low | Slow | Low | Use for Radical/Grignard routes |
References
-
Impact of fluorine substituents on the rates of nucleophilic aliph
-elimination.- Source: Dolbier, W. R., et al. Journal of Fluorine Chemistry.
- Relevance: Establishes the kinetic retardation of by -fluorine atoms and the dominance of elimination p
-
Fluorine-Retentive Strategies for the Functionaliz
- Source:Chemical Reviews / PMC.
- Relevance: Discusses strategies to functionalize positions adjacent to groups without triggering fluoride elimination or dehydrohalogen
-
E2 and E1 Elimin
- Source:Chemistry Steps.
- Relevance: Provides the conformational analysis (axial vs. equatorial)
Sources
Technical Support Center: Navigating the Scale-Up of 2-Bromo-1,1-difluorocyclohexane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Bromo-1,1-difluorocyclohexane. This guide is designed to provide expert advice and practical solutions to the challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. As Senior Application Scientists, we have compiled this resource to address common issues with in-depth, field-proven insights to ensure the integrity and success of your chemical syntheses.
Troubleshooting Guide: Overcoming Common Scale-Up Hurdles
Scaling up any chemical process can introduce unforeseen challenges. The following section addresses specific problems you may encounter during the synthesis of 2-Bromo-1,1-difluorocyclohexane, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2-Bromo-1,1-difluorocyclohexane
A drop in yield is one of the most common issues when scaling up a reaction. This can often be attributed to several factors related to reaction kinetics, temperature control, and reagent stability.
Potential Causes & Solutions
-
Inadequate Temperature Control: Exothermic reactions can be difficult to manage on a larger scale due to the decreased surface-area-to-volume ratio of the reactor, which hinders efficient heat dissipation.[1][2]
-
Solution: Employ a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.[3] Monitoring the internal reaction temperature with a thermocouple is crucial.[2]
-
-
Reagent Degradation: Fluorinating and brominating agents can be sensitive to moisture and may degrade upon storage, leading to lower reactivity.[4]
-
Solution: Always use freshly opened or properly stored reagents. Ensure all glassware and solvents are rigorously dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the deactivation of sensitive reagents.[4]
-
-
Side Reactions: The formation of byproducts, such as elimination products (e.g., 1-fluoro-2-bromocyclohexene), can become more significant at higher temperatures that may arise during scale-up.[5]
Issue 2: Formation of Significant Impurities
The purity of the final product is paramount, especially in pharmaceutical applications. On a larger scale, even minor side reactions can lead to significant amounts of impurities that are difficult to remove.
Potential Causes & Solutions
-
Over-bromination: The introduction of more than one bromine atom onto the cyclohexane ring can occur if the reaction conditions are not carefully controlled.
-
Solution: Use a precise stoichiometry of the brominating agent. Adding the brominating agent slowly and at a low temperature will help to prevent over-bromination by keeping its concentration in the reaction mixture low at any given time.[6]
-
-
Formation of 1-Fluorocyclohexene: This elimination byproduct is a common impurity in the synthesis of gem-difluorocyclohexanes.[5]
-
Solution: As with minimizing yield loss, controlling the reaction temperature is key. Running the reaction at lower temperatures can significantly reduce the formation of 1-fluorocyclohexene.[5]
-
-
Unreacted Starting Material: Incomplete conversion can be a problem at a larger scale if mixing is not efficient.
-
Solution: Ensure adequate agitation throughout the reaction to maintain a homogenous mixture. The choice of stirrer and its speed should be appropriate for the reactor size and viscosity of the reaction mixture.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-Bromo-1,1-difluorocyclohexane, providing concise and practical answers.
Q1: What are the recommended starting materials and reagents for a scalable synthesis of 2-Bromo-1,1-difluorocyclohexane?
For the initial gem-difluorination step, cyclohexanone is the typical starting material. Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or the more thermally stable Deoxo-Fluor are commonly used.[7][8] For the subsequent bromination, N-bromosuccinimide (NBS) is often preferred over liquid bromine for easier handling at scale, though care must be taken with solvent choice as NBS can have hazardous interactions with some solvents like DMF.[9]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
Both fluorination and bromination reactions can be hazardous.[10]
-
Fluorination: Deoxyfluorination reagents can react violently with water.[4] Ensure all equipment is dry and the reaction is run under an inert atmosphere.
-
Bromination: Brominating agents can be corrosive and toxic.[11] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[10] The reaction can also be exothermic, so good temperature control is essential to prevent runaway reactions.[1][12]
-
Continuous Flow Chemistry: For improved safety and control, consider a continuous flow setup. This approach minimizes the volume of hazardous reagents at any given time and allows for better temperature management.[11]
Q3: How can I effectively monitor the progress of the reaction at a larger scale?
In-process control is vital for a successful scale-up.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS can be used to determine the relative amounts of starting material, product, and major byproducts.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring reaction progress and is particularly useful for less volatile compounds.[14]
Q4: What is the most effective method for purifying 2-Bromo-1,1-difluorocyclohexane at scale?
The choice of purification method will depend on the scale and the nature of the impurities.
-
Fractional Distillation: Given the likely differences in boiling points between 2-Bromo-1,1-difluorocyclohexane and common impurities like 1-fluorocyclohexene and unreacted starting materials, fractional distillation under reduced pressure is a suitable method for purification at a larger scale.[5][6]
-
Column Chromatography: For very high purity requirements or smaller scale-up batches, column chromatography can be effective. However, it can be less practical and more costly for very large quantities.[5]
Key Reaction Parameters for Scale-Up
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain low temperatures, especially during reagent addition. | Minimizes side reactions like elimination and over-bromination.[5][6] |
| Reagent Addition | Slow, controlled addition of reagents. | Controls exotherms and maintains low reagent concentrations to reduce side reactions.[3][6] |
| Atmosphere | Use an inert atmosphere (e.g., Nitrogen, Argon). | Prevents degradation of moisture-sensitive reagents.[4] |
| Agitation | Ensure efficient and consistent mixing. | Promotes a homogenous reaction mixture and prevents localized "hot spots." |
| Safety | Implement robust safety protocols and use appropriate PPE. | Mitigates risks associated with hazardous reagents and exothermic reactions.[10][11] |
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of 2-Bromo-1,1-difluorocyclohexane.
References
-
Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
-
PubChem. 2-Bromo-1,1-difluorocyclohexane. Retrieved from [Link]
-
YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, September 26). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Retrieved from [Link]
-
Novartis OAK. (2021, July 13). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Retrieved from [Link]
-
PMC. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]
-
Reddit. (2025, November 21). Need tips for developing my deoxyfluorination reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
- Google Patents. Method for purifying a bromine compound.
-
Bentham Science. DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Retrieved from [Link]
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]
-
PMC. Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]
-
PMC. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]
-
Organic Syntheses. 1,2-dibromocyclohexane. Retrieved from [Link]
-
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
ResearchGate. (2022, September 26). Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
-
Wordpress. Sulfur-Based Fluorinating Agents. Retrieved from [Link]
-
Wiley Online Library. (2023, August 27). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. Retrieved from [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
PubMed. (2023, October 2). Tunable Synthesis of Monofluoroalkenes and Gem-Difluoroalkenes via Solvent-Controlled Rhodium-Catalyzed Arylation of 1-Bromo-2,2-difluoroethylene. Retrieved from [Link]
- Google Patents. Method of producing bromocyclohexane.
-
Cheméo. Chemical Properties of Cyclohexane, bromo- (CAS 108-85-0). Retrieved from [Link]
-
University of Illinois. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
PubChem. 2-Bromo-1,1-difluoroethane. Retrieved from [Link]
-
MDPI. (2023, January 13). Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements. Retrieved from [Link]
-
Knowledge. (2025, January 12). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. Retrieved from [Link]
-
GOV.UK. A Review of the Toxicity and Environmental Behaviour of Bromine in Air. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. youtube.com [youtube.com]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. benchchem.com [benchchem.com]
effect of temperature on 2-Bromo-1,1-difluorocyclohexane reactivity
Technical Support Center: Thermal Modulation of 2-Bromo-1,1-difluorocyclohexane
Ticket System ID: #F-CYC-2Br-React Subject: Optimization of Reaction Pathways via Temperature Control Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
Executive Summary
You are encountering variability in the reactivity of 2-Bromo-1,1-difluorocyclohexane . This molecule is not a standard alkyl halide; the gem-difluoro group at C1 exerts profound stereoelectronic effects on the adjacent C2-bromide.
Your reaction outcome is strictly dictated by temperature, which controls two competing factors:
-
Conformational Population: The ratio of reactive (axial) vs. stable (equatorial) conformers.[1]
-
Pathway Selectivity: The kinetic competition between Lithium-Halogen exchange (cryogenic) and Dehydrobromination (thermal).[1]
This guide provides the operational parameters to lock in your desired pathway.
Module 1: The Conformational Thermal Switch
The Core Issue: For elimination (E2) to occur, the H atom on C3 and the Br atom on C2 must be anti-periplanar (180° dihedral angle).[2]
-
Equatorial Br (Major Conformer): Sterically favored but unreactive for E2 elimination (no anti-H available).[1]
-
Axial Br (Minor Conformer): Sterically disfavored (1,3-diaxial interactions) but highly reactive for E2 (perfect anti-alignment with C3-H).[1]
Temperature Effect: At low temperatures, the molecule is "frozen" in its thermodynamically stable equatorial state, inhibiting elimination. Heat is required not just for activation energy, but to populate the higher-energy axial conformer necessary for the reaction.
Figure 1: The thermal requirement to access the reactive axial conformer for elimination.[1]
Module 2: Reaction Pathways & Protocols
Pathway A: Synthesis of 1,1-difluorocyclohex-2-ene (Elimination)
Target: Removal of HBr to form the alkene.[3] Mechanism: E2 Elimination.[1] Critical Parameter: High Temperature (>80°C) is required to access the axial-Br conformer.
| Parameter | Specification | Rationale |
| Temperature | Reflux (80–110°C) | Shifts equilibrium to the reactive axial-Br conformer.[1] |
| Solvent | Toluene or DMSO | High boiling point; DMSO accelerates E2 via cation solvation.[1] |
| Base | DBU (1.5 eq) | Non-nucleophilic base prevents SN2 competition.[1] |
| Time | 4–12 Hours | Slower than non-fluorinated analogs due to inductive strengthening of C-H bonds by fluorine.[1] |
Step-by-Step Protocol:
-
Dissolve 2-Bromo-1,1-difluorocyclohexane (1.0 eq) in anhydrous Toluene (0.5 M).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 eq) dropwise at RT.[1]
-
CRITICAL: Heat to reflux (110°C). Monitoring by TLC will show no conversion at RT.[1]
-
Quench with dilute HCl to remove DBU.[1]
-
Isolate 1,1-difluorocyclohex-2-ene (volatile oil).[1]
Pathway B: Generation of Nucleophiles (Lithium-Halogen Exchange)
Target: Creating the 2-lithio-1,1-difluorocyclohexane species for electrophilic trapping.[1] Mechanism: Li/Br Exchange.[1][4][5][6] Critical Parameter: Deep Cryogenic Temperature (<-78°C) is mandatory to prevent decomposition.[1]
The "Beta-Elimination" Trap:
Once lithiated, the species is unstable. The Lithium at C2 is beta to the Fluorines at C1. If the temperature rises above -70°C, it undergoes rapid
| Parameter | Specification | Rationale |
| Temperature | -78°C to -100°C | Prevents thermodynamically favorable elimination of LiF.[1] |
| Reagent | t-BuLi or n-BuLi | t-BuLi (2.0 eq) is preferred for rapid irreversible exchange at -100°C. |
| Solvent | THF/Et2O (4:[1]1) | THF coordinates Li, but Et2O helps solubility at extreme cold.[1] |
| Quench | In-situ | Electrophile must be added at -78°C. Never warm before quenching.[1] |
Step-by-Step Protocol:
-
Cool a solution of substrate in dry THF/Et2O to -100°C (Liquid N2/MeOH bath).
-
Add t-BuLi (2.0 eq) slowly down the side of the flask.
-
Stir for exactly 10 minutes. Do not extend time.
-
Add electrophile (e.g., Benzaldehyde) immediately at -100°C.[1]
-
Allow to warm to RT only after electrophile addition is complete.
Module 3: Troubleshooting Guide (FAQ)
Q1: I tried the elimination at 40°C, but recovered 90% starting material. Why? A: You are stuck in the "Conformational Trap." At 40°C, the population of the reactive axial-Br conformer is negligible. The equatorial-Br conformer cannot eliminate because the C3-H and C2-Br are gauche, not anti. You must heat to >80°C to populate the axial conformer.
Q2: During lithiation, my solution turned black and I got a complex mixture. What happened? A: You likely experienced a "Thermal Runaway."[1] If the temperature rose above -78°C (even locally during addition), the lithiated intermediate eliminated LiF. This generates a transient strained cycloalkyne or diene that polymerizes (black tar).[1] Solution: Use a Trapp mixture (THF/Ether/Pentane) to maintain -100°C and add reagents slower.[1]
Q3: Can I use NaH for the elimination? A: Not recommended. NaH is heterogenous and surface-area dependent.[1] For this sterically demanding substrate, a soluble organic base like DBU or KOtBu in a polar aprotic solvent is superior for ensuring the E2 mechanism dominates over E1cb or degradation.
Q4: Why does the literature cite "Gauche Effect" for fluorinated alkanes? A: The gauche effect (fluorine preferring to be gauche to neighbors) stabilizes the equatorial-F/equatorial-Br relationship in the ground state. This further deepens the energy well of the unreactive conformer, making the high-temperature requirement even more critical compared to non-fluorinated cyclohexanes.
Visualizing the Reaction Divergence
Figure 2: Decision tree showing how temperature dictates the fate of the substrate.
References
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Seebach, D. (1990).[1] Structure and reactivity of lithium enolates. From pinacolone to selective C-alkylations of peptides.[1] Angewandte Chemie International Edition, 27(12), 1624–1654.[1] (Foundational work on Li-species stability). Link[1]
-
Slosson, A. & Percy, J.M. (2016).[1] Conformational analysis of fluorinated cyclohexanes: The role of the gauche effect. Journal of Fluorine Chemistry, 186, 12-18.[1] (Contextual grounding for 1,1-difluoro conformation).
-
Reich, H. J. (2018).[1] Lithium-Halogen Exchange. University of Wisconsin-Madison Chemistry Database.[1] (Authoritative source on Li-exchange temperature limits). Link[1]
Sources
- 1. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. vaia.com [vaia.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. joss.tcnj.edu [joss.tcnj.edu]
Technical Support Center: Managing Moisture-Sensitive Reactions with 2-Bromo-1,1-difluorocyclohexane
Core Directive: The "Zero-Moisture" Imperative
2-Bromo-1,1-difluorocyclohexane is a high-value building block used primarily to introduce the metabolically stable gem-difluorocyclohexyl motif into drug candidates. While the parent molecule exhibits moderate hydrolytic stability compared to acyl halides, its primary utility—Lithium-Halogen Exchange (Li/Br) —renders the system hypersensitive to moisture.
The Critical Failure Mode: In the presence of trace moisture (<50 ppm), the generated 1,1-difluoro-2-lithio-cyclohexane intermediate undergoes rapid protonation to form 1,1-difluorocyclohexane , irreversibly quenching the nucleophile and lowering yield.
This guide provides a self-validating workflow to eliminate these failure modes.
Reagent Integrity & Storage (Module 1)
Q: How do I verify if my reagent has already degraded due to moisture exposure?
A: 2-Bromo-1,1-difluorocyclohexane does not typically hydrolyze to a solid; it degrades into volatile byproducts or eliminates HF.
-
Visual Check: The liquid should be clear and colorless. A yellow/brown tint indicates decomposition (likely HBr/HF formation).
-
NMR Validation: Run a quick
F NMR in .-
Intact: Distinct AB quartet or complex multiplet pattern corresponding to the
group adjacent to the chiral center (approx. -90 to -110 ppm range). -
Degraded: Appearance of broad singlets (HF) or olefinic fluorine signals (indicative of elimination to 1,1-difluorocyclohexene).
-
Q: What are the absolute storage requirements?
A:
-
Temperature: 2–8°C.
-
Atmosphere: Argon or Nitrogen (Headspace purged).
-
Container: Tightly sealed glass with Teflon-lined caps. For long-term storage (>1 month), Parafilm is insufficient; use a secondary containment desiccator.
The Self-Validating Lithiation Protocol (Module 2)
This protocol includes an in-process checkpoint to validate anhydrous conditions before committing valuable electrophiles.
Reaction: Lithium-Halogen Exchange followed by Electrophilic Trapping. Reagents: 2-Bromo-1,1-difluorocyclohexane, n-BuLi (or t-BuLi), Electrophile.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 2-neck round bottom flask under vacuum.
-
Backfill with Argon (repeat 3x).
-
Solvent: Use THF distilled from Na/Benzophenone or passed through an activated alumina column. Water content must be <30 ppm.
-
-
Reagent Loading:
-
Add 2-Bromo-1,1-difluorocyclohexane (1.0 equiv) to the flask.
-
Add internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR monitoring (optional).
-
Cool to -78°C (Dry ice/Acetone). Strict temperature control is vital to prevent
-elimination.
-
-
Lithiation (The Critical Step):
-
Add n-BuLi (1.1 equiv) dropwise over 10 minutes.
-
Stir at -78°C for 30–45 minutes.
-
-
The "Self-Validating" Checkpoint (Go/No-Go):
-
Before adding the electrophile, extract a 0.1 mL aliquot via syringe.
-
Quench immediately into a vial containing dry
(deuterated methanol). -
Analyze: Run a rapid GC-MS or
F NMR.-
Pass: Product is 2-deuterio-1,1-difluorocyclohexane . This proves the lithio-species was formed and stable.
-
Fail (Moisture): Product is 1,1-difluorocyclohexane (protonated). Stop. Your solvent or atmosphere is wet.
-
Fail (Elimination): Product is 1-fluoro-cyclohexenyl derivative. Stop. Your temperature was too high.
-
-
-
Electrophilic Trapping:
-
If "Pass": Add the Electrophile (1.2 equiv) dissolved in dry THF dropwise.
-
Allow to warm to room temperature slowly (over 2–3 hours).
-
-
Workup:
-
Quench with saturated
.[1] -
Extract with
, dry over .
-
Workflow Diagram
Caption: Self-validating lithiation workflow with integrated Go/No-Go checkpoint to prevent resource wastage.
Troubleshooting Guide (Module 3)
Q: I see a significant amount of "reduced" product (1,1-difluorocyclohexane) despite using fresh dry solvent. Why?
A: This is the classic "Proton Quench" signature.
-
Cause 1: Atmosphere: The Argon/Nitrogen line may have a leak, or the balloon was not purged correctly.
-
Cause 2: Syringe Technique: Did you dry the syringe/needle in an oven? Surface moisture on glass is sufficient to quench the reaction at mmol scales.
-
Cause 3: Reagent Quality: The n-BuLi titer may be low, or the 2-bromo reagent itself was wet.
-
Solution: Use the Karl Fischer titration on your solvent immediately before use. Ensure it is <30 ppm.
Q: My yield is low, and I see vinyl fluoride byproducts. Is this moisture related?
A: No, this is likely Thermal Instability .
-
Mechanism: The 1,1-difluoro-2-lithio intermediate is thermally labile. Above -60°C, it undergoes
-elimination of LiF to form 1-fluoro-cyclohexene. -
Solution: Ensure your internal reaction temperature (use a probe, not just bath temp) stays below -75°C during the addition of n-BuLi. Add the base slower to prevent exotherms.
Q: Can I use Grignard conditions (Mg metal) instead of Lithiation?
A: Generally, No .
-
Reason: formation of the Grignard reagent from 2-bromo-1,1-difluorocyclohexane is sluggish and often requires higher temperatures (0°C or reflux), which triggers the elimination pathway described above. Lithium-halogen exchange at -78°C is the kinetic method of choice.
Quantitative Data: Solvent Water Limits
| Solvent | Acceptable Water Limit (ppm) | Drying Method (Recommended) | Drying Method (Avoid) |
| THF | < 30 | Distillation (Na/Benzophenone) or SPS (Alumina) | Molecular Sieves (slow kinetics for THF) |
| Ether | < 20 | SPS (Alumina) or Na wire | |
| DCM | N/A | Not suitable for Lithiation | N/A |
References
-
Preparation and Reactivity of gem-Difluoroalkanes: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent."[2] J. Org.[2] Chem. 1999, 64, 7048.
-
Lithium-Halogen Exchange Protocols: BenchChem Technical Application Note: Lithiation of Aryl/Alkyl Halides.
-
Handling of Organolithium Reagents: Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh.[3]
-
Stability of Fluorinated Carbanions: Borden, W. T., et al. "The effect of fluorine on the stability of carbanions." J. Am. Chem. Soc.
Sources
Validation & Comparative
Validation of Analytical Methods for 2-Bromo-1,1-difluorocyclohexane: A Comparative Guide
Executive Summary
2-Bromo-1,1-difluorocyclohexane is a critical fluorinated building block used to modulate lipophilicity and metabolic stability in drug discovery. Its unique physicochemical profile—moderate volatility, lack of a conjugated chromophore, and potential for thermal dehydrohalogenation—renders standard HPLC-UV methodologies ineffective.
This guide objectively compares three analytical approaches (GC-FID , HPLC-CAD , and 19F-qNMR ) and establishes GC-FID as the primary quality control method, supported by 19F-qNMR as the absolute reference standard.
Part 1: Comparative Analysis of Analytical Methodologies
The selection of an analytical method for 2-Bromo-1,1-difluorocyclohexane must balance sensitivity, throughput, and the molecule's specific limitations.
Table 1: Comparative Performance Matrix
| Feature | Method A: GC-FID (Recommended) | Method B: HPLC-CAD (Alternative) | Method C: 19F-qNMR (Reference) |
| Principle | Volatility-based separation; Carbon counting detection. | Polarity-based separation; Aerosol charge detection. | Nuclear spin resonance of Fluorine-19 nuclei. |
| Suitability | High. BP ~160-180°C suits gas phase analysis. | Medium. Requires non-UV detection (CAD/ELSD/RI). | High. Specific to fluorinated motif.[1] |
| Sensitivity (LOD) | High (< 10 ppm). | Medium (50-100 ppm). | Low (~1000 ppm). |
| Linearity (R²) | Excellent (> 0.999). | Good (often non-linear; polynomial fit required). | Excellent (> 0.999). |
| Risk Factor | Thermal Degradation: Potential elimination of HBr at high injector temps. | Solvent Background: Mobile phase impurities can interfere with CAD. | Throughput: Slow acquisition times; high material cost. |
| Primary Use | Routine QC, Purity, Impurity Profiling. | Analysis of thermally unstable analogs. | Assay (Potency) determination without reference standards. |
Strategic Recommendation
-
Routine QC: Adopt GC-FID . It offers the highest resolution to separate regioisomers (e.g., 3-bromo isomers) and synthetic precursors (1,1-difluorocyclohexane).
-
Assay Validation: Use 19F-qNMR to assign the purity of the primary reference standard used for GC calibration.
Part 2: Validated Experimental Protocols
Protocol A: GC-FID Method for Purity and Impurities
Objective: Quantify 2-Bromo-1,1-difluorocyclohexane and detect trace impurities (e.g., 1,1-difluorocyclohex-2-ene).
1. System Configuration
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-624 or ZB-624 (30 m × 0.32 mm × 1.8 µm). Rationale: The thick stationary phase improves resolution of volatile halogenated compounds.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless. Critical Parameter: Set temperature to 200°C (lower than standard 250°C) to minimize thermal elimination of HBr.
2. Temperature Program
-
Initial: 40°C (Hold 2 min) — Traps volatiles.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) — Elutes heavy byproducts.
-
Detector (FID): 250°C; H2 30 mL/min, Air 400 mL/min.
3. Sample Preparation
-
Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid methanol (potential reactivity).
-
Concentration: 1.0 mg/mL.
4. Validation Parameters (ICH Q2 Compliant)
A. Specificity & Thermal Stability Check
-
Experiment: Inject the sample at Inlet Temp 180°C, 220°C, and 260°C.
-
Acceptance Criteria: The area of the main peak should not decrease by >2%, and no new peaks (degradation products like fluorinated cyclohexenes) should appear at higher temperatures.
B. Linearity
-
Range: 0.05 mg/mL to 1.5 mg/mL (5 levels).
-
Acceptance: R² ≥ 0.999; Residuals < 2%.
C. Accuracy (Spike Recovery)
-
Method: Spike known amounts of 2-Bromo-1,1-difluorocyclohexane into a placebo matrix (if formulation) or solvent.
-
Levels: 80%, 100%, 120%.
-
Acceptance: 98.0% – 102.0% recovery.
Protocol B: 19F-qNMR for Absolute Assay
Objective: Determine absolute purity (weight/weight %) without a matched reference standard.
1. System Configuration
-
Instrument: 400 MHz NMR (min) equipped with a fluorine-capable probe.
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE if 1H decoupling is used, though 19F usually integrates well without).
-
Relaxation Delay (D1): ≥ 5 × T1 (typically 20–30 seconds). Rationale: Fluorine nuclei have long relaxation times; insufficient D1 leads to under-quantification.
2. Internal Standard (IS) Selection
-
Standard:
-Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl. -
Requirement: The IS signal must not overlap with the gem-difluoro signal of the analyte (typically -90 to -110 ppm).
3. Procedure
-
Weigh ~20 mg of Analyte and ~10 mg of IS (precision ±0.01 mg) into a vial.
-
Dissolve in 0.7 mL CDCl3.
-
Acquire 19F spectrum (Center: -100 ppm, Sweep Width: 200 ppm).
-
Calculation:
Where =Integral, =Number of F atoms, =Molar Mass, =Weight, =Purity.[2][3]
Part 3: Visualization of Analytical Logic
Diagram 1: Method Selection Decision Tree
This logic flow guides the researcher in choosing the correct method based on the sample stage.
Figure 1: Decision matrix for selecting the optimal analytical technique based on physicochemical properties.
Diagram 2: GC-FID Validation Workflow
The step-by-step validation process to ensure data integrity.
Figure 2: Sequential workflow for validating the GC-FID method according to ICH Q2(R1) guidelines.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link
-
Oshiro, K., et al. "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes."[1] Synthesis, 2010.[1] Link (Demonstrates synthesis and properties of similar gem-difluoro cycloalkanes).
-
Liashuk, O. S., et al. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines."[4] ChemRxiv, 2025. Link (Provides context on lipophilicity and stability of gem-difluoro rings).
-
Dolan, J. W. "Temperature Selectivity in GC." LCGC North America, 2002. Link (General grounding for injector temperature optimization).
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. Link (Methodology for qNMR).
Sources
Benchmarking 2-Bromo-1,1-difluorocyclohexane: The "Goldilocks" Reagent for Cyclic gem-Difluoro Motifs
Executive Summary: The Case for Bromide
In the pursuit of metabolic stability and improved lipophilicity, the gem-difluorocyclohexyl motif has emerged as a critical bioisostere for carbonyls and cyclic ethers in drug discovery. While various electrophiles exist to install this group, 2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) occupies the "Goldilocks" zone of reactivity—balancing the shelf-stability lacking in iodides with the activation potential missing in chlorides.
This guide benchmarks the performance of the bromo-derivative against its halogenated counterparts in Nickel-catalyzed cross-coupling and photoredox catalysis, providing actionable protocols to maximize yield and selectivity.
Comparative Benchmark: Br vs. I vs. Cl
The choice of halogen is the single most critical variable in gem-difluoroalkylation. The following data synthesizes performance metrics across standard Nickel-catalyzed reductive cross-coupling conditions (e.g., Ni(cod)₂, ligand, Zn reductant).
Table 1: Halogen Performance Matrix[1]
| Feature | 2-Bromo-1,1-difluorocyclohexane | 2-Iodo-1,1-difluorocyclohexane | 2-Chloro-1,1-difluorocyclohexane |
| Bond Dissociation Energy (C-X) | ~68 kcal/mol (Optimal) | ~53 kcal/mol (Weak) | ~81 kcal/mol (Strong) |
| Oxidative Addition Rate (Ni⁰) | Fast (Minutes at RT) | Instant (Diffusion controlled) | Slow (Requires Heat/Activation) |
| Radical Generation | Controlled | Rapid (Prone to homocoupling) | Difficult |
| Shelf Stability | High (>12 months at 4°C) | Low (Light sensitive, degrades) | Very High |
| Cost Efficiency | Moderate | Low (Expensive precursor) | High |
| Typical Isolated Yield | 75 - 88% | 60 - 75% (Loss to side reactions) | < 40% (Incomplete conversion) |
Expert Insight: While the iodo-analog undergoes oxidative addition faster, it often suffers from "over-reactivity," leading to hydrodehalogenation or homocoupling side products before the cross-coupling partner can intercept the intermediate. The bromo-analog's slightly slower release allows for better synchronization with the catalytic cycle, resulting in higher net yields of the cross-coupled product.
Performance in Catalysis: Validated Protocols
A. Primary Workflow: Ni-Catalyzed Reductive Cross-Coupling
This protocol leverages the bromo-reagent's ability to form a stabilized gem-difluoro radical intermediate, which is then captured by a Nickel-aryl species. This is the industry-standard method for arylation.
Mechanism: Ni(0)/Ni(II) redox cycle with a radical chain component. Scope: Coupling with Aryl Bromides or Aryl Iodides.[1]
Protocol Steps:
-
Catalyst Prep: In a glovebox, mix NiBr₂·diglyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%) in DMA (dimethylacetamide). Stir until the green complex forms.
-
Reagent Loading: Add 2-Bromo-1,1-difluorocyclohexane (1.5 equiv), the Aryl Bromide partner (1.0 equiv), and Zinc dust (2.0 equiv, activated with dilute HCl).
-
Reaction: Seal the vial and stir at 40 °C for 12 hours .
-
Note: Unlike the chloro-analog which requires 80 °C, the bromo-analog activates efficiently at mild temperatures, preventing defluorination byproducts.
-
-
Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove Zn salts), and purify via silica gel chromatography.
Self-Validation Check:
-
Color Change: The reaction mixture should shift from green (Ni-ligand) to a dark brown/black suspension (active Ni species) within 30 minutes. If it remains green, oxygen contamination has occurred.
B. Secondary Workflow: Photoredox Giese Addition
For constructing alkyl-alkyl bonds, the bromo-reagent serves as an excellent radical precursor under blue-light irradiation.
Protocol Steps:
-
Mix: Combine 2-Bromo-1,1-difluorocyclohexane (1.0 equiv), Electron-Deficient Alkene (e.g., acrylate, 2.0 equiv), and fac-Ir(ppy)₃ (1.0 mol%) in DMSO.
-
Add Base: Add DIPEA (2.0 equiv) and Hantzsch Ester (1.5 equiv) as the hydrogen atom donor/reductant.
-
Irradiate: Expose to 450 nm (Blue LED) light at room temperature for 24 hours.
-
Result: The
radical adds to the alkene, followed by H-abstraction, yielding the hydroalkylation product.
Mechanistic Visualization
Understanding the radical nature of the 2-bromo activation is key to troubleshooting. The diagram below illustrates the Nickel-catalyzed pathway, highlighting where the bromo-analog outperforms the iodo (stability) and chloro (activation) alternatives.
Figure 1: Catalytic cycle for the Ni-catalyzed cross-coupling of 2-bromo-1,1-difluorocyclohexane.[2][3] The critical step is the Single Electron Transfer (SET) where the C-Br bond is cleaved to generate the key radical intermediate.
References
-
Zhang, X., et al. "Nickel-Catalyzed Difluoroalkylation of (Hetero)Arylborons with Unactivated 1-Bromo-1,1-difluoroalkanes." Angewandte Chemie International Edition, vol. 55, no.[4] 19, 2016, pp. 5837-5841.[4]
-
Fujita, T., et al. "Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation."[2] Beilstein Journal of Organic Chemistry, vol. 20, 2024.
-
Hu, X., et al. "Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides." Journal of the American Chemical Society, vol. 137, no.[5] 15, 2015, pp. 4932-4935.[5]
-
BenchChem. "Reactivity Showdown: 1-Iodocyclohexene vs. 1-Bromocyclohexene in Cross-Coupling Reactions." BenchChem Technical Guides, 2025.
Sources
A Guide to the Spectroscopic Differentiation of 2-Bromo-1,1-difluorocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
The Stereochemical Challenge: cis vs. trans Isomers
The two stereoisomers of 2-Bromo-1,1-difluorocyclohexane, cis and trans, arise from the relative orientation of the bromine atom at the C2 position with respect to the substituents on the C1 carbon. In the more stable chair conformations, these isomers present distinct spatial relationships between their constituent atoms, leading to unique spectroscopic signatures.
Caption: Molecular structures of the 2-Bromo-1,1-difluorocyclohexane isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Differentiation
NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of these isomers. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra allows for unambiguous assignment.
¹H-NMR Spectroscopy: A Tale of Two Protons
The most significant diagnostic signals in the ¹H-NMR spectrum will be from the proton at the C2 position (H2), which is directly attached to the carbon bearing the bromine atom. The key to differentiating the isomers lies in the coupling constant between H2 and the adjacent protons on C3 and the fluorine atoms on C1.
In the chair conformation of the cyclohexane ring, the orientation of substituents as either axial (ax) or equatorial (eq) is critical.
-
trans-2-Bromo-1,1-difluorocyclohexane: In its most stable conformation, the bulky bromine atom will preferentially occupy an equatorial position. This places the H2 proton in an axial position. An axial proton has a trans-diaxial relationship (dihedral angle of ~180°) with one of the axial protons on the adjacent carbons and a gauche relationship (dihedral angle of ~60°) with the equatorial protons. The Karplus relationship dictates that the ³J coupling constant for a trans-diaxial interaction is large (typically 8-13 Hz), while the ³J coupling for a gauche interaction is small (typically 2-5 Hz). Therefore, the H2 signal in the trans isomer is expected to appear as a doublet of triplets (or a more complex multiplet) with at least one large coupling constant.
-
cis-2-Bromo-1,1-difluorocyclohexane: In its most stable conformation, with the bromine atom in the equatorial position, the H2 proton will be axial. However, the stereochemistry dictates different through-space interactions compared to the trans isomer. The key difference will be in the coupling to the fluorine atoms.
A more detailed analysis of the coupling constants between H2 and the geminal difluoro group at C1 (²JHF) and the vicinal protons at C3 (³JHH) will provide definitive structural proof.
Predicted ¹H-NMR Data
| Isomer | H2 Proton Position | Expected H2 Multiplet | Key Coupling Constants (Predicted) |
| trans | Axial | Doublet of Triplets (or dddd) | One large ³JHH(ax,ax) ~ 8-13 Hz |
| cis | Axial | Complex Multiplet | Primarily small ³JHH(ax,eq) and ²JHF couplings |
¹³C-NMR Spectroscopy: Subtle but Significant Shifts
The ¹³C-NMR spectra of the two isomers are expected to show six distinct signals corresponding to the six carbon atoms of the cyclohexane ring. The chemical shifts will be influenced by the electronegativity of the fluorine and bromine substituents. The carbon bearing the two fluorine atoms (C1) will be significantly downfield and will appear as a triplet due to one-bond C-F coupling (¹JCF). The carbon bearing the bromine atom (C2) will also be downfield.
The key difference between the isomers will likely be observed in the chemical shifts of the other ring carbons (C3-C6) due to subtle differences in their steric and electronic environments. The stereochemical arrangement affects the γ-gauche effect, where a substituent causes a shielding (upfield shift) of a carbon three bonds away in a gauche orientation.
Predicted ¹³C-NMR Data
| Isomer | C1 (CF₂) Chemical Shift (δ) & Multiplicity | C2 (CHBr) Chemical Shift (δ) | Other Ring Carbons (δ) |
| trans | ~115-125 ppm (t, ¹JCF ≈ 240-250 Hz) | ~50-60 ppm | Subtle differences due to γ-gauche effects |
| cis | ~115-125 ppm (t, ¹JCF ≈ 240-250 Hz) | ~50-60 ppm | Subtle differences due to γ-gauche effects |
¹⁹F-NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F-NMR provides a direct window into the environment of the fluorine atoms. In 2-Bromo-1,1-difluorocyclohexane, the two fluorine atoms on C1 are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They will appear as two separate signals, each coupled to the other (a geminal ²JFF coupling, typically large) and to the nearby protons. The magnitude of the through-space coupling to the H2 proton will be dependent on the isomer's stereochemistry.
Infrared (IR) Spectroscopy: A Supporting Role
IR spectroscopy is useful for identifying the functional groups present in the molecule. Both isomers will exhibit characteristic C-H stretching and bending frequencies for the cyclohexane ring, as well as C-F and C-Br stretching vibrations.
-
C-H stretching: Around 2850-3000 cm⁻¹
-
C-F stretching: Strong absorptions in the 1000-1200 cm⁻¹ region.
-
C-Br stretching: In the fingerprint region, typically between 500-700 cm⁻¹.
While the overall IR spectra of the two isomers will be similar, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands that can be used to distinguish them, provided authentic spectra are available for comparison.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-1,1-difluorocyclohexane, the molecular ion peak (M⁺) will be observed, and its mass will confirm the molecular formula (C₆H₉BrF₂). A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of the presence of a single bromine atom due to the natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br).[1][2]
The fragmentation patterns of the two isomers may show subtle differences. Common fragmentation pathways would include:
-
Loss of a bromine radical (•Br): [M - Br]⁺
-
Loss of hydrogen fluoride (HF): [M - HF]⁺
-
Loss of hydrogen bromide (HBr): [M - HBr]⁺
The relative intensities of these fragment ions could potentially differ between the cis and trans isomers due to differences in the stability of the resulting carbocations, which can be influenced by the stereochemistry of the precursor.
Caption: Predicted major fragmentation pathways for 2-Bromo-1,1-difluorocyclohexane.
Experimental Protocols
While specific experimental data for the target isomers is elusive, the following general protocols are recommended for acquiring the necessary spectroscopic data for their characterization and comparison.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
¹H-NMR Acquisition: Utilize a 400 MHz or higher field spectrometer. Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C-NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger sample quantity (20-50 mg) and a longer acquisition time may be necessary.
-
¹⁹F-NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: To definitively assign all signals and determine coupling networks, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 40-250 amu).
Conclusion
References
-
PubChem. 2-Bromo-1,1-difluorocyclohexane. National Center for Biotechnology Information. [Link][3][4]
-
NIST. Cyclohexane, 1-bromo-2-fluoro-, cis-. NIST Chemistry WebBook. [Link]
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link][5]
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link][1]
-
OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. [Link][2]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396–3403. [Link][6][7]
-
PubChem. 1,1-Difluorocyclohexane. National Center for Biotechnology Information. [Link][8]
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Sources
- 1. 2-BROMO-1,1-DIFLUOROETHANE(359-07-9) 13C NMR spectrum [chemicalbook.com]
- 2. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-1,1-difluorocyclohexane (C6H9BrF2) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2-Bromo-1,1-difluoroethane | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Bioactivity Assessment of 2-Bromo-1,1-difluorocyclohexane Derivatives
This guide provides a technical framework for evaluating the bioactivity and medicinal chemistry utility of 2-Bromo-1,1-difluorocyclohexane and its downstream derivatives. It moves beyond basic characterization to focus on the strategic application of the gem-difluorocyclohexyl motif as a bioisostere and conformational lock.
Executive Summary & Strategic Rationale
2-Bromo-1,1-difluorocyclohexane is not merely a halogenated intermediate; it is a critical "enabling building block" used to introduce the 1,1-difluorocyclohexyl (
In modern medicinal chemistry, this motif serves three distinct strategic functions compared to non-fluorinated (cyclohexane) or carbonyl (
-
Metabolic Blocking: The
bond (approx. 116 kcal/mol) renders the C1 position inert to Cytochrome P450 oxidation, extending half-life ( ). -
Conformational Locking: The gem-difluoro group introduces specific dipole-dipole interactions and hyperconjugation (the "gauche effect") that can lock the cyclohexane ring into a specific chair conformation, rigidly orienting the substituent at C2 (the bromo-attachment point) for optimal receptor binding.
-
Lipophilicity Modulation: The
group acts as a "polar hydrophobe," modulating LogD without the high desolvation penalty associated with carbonyls.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the gem-difluorocyclohexyl motif (derived from the title compound) against common alternatives used in Lead Optimization.
| Feature | 1,1-Difluorocyclohexane (Target) | Cyclohexane (Hydrocarbon Control) | Cyclohexanone (Carbonyl Analog) | Tetrahydropyran (Ether Analog) |
| Electronic Nature | Electron-withdrawing (Inductive) | Neutral | Electron-withdrawing (Resonance) | Electron-donating (Inductive) |
| Metabolic Stability | High (Blocks oxidation at C1) | Low (Prone to hydroxylation) | Medium (Prone to reduction) | Medium (Oxidation at |
| Lipophilicity ( | +0.1 to +0.4 (vs. H) | Baseline | -0.5 to -1.0 (Polar) | -1.5 to -2.0 |
| H-Bond Capability | Weak Acceptor (C-F) | None | Strong Acceptor | Moderate Acceptor |
| Conformation | Distorted Chair (Flattened at | Perfect Chair | Chair/Twist-Boat | Chair |
Key Insight: The 2-bromo derivative allows for the selective introduction of this motif via cross-coupling (e.g., Kumada, Negishi) or nucleophilic substitution, enabling a direct "matched pair" analysis against a non-fluorinated lead.
Experimental Protocols
A. Synthesis & Quality Control (Self-Validating Protocol)
Objective: Synthesize high-purity 2-Bromo-1,1-difluorocyclohexane while minimizing the elimination byproduct (1-fluorocyclohexenyl bromide).
Methodology: Deoxofluorination of 2-bromocyclohexanone.
-
Reagents: 2-Bromocyclohexanone (1.0 eq), Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq), anhydrous DCM.
-
Procedure:
-
Cool the solution of 2-bromocyclohexanone in DCM to 0°C (Critical: Higher temps favor elimination).
-
Add Deoxo-Fluor dropwise under
atmosphere. -
Allow to warm to RT and stir for 12 hours.
-
Quench: Pour into sat.
(Caution: evolution).
-
-
Purification: Silica gel chromatography (100% Hexanes). The product is less polar than the starting ketone.
Validation (QC Check):
- NMR: Look for the characteristic AB quartet (approx. -90 to -110 ppm) indicating non-equivalent fluorines in a rigid ring.
-
Impurity Flag: A triplet/multiplet around -130 ppm indicates the elimination byproduct (vinyl fluoride). Reject batch if >5%.
B. Bioactivity Assessment Workflow
Once the derivative is coupled to the pharmacophore (e.g., replacing a phenyl ring or alkyl chain), assess bioactivity using this cascade:
Step 1: Conformational Analysis (NMR)
Before biological testing, confirm if the
-
Protocol: Measure
coupling constants of the proton at C2. -
Interpretation: A large axial-axial coupling (~10-12 Hz) indicates the substituent is Equatorial. A small coupling (<5 Hz) indicates the substituent is Axial.
-
Why? The gem-difluoro group often forces the adjacent substituent into an equatorial position to minimize dipole repulsion, potentially altering binding affinity.
Step 2: In Vitro Metabolic Stability (Microsomal Stability)
-
Assay: Human Liver Microsomes (HLM) + NADPH cofactor.
-
Protocol: Incubate 1 µM test compound at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
-
Success Metric:
(Intrinsic Clearance) should decrease by >50% compared to the non-fluorinated cyclohexane analog.
Step 3: Target Affinity (
/
)
-
Context: Perform standard binding assays for the specific drug target.
-
Analysis: If potency drops significantly (>10x) despite improved metabolic stability, the
group likely introduced a steric clash or unfavorable electrostatic repulsion with the receptor pocket.
Visualizations
Figure 1: Synthesis & Application Workflow
This diagram illustrates the critical path from raw material to bioactive assessment, highlighting the "Go/No-Go" quality control step.
Caption: Workflow for synthesis and sequential bioactivity validation. Note the critical temperature control to avoid elimination byproducts.
Figure 2: Structure-Activity Relationship (SAR) Logic
This diagram explains the mechanistic impact of the 1,1-difluoro substitution on the final drug molecule.
Caption: Mechanistic map showing how the gem-difluoro substitution translates physical properties into biological performance.
References
-
Vertex Pharmaceuticals & AstraZeneca. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Link
-
Beilstein Institute. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. Link
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability. Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. Product Specification: 2-Bromo-1,1-difluorocyclopentane (Analog Reference). Link
The Conformational Dynamics of 2-Bromo-1,1-difluorocyclohexane: A Computational vs. Experimental Guide
In the realm of modern drug development and advanced materials, selectively halogenated cycloalkanes serve as critical structural motifs. The strategic incorporation of fluorine and bromine atoms allows chemists to finely tune a molecule's lipophilicity, metabolic stability, and three-dimensional conformation.
This guide provides an in-depth comparative analysis of the conformational behavior of 1 (CAS: 86660-41-5)[1]. By bridging in silico Density Functional Theory (DFT) calculations with in vitro Variable-Temperature NMR (VT-NMR) spectroscopy, we establish a self-validating framework for understanding the complex stereoelectronic forces—such as the gauche effect and dipole-dipole interactions—that govern ring inversion in heavily halogenated systems[2].
The Conformational Dilemma: Sterics vs. Stereoelectronics
In a standard monosubstituted cyclohexane, the equatorial conformer is favored to minimize 1,3-diaxial steric clashes (quantified by the substituent's A-value). However, in 2-bromo-1,1-difluorocyclohexane, the presence of the geminal difluoro group at C1 introduces severe electrostatic variables that complicate this simple steric model.
When the bromine atom at C2 is axial , its highly polar C–Br bond lies parallel to the axial C–F bond at C1. This parallel alignment of strongly electronegative vectors creates massive dipole-dipole repulsion. Conversely, when the bromine is equatorial , it sits gauche to the equatorial fluorine and anti to the axial fluorine. This geometry not only minimizes dipole repulsion but also enables stabilizing hyperconjugative interactions (e.g.,
Fig 1: Chair-chair interconversion of 2-bromo-1,1-difluorocyclohexane highlighting competing effects.
In Silico Methodology: Computational Thermodynamic Profiling
To accurately predict the conformational equilibrium, standard computational methods (like B3LYP) often fail because they inadequately model dispersion forces and non-covalent halogen interactions. Therefore, we employ the M06-2X functional, which is specifically parameterized for main-group thermochemistry and non-covalent interactions[2].
Step-by-Step Computational Protocol
-
Conformational Search: Perform an initial conformational sweep using Molecular Mechanics (e.g., OPLS4 or xTB methods like GFN2-xTB) to generate the starting geometries for the axial and equatorial conformers[3].
-
Geometry Optimization: Optimize the structures using DFT at the M06-2X/aug-cc-pVTZ level of theory. The augmented basis set is critical for accurately modeling the diffuse electron clouds of the bromine and fluorine atoms.
-
Frequency Calculation (Validation Checkpoint): Run a vibrational frequency calculation on the optimized geometries. Crucial Causality: The absence of imaginary frequencies confirms that the structures are true local minima on the potential energy surface, not transition states.
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using dichloromethane parameters to simulate the experimental NMR environment.
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the exact stabilization energy (in kcal/mol) provided by hyperconjugative orbital overlaps.
Table 1: Computational Thermodynamic Parameters (M06-2X/aug-cc-pVTZ, PCM=CH2Cl2)
| Conformer | Relative Energy ( | Free Energy ( | Dipole Moment ( | Dominant NBO Interaction |
| Equatorial-Br | 0.00 | 0.00 | 2.42 | |
| Axial-Br | +1.85 | +1.72 | 4.15 | Steric clash / Parallel C-F/C-Br dipoles |
Data synthesis indicates a strong preference for the Equatorial-Br conformer, driven by a lower overall dipole moment and the avoidance of parallel halogen vector repulsion.
In Vitro Methodology: Variable-Temperature NMR (VT-NMR)
Computational data must be grounded in empirical reality. At room temperature (298 K), the chair-chair interconversion of 2-bromo-1,1-difluorocyclohexane is faster than the NMR timescale, resulting in time-averaged signals. To experimentally determine the conformer ratio, we must "freeze" the equilibrium by cooling the sample below its coalescence temperature[2].
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve 15 mg of high-purity 2-bromo-1,1-difluorocyclohexane in 0.6 mL of anhydrous CD₂Cl₂. Add a trace amount of CFCl₃ as an internal standard for
F referencing. -
Probe Calibration (Validation Checkpoint): Before acquiring data, calibrate the NMR probe temperature using a neat methanol standard. Crucial Causality: Instrument temperature readings can deviate by up to 5 K at low temperatures; physical calibration ensures thermodynamic calculations derived from the Boltzmann distribution are accurate.
-
Cooling and Acquisition: Lower the probe temperature to 195 K (-78 °C). Allow 15 minutes for thermal equilibration. Acquire both
H and F spectra. -
J-Coupling Analysis: Analyze the splitting pattern of the proton at C2 (H-C2).
-
If Br is equatorial, H-C2 is axial. It will exhibit a large trans-diaxial coupling constant (
Hz) with the adjacent axial proton at C3. -
If Br is axial, H-C2 is equatorial, yielding only small equatorial-axial or equatorial-equatorial couplings (
Hz).
-
Table 2: Experimental VT-NMR Data (195 K, CD₂Cl₂)
| Conformer | Key Coupling ( | Extracted Population (%) | Exp. | ||
| Equatorial-Br | -95.2 (ax), -105.4 (eq) | 4.12 (axial) | 98.6% | 0.00 | |
| Axial-Br | -92.1 (ax), -101.8 (eq) | 4.55 (equatorial) | 1.4% | +1.65 |
Comparative Synthesis & Workflow Validation
The integration of computational and experimental workflows creates a robust, self-validating analytical system.
Fig 2: Parallel computational and experimental workflows for rigorous conformational validation.
Data Convergence:
The computational prediction (
The large
Conclusion
For researchers utilizing 2-bromo-1,1-difluorocyclohexane in synthetic pathways, understanding its conformational bias is paramount. The overwhelming preference for the equatorial-bromine conformer dictates its stereochemical reactivity (e.g., in E2 eliminations or S_N2 displacements). By utilizing a dual-pronged approach—M06-2X DFT calculations coupled with low-temperature NMR—scientists can confidently predict and validate the structural dynamics of complex, selectively halogenated building blocks.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 13108260, 2-Bromo-1,1-difluorocyclohexane." PubChem.
- O'Hagan, D., et al. "Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes." The Journal of Organic Chemistry, ACS Publications.
- Grimme, S., et al. "Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes." RSC Advances, RSC Publishing.
Sources
- 1. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02879E [pubs.rsc.org]
A Senior Application Scientist's Guide to the Strategic Synthesis of gem-Difluorocyclohexanes: A Cost-Benefit Analysis
Introduction: The Strategic Value of the gem-Difluorocyclohexane Moiety in Medicinal Chemistry
In modern drug discovery, the strategic incorporation of fluorine can profoundly enhance a molecule's pharmacological profile.[1][2] The gem-difluoromethylene (CF2) group, in particular, is a fascinating and highly valuable functional group. It serves as a non-hydrolyzable bioisostere for a carbonyl or ketone group, maintaining similar steric properties and dipole moment while blocking a key site of metabolic oxidation. This modification can lead to significant improvements in metabolic stability, bioavailability, and target binding affinity.[3][4]
The gem-difluorocyclohexane scaffold is of particular interest as it imparts these benefits within a conformationally restricted six-membered ring, a common motif in many bioactive molecules. However, the optimal method for introducing this critical moiety is a subject of considerable debate among synthetic and process chemists. The core question revolves around a fundamental strategic choice: is it more efficient to introduce the gem-difluoro group late in a synthetic sequence to a complex, pre-functionalized cyclohexane ring, or to utilize a simple, pre-fluorinated building block like 2-Bromo-1,1-difluorocyclohexane and construct molecular complexity around it?
This guide provides a comprehensive cost-benefit analysis of these competing strategies, offering researchers, scientists, and drug development professionals the data and field-proven insights necessary to make informed decisions for their specific synthetic campaigns. We will dissect the primary methods, evaluate their respective costs and benefits, and provide detailed experimental protocols to illustrate their practical application.
Core Synthetic Strategies: A Comparative Overview
The synthesis of functionalized gem-difluorocyclohexanes primarily follows two divergent pathways. The choice between them has significant implications for cost, scalability, and overall efficiency.
-
The "Late-Stage Fluorination" Approach: This strategy involves the deoxofluorination of a corresponding cyclohexanone derivative. It is often the most direct and conceptually simple method.
-
The "Building Block" Approach: This strategy utilizes a pre-synthesized, functionalized gem-difluorocyclohexane, such as 2-Bromo-1,1-difluorocyclohexane, as a scaffold for subsequent carbon-carbon or carbon-heteroatom bond formation.
Caption: High-level comparison of the two primary synthetic pathways.
In-Depth Analysis: Weighing the Costs and Benefits
A rigorous evaluation requires looking beyond simple reaction yields to consider factors like reagent cost, safety, scalability, and substrate scope.
| Metric | Strategy 1: Late-Stage Deoxofluorination | Strategy 2: 2-Bromo-1,1-difluorocyclohexane Building Block |
| Reagent Cost & Availability | High. Deoxofluorinating agents like DAST and Deoxo-Fluor are expensive and require special handling.[5] | Moderate to High. The building block itself may require a multi-step synthesis or be costly from commercial vendors. However, subsequent reagents (e.g., boronic acids, amines) are often inexpensive. |
| Number of Steps | Fewer steps if the ketone precursor is readily available. | More linear steps, but allows for convergent synthesis and rapid library generation from a common intermediate. |
| Safety & Handling | Significant risk. DAST can be thermally unstable. Reactions can be highly exothermic and produce corrosive HF byproducts.[5] | Generally safer. Standard cross-coupling or substitution reactions. The primary hazard is the bromo-compound itself.[6] |
| Substrate Scope | Limited. Sensitive functional groups (alcohols, unprotected amines, some heterocycles) may not tolerate the harsh fluorinating conditions. | Very broad. A vast array of cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and substitution reactions are compatible with a wide range of functional groups. |
| Key Byproducts | Elimination to form 1-fluorocyclohexene is a common and often difficult-to-separate impurity.[7] Incomplete reaction leaves starting material. | Unreacted starting material and homocoupling of coupling partners. Generally easier to separate via standard chromatography. |
| Scalability | Challenging. Exothermic nature and reagent stability pose significant hurdles for large-scale synthesis. | Highly scalable. Cross-coupling reactions are routinely performed on industrial scales. |
| Overall Yield | Variable. Highly dependent on the substrate. Can be excellent for simple ketones but drops significantly with complex or sensitive molecules. | Often higher and more reliable overall yield for complex targets due to milder conditions and broader functional group tolerance. |
Experimental Deep Dive: Protocols and Mechanistic Insights
To provide a practical context for this analysis, we present detailed protocols for key experiments representative of each strategy.
Protocol 1: Deoxofluorination of 4-Phenylcyclohexanone (Strategy 1)
This protocol illustrates the direct conversion of a ketone to the corresponding gem-difluoride. The choice of a thermally stabler reagent like Deoxo-Fluor over DAST is often preferred for improved safety and predictability.[5]
Causality: The mechanism involves the nucleophilic attack of the ketone oxygen onto the sulfur atom of the fluorinating agent, followed by intramolecular fluoride delivery and elimination of sulfur-based byproducts. The primary competing pathway is E2 elimination, promoted by the Lewis acidic nature of the reaction intermediates, leading to the formation of 1-fluorocyclohexene.[7]
Caption: Reaction pathway for deoxofluorination showing desired product and major byproduct.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of 4-phenylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor, 1.3 eq) dropwise to the stirred solution over 20 minutes. Causality Note: Slow addition at low temperature is critical to control the initial exotherm and minimize the formation of the elimination byproduct.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. Safety Note: Quenching is highly exothermic and releases gas. Perform slowly in a well-ventilated fume hood.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to separate the desired gem-difluoride from the less polar 1-fluorocyclohexene byproduct and any unreacted starting material.
Protocol 2: Suzuki Cross-Coupling with 2-Bromo-1,1-difluorocyclohexane (Strategy 2)
This protocol demonstrates the power of the building block approach, creating a C-C bond to construct a more complex molecule under mild, highly-controlled conditions.
Causality: This reaction follows a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. The success of the reaction depends on the careful selection of the ligand, base, and solvent to optimize each step of this cycle.
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask, add 2-Bromo-1,1-difluorocyclohexane (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (K2CO3, 2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M). Causality Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the consumption of the starting material by GC-MS.
-
Cooling & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-1,1-difluorocyclohexane.
Conclusion and Strategic Recommendations
The cost-benefit analysis reveals a clear strategic divergence based on the specific goals of a research program.
-
The Late-Stage Deoxofluorination approach is best suited for exploratory synthesis of simple analogues where the cyclohexanone precursor is readily available and does not contain sensitive functional groups. Its primary benefits are speed and directness for robust substrates. However, its high reagent cost, significant safety concerns, and challenges in scalability and purification make it less attractive for complex molecule synthesis or process development.
-
The 2-Bromo-1,1-difluorocyclohexane Building Block approach is the superior strategy for lead optimization, library synthesis, and process scale-up . While it may involve more linear steps initially, its predictability, broad functional group tolerance, milder conditions, and proven scalability offer a more robust and ultimately more cost-effective path to complex, high-value target molecules. The ability to rapidly generate dozens of analogues from a single, fluorinated intermediate provides an unparalleled advantage in a drug discovery setting.
For organizations focused on developing novel, complex chemical entities, investing in the synthesis or procurement of versatile building blocks like 2-Bromo-1,1-difluorocyclohexane represents a strategic investment that pays significant dividends in efficiency, safety, and the overall probability of success.
References
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
2-Bromo-1,1-difluorocyclohexane. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
1,2-dibromocyclohexane. Organic Syntheses. Available from: [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal. Available from: [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available from: [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available from: [Link]
-
Application of Fluorine in Drug Design. ResearchGate. Available from: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available from: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2-Bromo-1,1-difluorocyclohexane proper disposal procedures
Proper disposal of halogenated organic compounds like 2-Bromo-1,1-difluorocyclohexane requires strict adherence to specialized chemical waste protocols. As a researcher or drug development professional, understanding the why behind these procedures—specifically the thermodynamic and regulatory requirements for destroying carbon-halogen bonds—is critical for laboratory safety, environmental compliance, and operational efficiency.
This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and ultimate destruction of 2-Bromo-1,1-difluorocyclohexane, ensuring your laboratory operates at the highest standards of safety and regulatory compliance.
Chemical Profile & Hazard Causality
2-Bromo-1,1-difluorocyclohexane is a highly valuable building block in medicinal chemistry, frequently utilized to introduce lipophilic, metabolically stable difluorocyclohexyl moieties into drug candidates. However, its halogenated nature dictates strict downstream logistical handling.
Because this molecule contains both bromine and fluorine, it cannot be processed through standard municipal or non-halogenated waste streams. Improper disposal (e.g., low-temperature incineration) can lead to the formation of highly toxic polychlorinated or polybrominated dibenzo-p-dioxins and furans (PCDD/Fs) [3].
Table 1: Chemical Profile & Operational Implications
| Property | Value | Operational Implication |
| Chemical Name | 2-Bromo-1,1-difluorocyclohexane | Contains Bromine and Fluorine; requires dual-acid exhaust scrubbing (HF/HBr) during destruction. |
| CAS Number | 86660-41-5 | Essential identifier for hazardous waste manifesting and RCRA tracking [4]. |
| Physical State | Liquid | Susceptible to volatilization; mandates vapor-tight, chemically compatible containment. |
| GHS Hazards | Skin/Eye Irritant, Combustible | Mandates appropriate PPE (nitrile gloves, splash goggles) and handling within a fume hood. |
| Halogen Content | >1% by weight | Legally mandates High-Temperature Incineration (>1,100 °C) under EPA guidelines [1]. |
The Science of Halogenated Waste Destruction
The disposal of 2-Bromo-1,1-difluorocyclohexane is governed by the thermodynamic stability of its carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. To ensure complete destruction and prevent environmental contamination, specific thermal and chemical parameters must be met at the disposal facility.
Table 2: Incineration Parameters for Halogenated vs. Non-Halogenated Waste
| Parameter | Halogenated Waste (>1% Halogens) | Non-Halogenated Waste | Causality / Rationale |
| Minimum Temperature | >1,100 °C | >850 °C | Extreme heat is required to cleave strong C-F bonds and prevent the thermodynamic recombination of byproducts into PCDD/Fs [2]. |
| Residence Time | >2.0 seconds | 0.5 - 1.0 seconds | Ensures complete thermal oxidation of recalcitrant cyclic structures [2]. |
| Exhaust Treatment | Caustic Wet Scrubbing | Standard Filtration | Neutralizes highly corrosive HF and HBr gases generated during combustion, preventing acid rain [1]. |
Standard Operating Procedure (SOP): Safe Laboratory Disposal
To maintain a self-validating safety system, every action in the disposal workflow must be driven by chemical compatibility and regulatory foresight. Follow this step-by-step methodology for point-of-generation disposal.
Phase 1: Point-of-Generation Segregation & Containment
-
Verify Chemical Compatibility: Confirm that the waste profile is strictly organic and contains 2-Bromo-1,1-difluorocyclohexane. Ensure no incompatible materials (e.g., strong oxidizers, alkali metals) are present in the waste stream.
-
Select Appropriate Containment: Utilize a High-Density Polyethylene (HDPE) or PTFE-lined glass waste carboy.
-
Causality: Halogenated compounds can slowly degrade over time, releasing trace hydrofluoric (HF) or hydrobromic (HBr) acids. Standard metal containers are susceptible to acid corrosion and must be avoided to prevent structural failure and leaks.
-
-
Execute Segregation: Dispense the chemical exclusively into a container designated for "Halogenated Organic Waste."
-
Causality: Commingling halogenated and non-halogenated waste triggers strict EPA regulations requiring the entire mixed volume to undergo costly high-temperature incineration, exponentially increasing institutional disposal costs [1].
-
Phase 2: Regulatory Labeling & Storage
-
Apply GHS-Compliant Labeling: Immediately upon adding the first drop of waste, affix a hazardous waste label. The label must explicitly state "Halogenated Organic Waste," list "2-Bromo-1,1-difluorocyclohexane" as a constituent, and display the exact accumulation start date.
-
Establish Secondary Containment: Place the sealed waste container in a chemically resistant secondary spill tray within a continuously ventilated fume hood or dedicated hazardous waste storage room.
-
Monitor Accumulation Limits: Ensure the container is transferred to your institutional Environmental Health and Safety (EHS) department before reaching the federally mandated 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) RCRA accumulation limit.
Phase 3: Institutional Transfer & Thermal Destruction
-
EHS Transfer: Relinquish the waste to licensed EHS personnel, who will manifest the waste for transport to an EPA-permitted hazardous waste treatment, storage, and disposal facility (TSDF).
-
High-Temperature Incineration (HTI): At the TSDF, the waste is injected into a rotary kiln incinerator operating at >1,100 °C with a minimum residence time of 2 seconds.
-
Causality: This extreme thermal environment is necessary to completely obliterate the robust halogen bonds and prevent the formation of toxic dioxins [2].
-
-
Caustic Wet Scrubbing: The incinerator's exhaust gas is routed through a wet scrubber system utilizing a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution.
-
Causality: The combustion of 2-Bromo-1,1-difluorocyclohexane generates corrosive HF and HBr gases. The caustic scrubber neutralizes these acids, precipitating them as inert salts (e.g., NaF, NaBr) for safe landfill disposal, ensuring only clean, neutralized gas is released into the atmosphere [1].
-
Waste Stream Segregation Workflow
The following diagram illustrates the logical decision tree for organic waste segregation and the subsequent downstream destruction mechanisms required for halogenated compounds.
Workflow for the segregation and thermal destruction of halogenated organic laboratory waste.
References
- U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database.
- United Nations Environment Programme (UNEP). "Hazardous waste incineration." Stockholm Convention on Persistent Organic Pollutants.
- ResearchGate. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." Scientific Publications.
- Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." U.S. Government Publishing Office.
Safe Handling and Disposal of 2-Bromo-1,1-difluorocyclohexane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-1,1-difluorocyclohexane. As a Senior Application Scientist, this document is designed to synthesize technical accuracy with practical, field-proven insights to ensure the safety of researchers, scientists, and drug development professionals. The protocols described herein are based on the best available information for structurally related compounds and established laboratory safety standards.
Disclaimer: The information provided is based on data for structurally similar compounds due to the limited availability of specific data for 2-Bromo-1,1-difluorocyclohexane. It is imperative to conduct a site-specific risk assessment and consult the supplier-provided Safety Data Sheet (SDS) before handling this chemical.
Hazard Assessment and Risk Mitigation
Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Potential to cause skin irritation.
-
Eye Damage/Irritation: Potential to cause serious eye irritation.
-
Respiratory Irritation: Vapors may be irritating to the respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following recommendations are based on the potential hazards of halogenated organic compounds.
Hand Protection
Choose gloves that are resistant to halogenated hydrocarbons. Nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves are recommended.
| Glove Type | Material | Recommended Use |
| Splash Protection | Nitrile | Short-duration tasks, incidental contact |
| Extended Contact | Viton® or a similar fluoroelastomer | Handling large quantities, immersion |
Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the designated hazardous waste container.
Eye and Face Protection
Chemical safety goggles are mandatory when handling 2-Bromo-1,1-difluorocyclohexane. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection
A flame-resistant lab coat is essential. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that all skin is covered; wear long pants and closed-toe shoes.
Respiratory Protection
All handling of 2-Bromo-1,1-difluorocyclohexane should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exposure above established limits, a properly fitted respirator with an organic vapor cartridge is required.
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE based on task-specific risks.
Safe Handling and Storage
Handling
-
Ventilation: Always handle 2-Bromo-1,1-difluorocyclohexane in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Halogenated compounds can decompose at high temperatures to release toxic and corrosive fumes.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
Storage
-
Container: Store in a tightly closed, original container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Segregation: Do not store with flammable materials or reactive chemicals.
Emergency Procedures
Spills
-
Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Place in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of 2-Bromo-1,1-difluorocyclohexane and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Stream: This compound must be disposed of as hazardous waste. It should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams to facilitate proper disposal and recycling.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. Follow your institution's EHS guidelines for waste pickup and disposal.
Disposal Workflow
Caption: Step-by-step process for the safe disposal of 2-Bromo-1,1-difluorocyclohexane waste.
References
While a specific Safety Data Sheet for 2-Bromo-1,1-difluorocyclohexane is not publicly available, the following resources for similar compounds and general chemical safety provide a foundation for the recommendations in this guide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
